molecular formula C7H7N3 B1386712 1H-Pyrrolo[3,2-b]pyridin-3-amine CAS No. 1092960-98-9

1H-Pyrrolo[3,2-b]pyridin-3-amine

Cat. No.: B1386712
CAS No.: 1092960-98-9
M. Wt: 133.15 g/mol
InChI Key: RPDXAJRRBUWIQF-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-b]pyridin-3-amine (CAS 1092960-98-9) is a high-value bicyclic aromatic amine that serves as a versatile scaffold in medicinal chemistry and drug discovery. This compound is of significant interest in oncology research, particularly in the development of kinase inhibitors. The pyrrolopyridine core is a privileged structure in drug discovery, with close structural analogs being extensively investigated as potent inhibitors of key oncology targets. Research indicates that the 1H-pyrrolopyridine scaffold is a key structural component in the design of inhibitors for kinases such as MPS1 (TTK), a critical regulator of the spindle assembly checkpoint and a target of interest in cancers with chromosomal instability . Furthermore, isomers of this scaffold, including 1H-pyrrolo[2,3-b]pyridine, have been successfully utilized in the design of inhibitors for other kinase targets like FLT3 in Acute Myeloid Leukemia and Fibroblast Growth Factor Receptors (FGFRs) in solid tumors, demonstrating the broad utility of this chemical class in targeted cancer therapy programs . This product is supplied for research purposes as a chemical building block. Researchers can employ this compound to synthesize and explore novel derivatives for evaluating mechanism of action, cellular potency, and selectivity. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4,10H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDXAJRRBUWIQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN2)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657105
Record name 1H-Pyrrolo[3,2-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092960-98-9
Record name 1H-Pyrrolo[3,2-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of the 1H-Pyrrolo[3,2-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Basic Properties of 1H-Pyrrolo[3,2-b]pyridin-3-amine

The 1H-Pyrrolo[3,2-b]pyridine, often referred to as 6-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, bicyclic structure, which merges the electronic features of a pyridine and a pyrrole ring, serves as a versatile framework for engaging with a multitude of biological targets. Derivatives of this core have shown promise as potent inhibitors of kinases, acetyl-CoA carboxylase (ACC), and phosphodiesterase 4B (PDE4B), making them relevant in oncology, metabolic diseases, and neuroinflammatory disorders.[1][2]

The introduction of an amine substituent at the C3-position, yielding this compound, fundamentally alters the molecule's electronic landscape and, critically, its acid-base properties. Basicity, quantified by the acid dissociation constant (pKa), is not merely an academic descriptor; it is a pivotal physicochemical parameter that dictates a molecule's behavior in biological systems. It governs aqueous solubility, membrane permeability, protein binding, and the potential for salt formation, all of which are critical for transforming a promising lead compound into a viable therapeutic agent.[3]

This guide provides a comprehensive analysis of the basic properties of this compound, grounded in fundamental chemical principles. We will dissect the structural origins of its basicity, identify the primary sites of protonation, present methodologies for its empirical determination and computational prediction, and discuss the profound implications of these properties for drug discovery professionals.

The Electronic Architecture and Loci of Basicity

This compound possesses three nitrogen atoms, each with distinct electronic characteristics that determine their availability to accept a proton. Understanding these differences is key to predicting the molecule's behavior in a physiological pH range.

  • N1 (Pyrrole-type Nitrogen): The lone pair of electrons on the pyrrole nitrogen (N1) is integral to the aromaticity of the five-membered ring. It participates in the 10-π electron system of the bicyclic core, delocalizing across both rings. Consequently, this lone pair is unavailable for protonation, and the N1 nitrogen is considered non-basic, similar to the nitrogen in pyrrole itself.[4]

  • N6 (Pyridine-type Nitrogen): The lone pair on the pyridine nitrogen (N6) resides in an sp² hybrid orbital, oriented in the plane of the ring.[5] This lone pair does not participate in the aromatic π-system and is therefore available for protonation. Its basicity is influenced by the electron-donating or -withdrawing effects of the fused pyrrole ring and the C3-amino group.

  • N3 (Exocyclic Amino Nitrogen): The lone pair on the exocyclic C3-amino group is localized on the nitrogen atom and is readily available for protonation. This group's basicity is comparable to that of an aniline, but it is modulated by the electronic properties of the heterocyclic scaffold to which it is attached.

The primary competition for protonation occurs between the pyridine nitrogen (N6) and the exocyclic amino group (N3). The most basic center is the one whose lone pair is most available and whose conjugate acid is most stable. In the case of this compound, the pyridine N6 is generally considered the most basic site. This is because protonation at N6 preserves the aromaticity of the entire bicyclic system, a significant stabilizing factor. Protonation of the exocyclic amine, while possible, can lead to resonance structures that disrupt aromaticity to a greater extent.

Visualizing Protonation Equilibria

The diagram below illustrates the potential protonation sites on the this compound core. The equilibrium strongly favors the formation of the N6-protonated pyridinium species.

Caption: Protonation equilibria showing the favored protonation at the N6 pyridine nitrogen.

Quantitative Basicity: pKa Determination and Prediction

Comparative Basicity

To contextualize the basicity of our target molecule, we can compare it to related structures.

CompoundpKa of Conjugate AcidRationale for Basicity
Pyridine5.2Lone pair on sp² nitrogen is available.[5]
Aniline4.6Lone pair on exocyclic nitrogen is delocalized into the benzene ring, reducing basicity.
Pyrrole~0.4Lone pair is part of the aromatic sextet and is unavailable for protonation.[5]
This compound ~5.5 - 6.5 (Predicted) The pyridine N6 is the primary basic center. Its basicity is enhanced by the electron-donating effect of the fused pyrrole ring and the C3-amino group, making it slightly more basic than pyridine itself.
Experimental Protocol 1: pKa Determination by Potentiometric Titration

This is the most common and direct method for pKa determination.[3][6] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid) is added incrementally.

Objective: To determine the pKa value(s) of this compound by measuring pH changes during titration with hydrochloric acid.

Methodology:

  • Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., methanol/water 1:9 v/v) to ensure complete dissolution.[3]

  • Instrument Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0) at the experimental temperature (e.g., 25 °C).

  • Titration: Place the sample solution in a jacketed beaker to maintain constant temperature. Immerse the calibrated pH electrode and a magnetic stirrer.

  • Initial pH: Record the initial pH of the solution.

  • Titrant Addition: Add a standardized solution of 0.1 M HCl in small, precise increments (e.g., 0.05 mL) using a burette or automated titrator.

  • Data Recording: After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Endpoint: Continue the titration well past the equivalence point, identified by the steepest change in pH.

  • Data Analysis: Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the amine has been protonated). Alternatively, the inflection point of a first-derivative plot (ΔpH/ΔV vs. V) corresponds to the equivalence point.

Caption: Workflow for pKa determination via potentiometric titration.

Computational Protocol 2: pKa Prediction using Quantum Mechanics

In the absence of experimental data, computational methods provide a powerful and increasingly accurate alternative for pKa prediction.[7][8] These methods calculate the Gibbs free energy change of the protonation reaction.

Objective: To predict the pKa of this compound using a thermodynamic cycle coupled with quantum mechanical calculations.

Methodology:

  • Structure Preparation: Generate 3D coordinates for the neutral base (B) and its protonated forms (BH⁺), specifically at N6 and N3.

  • Conformational Search: Perform a conformational search for each species to identify the lowest energy conformer.

  • Gas-Phase Optimization: Optimize the geometry of the lowest-energy conformers using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*.

  • Solvation Energy Calculation: Calculate the free energy of solvation for each species (B and BH⁺) using an implicit solvation model like the Polarizable Continuum Model (PCM). This step is crucial as it accounts for the interaction of the molecule with the solvent (water).[8]

  • Free Energy Calculation: The Gibbs free energy of the reaction in solution (ΔG_sol) is calculated using the following thermodynamic cycle:

    • ΔG_sol = ΔG_gas + ΔG_solv(BH⁺) - ΔG_solv(B)

    • Where ΔG_gas is the free energy change of protonation in the gas phase.

  • pKa Calculation: The pKa is then calculated from the Gibbs free energy using the equation:

    • pKa = ΔG_sol / (2.303 * RT)

    • Where R is the gas constant and T is the absolute temperature.[8]

Modern approaches often combine these quantum mechanical features with machine learning models (like Graph Neural Networks) trained on large experimental datasets to achieve high accuracy, with root-mean-square errors often below 0.8 pKa units.[7][9]

Implications for Drug Discovery and Development

The basicity of this compound is a critical determinant of its drug-like properties.

  • Aqueous Solubility: At physiological pH (~7.4), a compound with a pKa of ~6.0 will be partially protonated. The resulting cationic species is significantly more water-soluble than the neutral form. This pH-dependent solubility is vital for oral absorption and formulation.[3]

  • Lipophilicity and Membrane Permeability: The distribution coefficient (LogD) is the effective measure of lipophilicity at a given pH. For a basic compound, LogD decreases as the pH drops and the molecule becomes more protonated and less membrane-permeable. Optimizing the pKa is therefore a balancing act: ensuring sufficient solubility for absorption while maintaining enough lipophilicity for the neutral form to cross cell membranes.

  • Target Engagement: Many biological targets, particularly kinase ATP-binding pockets, have key acidic residues (e.g., aspartate, glutamate). A protonated basic center on a ligand can form strong, charge-reinforced hydrogen bonds (salt bridges) with these residues, significantly enhancing binding affinity and selectivity.

  • Pharmacokinetics and Safety:

    • hERG Liability: High basicity has been correlated with an increased risk of binding to the hERG potassium channel, which can lead to cardiotoxicity. Modulating pKa is a common strategy to mitigate this risk.

    • Lysosomal Trapping: Basic compounds can become trapped in the acidic environment of lysosomes (pH ~4.5-5.0), leading to high apparent volumes of distribution and potentially causing phospholipidosis.

Conclusion

This compound is a heterocyclic amine whose basic properties are primarily dictated by the pyridine-like nitrogen at the N6 position. With a predicted pKa in the range of 5.5 to 6.5, this center allows the molecule to be partially protonated under physiological conditions, a feature that profoundly influences its solubility, permeability, and target-binding interactions. For researchers in drug development, a thorough understanding and precise characterization of this basicity—through robust experimental methods like potentiometric titration or reliable computational predictions—are not optional. They are essential, self-validating steps in the rational design of novel therapeutics, ensuring that the promising biological activity of the scaffold can be translated into a compound with a viable pharmacokinetic and safety profile.

References

  • QupKake: Integrating Machine Learning and Quantum Chemistry for Micro-pKa Predictions. Journal of Chemical Theory and Computation. [Link]

  • Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. Journal of Computer-Aided Molecular Design. [Link]

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Journal. [Link]

  • Development of Methods for the Determination of pKa Values. Pharmaceutical Research. [Link]

  • Reliable and accurate prediction of basic pKa values in nitrogen compounds: The pKa shift in supramolecular systems as a case study. ResearchGate. [Link]

  • (PDF) Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. ResearchGate. [Link]

  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link]

  • Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. SemOpenAlex. [Link]

  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed. [Link]

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. [Link]

  • Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as. DOI. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. [Link]

  • Heterocyclic Amines. Chemistry LibreTexts. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. PubMed Central. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

  • What is the basicity order of pyrrole, pyridine and methyl amine? Quora. [Link]

  • 1H-Pyrrolo[3,2-c]pyridin-3-amine hydrochloride. MySkinRecipes. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid. PubChem. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. [Link]

Sources

1H-Pyrrolo[3,2-b]pyridin-3-amine CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridin-3-amine: A Privileged Scaffold in Modern Drug Discovery

Authored by a Senior Application Scientist

Foreword: Unveiling the Potential of a Versatile Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that exhibit a remarkable propensity for binding to diverse biological targets. The 1H-pyrrolo[3,2-b]pyridine, a member of the azaindole family, is a quintessential example of such a scaffold.[1][2][3] Its unique electronic properties and rigid, bicyclic nature make it an ideal foundation for developing potent and selective therapeutic agents. This guide provides an in-depth technical exploration of a specific, yet highly significant, derivative: This compound . We will delve into its core properties, synthesis, and the burgeoning therapeutic applications of its derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Core Compound Identification and Properties

The foundational step in any chemical exploration is the precise identification and characterization of the molecule of interest.

  • Trivial Name: this compound

  • CAS Number: 1092960-98-9[4]

  • IUPAC Name: this compound

The structure features a pyrrole ring fused to a pyridine ring, a combination that imparts a unique set of physicochemical properties. The amine substituent at the 3-position is a critical feature, acting as a key pharmacophoric element and a versatile synthetic handle for further molecular elaboration.

Physicochemical Data Summary

While extensive experimental data for the parent amine is not broadly published, we can compile key properties based on available information for the core and its derivatives.

PropertyValue / InformationSource
Molecular Formula C₇H₇N₃[4]
Molecular Weight 133.16 g/mol [4]
Appearance Expected to be a solid
Storage Conditions 2-8°C, Inert atmosphere, Keep in dark place[4]
SMILES NC1=CNC2=CC=CN=C1[4]
InChIKey ZURXBXYCBASGBD-UHFFFAOYSA-N (for an isomer)
Reactivity Notes The pyrrole nitrogen is generally non-basic as its lone pair contributes to the aromatic system. The pyridine nitrogen is basic. The pyrrole ring is electron-rich and susceptible to electrophilic substitution.[5]N/A

Synthesis Strategies: Constructing the Azaindole Core

The synthesis of substituted 1H-pyrrolo[3,2-b]pyridines is a non-trivial task that often involves multi-step sequences. The methodologies employed are crucial for accessing derivatives for structure-activity relationship (SAR) studies. A generalized and plausible synthetic workflow, based on established methods for related azaindoles, is presented below.[1]

G cluster_0 Core Scaffold Formation cluster_1 Functionalization at C3 Start Substituted Pyridine Precursor (e.g., 2-amino-3-halopyridine) Cyclization Ring Cyclization (e.g., Fischer, Madelung, or Transition-Metal Catalyzed) Start->Cyclization Core 1H-Pyrrolo[3,2-b]pyridine Core Cyclization->Core Nitration Nitration at C3 (e.g., HNO₃/H₂SO₄) Core->Nitration Electrophilic Nitration Nitro_Compound 3-Nitro-1H-pyrrolo[3,2-b]pyridine Nitration->Nitro_Compound Reduction Reduction of Nitro Group (e.g., H₂, Pd/C or SnCl₂) Nitro_Compound->Reduction Final_Product This compound Reduction->Final_Product

Caption: Generalized synthetic workflow for this compound.

Causality in Synthetic Choices:
  • Starting Material Selection: The choice of a substituted pyridine is critical. The existing functional groups dictate the cyclization strategy and must be compatible with the reaction conditions.

  • Cross-Coupling vs. Cyclization: Modern synthetic approaches often rely on palladium-catalyzed cross-coupling reactions (like Suzuki and Buchwald-Hartwig amination) to build the pyrrole ring or introduce substituents.[1] These methods offer high chemoselectivity and functional group tolerance, which is paramount in complex molecule synthesis.

  • Introduction of the Amino Group: Introducing the amine at a late stage via nitration followed by reduction is a classic and effective strategy. The electron-rich nature of the pyrrole ring typically directs electrophilic substitution to the C3 position.[5]

Biological Significance and Therapeutic Applications

The 1H-pyrrolo[3,2-b]pyridine scaffold is a cornerstone in the development of targeted therapies, particularly in oncology and neurology. The specific derivatives of this core have shown potent activity against several key enzymes and receptors.

Inhibition of Acetyl-CoA Carboxylase 1 (ACC1)

Derivatives of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide have been identified as potent inhibitors of ACC1, a critical enzyme in the de novo synthesis of fatty acids.[6][7]

  • Mechanism: ACC1 catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, a fundamental building block for fatty acids.[7] Many cancer cells exhibit upregulated fatty acid synthesis to support rapid proliferation and membrane production. Therefore, inhibiting ACC1 can selectively starve cancer cells of essential lipids.[6]

  • Therapeutic Relevance: A 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative (compound 1k in the cited study) demonstrated not only potent ACC1 inhibition but also favorable bioavailability.[7] Oral administration of this compound significantly reduced malonyl-CoA concentrations in xenograft tumors, highlighting its potential as an orally available anticancer agent.[7]

ACC1_Pathway cluster_cell Cancer Cell Cytoplasm AcetylCoA Acetyl-CoA ACC1 ACC1 Enzyme AcetylCoA->ACC1 MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Synthesis (Membranes, Energy) MalonylCoA->FattyAcids FASN ACC1->MalonylCoA Inhibitor 1H-Pyrrolo[3,2-b]pyridine Derivative Inhibitor->ACC1

Caption: Inhibition of the ACC1 pathway by 1H-pyrrolo[3,2-b]pyridine derivatives.

Modulation of NMDA Receptors

Certain 1H-pyrrolo[3,2-b]pyridine derivatives have been developed as selective negative allosteric modulators (NAMs) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[6]

  • Mechanism: NMDA receptors are ion channels in the brain that are crucial for synaptic plasticity and memory. However, excessive activation (glutamatergic excitotoxicity) is implicated in various neurological disorders. GluN2B-containing NMDA receptor NAMs can dampen this excessive signaling without completely blocking receptor function, offering a more nuanced therapeutic approach.

  • Therapeutic Relevance: These compounds hold potential for treating conditions such as neuropathic pain, depression, and neurodegenerative diseases where glutamatergic signaling is dysregulated.[6]

Inhibition of Tubulin Polymerization

While studied in an isomeric scaffold (1H-pyrrolo[3,2-c]pyridine), the inhibition of tubulin polymerization is a plausible mechanism for derivatives of the [3,2-b] core.[6][8]

  • Mechanism: These compounds can bind to the colchicine-binding site on tubulin, preventing its polymerization into microtubules.[6][8] This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase and induces apoptosis.

  • Therapeutic Relevance: This is a clinically validated anticancer strategy, and novel agents that bind to this site are of significant interest for overcoming resistance to existing microtubule-targeting drugs.[8]

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, protocols must be robust and self-validating. Below is an illustrative protocol for assessing the inhibitory activity of a test compound against human ACC1.

Protocol: Radiometric ACC1 Inhibition Assay

Objective: To determine the IC₅₀ value of a test compound (e.g., a 1H-pyrrolo[3,2-b]pyridine derivative) against purified human ACC1.

Principle: The assay measures the incorporation of ¹⁴C-labeled bicarbonate into acid-stable malonyl-CoA. The amount of radioactivity is directly proportional to enzyme activity.

Materials:

  • Purified human ACC1 enzyme

  • Test Compound (solubilized in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 2 mM DTT)

  • Substrates: Acetyl-CoA, ATP, ¹⁴C-Sodium Bicarbonate

  • Stop Solution: 6 M HCl

  • Scintillation Vials and Scintillation Cocktail

Methodology:

  • Compound Preparation: Perform a serial dilution of the test compound in DMSO to create a range of concentrations (e.g., 10 mM to 1 nM). Prepare a DMSO-only control.

  • Reaction Setup: In a 96-well plate, add 2 µL of the diluted test compound or DMSO control to each well.

  • Enzyme Addition: Add 50 µL of ACC1 enzyme diluted in assay buffer to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of a substrate mix containing acetyl-CoA, ATP, and ¹⁴C-Sodium Bicarbonate.

  • Reaction Incubation: Incubate the plate for 30 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding 25 µL of 6 M HCl to each well. This acidifies the solution, quenching the enzyme and removing unreacted ¹⁴C-bicarbonate as ¹⁴CO₂ gas.

  • Quantification: Transfer the contents of each well to a scintillation vial containing a scintillation cocktail.

  • Measurement: Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation: The protocol includes positive (no inhibitor) and negative (no enzyme) controls. The signal-to-background ratio should be robust, and the IC₅₀ of a known standard inhibitor should be run in parallel to validate the assay's performance.

Conclusion and Future Horizons

This compound is more than just a chemical entity; it is a gateway to a rich field of medicinal chemistry. The derivatives of its core scaffold have demonstrated significant potential as targeted therapies in oncology and neurology. The structural rigidity, coupled with the synthetic tractability of the 3-amino position, provides an exceptional platform for generating diverse chemical libraries.

Future research should focus on:

  • Kinase Selectivity Profiling: Broadly screening derivatives against a panel of kinases to uncover novel therapeutic targets.

  • Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties to develop candidates suitable for clinical trials.

  • Exploration of New Isomers: Systematically investigating other isomers of aminopyrrolopyridines to fully map the structure-activity landscape.[9][10]

The journey from a privileged scaffold to a life-saving medicine is complex, but it begins with a deep understanding of core molecules like this compound.

References

  • PubChem. 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid. [Link]

  • PubMed. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. [Link]

  • Lead Sciences. 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide. [Link]

  • Chembest. 1H-Pyrrolo[3,2-b]pyridin-6-amine. [Link]

  • PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

  • ChemSynthesis. 1-phenyl-1H-pyrrolo[3,2-c]pyridin-4-amine. [Link]

  • PubMed Central. Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. [Link]

  • Bulletin of the Chemical Society of Ethiopia. NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. [Link]

  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]

  • MDPI. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. [Link]

  • MySkinRecipes. 1H-Pyrrolo[3,2-c]pyridin-3-amine hydrochloride. [Link]

  • PubMed Central. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]

  • Chemistry LibreTexts. 24.9: Heterocyclic Amines. [Link]cles/24.09%3A_Heterocyclic_Amines)

Sources

Navigating the Spectroscopic Landscape of 1H-Pyrrolo[3,2-b]pyridin-3-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry and drug development, the pyrrolopyridine scaffold stands out as a "privileged structure," forming the core of numerous biologically active molecules. Among its isomers, 1H-Pyrrolo[3,2-b]pyridin-3-amine, a derivative of 4-azaindole, presents a compelling target for researchers due to its potential for diverse functionalization and its role as a bioisostere of endogenous ligands. This in-depth technical guide provides a comprehensive exploration of the spectroscopic characteristics of this compound, offering both a predictive analysis based on foundational principles and detailed protocols for its empirical characterization.

While comprehensive, peer-reviewed spectroscopic data for this compound is not extensively documented in publicly accessible literature, this guide leverages established spectroscopic principles and data from the parent scaffold, 1H-pyrrolo[3,2-b]pyridine (4-azaindole), to provide a robust predictive framework for its NMR, IR, and MS spectra. This approach is designed to empower researchers in their synthetic and analytical endeavors, providing a reliable roadmap for the identification and characterization of this important molecule.

The Structural Foundation: this compound

The foundational structure of this compound consists of a pyridine ring fused to a pyrrole ring, with an amine group substituted at the 3-position of the pyrrole moiety. This seemingly simple modification introduces significant electronic and structural changes that are directly reflected in its spectroscopic signatures.

Caption: Fused ring system of 1H-Pyrrolo[3,2-b]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the chemical environment of each atom.

¹H NMR Spectroscopy

The introduction of the electron-donating amino group at the C3 position is expected to cause a significant upfield shift (to lower ppm values) for the protons on the pyrrole ring, particularly the C2 proton, compared to the parent 4-azaindole scaffold. The protons on the pyridine ring will be less affected, but subtle changes in their chemical shifts can be expected.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
NH (Pyrrole)10.0 - 11.0br s-
H78.2 - 8.4d~5.0
H57.8 - 8.0d~8.0
H67.0 - 7.2dd~8.0, 5.0
H26.8 - 7.0s-
NH₂4.5 - 5.5br s-

Causality Behind Predictions: The strong electron-donating nature of the NH₂ group increases the electron density at the ortho (C2) and para (C4a, though no proton is present) positions of the pyrrole ring. This increased shielding results in an upfield shift for the H2 proton. The broadness of the NH and NH₂ signals is due to quadrupolar relaxation and potential hydrogen exchange with trace amounts of water in the solvent.

¹³C NMR Spectroscopy

Similarly, the ¹³C NMR spectrum will reflect the electron-donating effect of the amino group. The C3 carbon, directly attached to the nitrogen, will experience a significant downfield shift due to the electronegativity of the nitrogen, while the C2 and C3a carbons will be shifted upfield due to resonance effects.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (ppm)
C7~148
C5~142
C3a~135
C7a~130
C3~125
C6~118
C2~110

Self-Validating System: The combination of ¹H and ¹³C NMR, along with 2D correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would provide a self-validating dataset. For instance, an HMBC experiment should show a correlation between the H2 proton and the C3, C3a, and C7a carbons, confirming their connectivity.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the stretching and bending vibrations of the N-H and C-N bonds, in addition to the aromatic C-H and C=C/C=N vibrations.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationDescription
3400 - 3200N-H stretchTwo distinct bands for the symmetric and asymmetric stretching of the primary amine (NH₂), and a broader band for the pyrrole NH.
3150 - 3000Aromatic C-H stretchSharp, medium intensity bands.
1650 - 1550C=C and C=N stretchMultiple strong, sharp bands characteristic of the fused aromatic system.
1620 - 1580N-H bendScissoring vibration of the primary amine.
1350 - 1250C-N stretchAromatic amine C-N stretching vibration.

Experimental Insight: The presence of two distinct N-H stretching bands for the primary amine is a key diagnostic feature. The broadness of the pyrrole N-H stretch is a result of hydrogen bonding, which can be either intermolecular or with the pyridine nitrogen.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, further confirming its structure.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): The molecular formula of this compound is C₇H₇N₃, giving a molecular weight of 133.15 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass would be observed.

  • Major Fragmentation Pathways: Under electron ionization (EI), the molecule is expected to undergo fragmentation. Key fragmentation pathways could include:

    • Loss of HCN from the pyrrole ring.

    • Loss of an amino radical (•NH₂).

    • Fission of the pyridine ring.

fragmentation M [C₇H₇N₃]⁺˙ m/z = 133 F1 [M - HCN]⁺˙ m/z = 106 M->F1 - HCN F2 [M - NH₂]⁺ m/z = 117 M->F2 - •NH₂ workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR (¹H, ¹³C, 2D) Purification->NMR IR IR (ATR) Purification->IR MS MS (ESI, EI, HRMS) Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This technical guide provides a detailed predictive overview and robust experimental protocols for the spectroscopic characterization of this compound. By understanding the expected NMR, IR, and MS data, researchers can more efficiently and confidently identify and characterize this valuable heterocyclic compound. The synthesis of this molecule, followed by the application of the described analytical workflows, will undoubtedly contribute to the growing body of knowledge on pyrrolopyridines and their potential applications in drug discovery and materials science. The self-validating nature of a multi-technique spectroscopic approach ensures the scientific integrity of the structural elucidation, a cornerstone of chemical research.

References

  • PubChem. 4-Azaindole. [Link]

A Guide to the Pyrrolopyridine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolopyridine nucleus, a heterocyclic scaffold composed of a fused pyrrole and pyridine ring, stands as a cornerstone in medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with a multitude of biological targets, most notably protein kinases. This guide provides an in-depth exploration of the pyrrolopyridine core's biological significance, tracing its journey from natural alkaloids to FDA-approved therapeutics. We will dissect its diverse pharmacological activities, delve into the causal mechanisms behind its function as a kinase inhibitor, present detailed synthetic and analytical protocols, and offer a forward-looking perspective on its untapped potential in drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.

The Pyrrolopyridine Scaffold: A Structural and Physicochemical Overview

Pyrrolopyridines, also known as azaindoles, are bicyclic aromatic heterocycles. The fusion of a five-membered pyrrole ring with a six-membered pyridine ring results in six possible structural isomers, each with a unique nitrogen atom arrangement that dictates its electronic and steric properties.[1] This inherent structural diversity provides a rich foundation for chemical exploration.

The core's significance stems from the combination of its two constituent pharmacophores: pyrrole and pyridine.[1] This dual nature imparts a unique set of physicochemical properties, including hydrogen bonding capabilities and the potential for π-π stacking interactions, which are crucial for molecular recognition at protein active sites. Found in natural alkaloids like Camptothecin (a topoisomerase I inhibitor) and Variolin B, the pyrrolopyridine scaffold has a long-established role in biology.[1] In modern medicinal chemistry, its most celebrated feature is its ability to act as a bioisostere of the purine ring in adenosine triphosphate (ATP), making it an exceptionally effective hinge-binding motif for protein kinase inhibitors.[2]

Pyrrolopyridine_Isomers cluster_isomers The Six Isomers of Pyrrolopyridine (Azaindole) node_7H 7H-Pyrrolo[2,3-b]pyridine (7-Azaindole) node_1H 1H-Pyrrolo[2,3-b]pyridine (1-Azaindole) node_4H 4H-Pyrrolo[3,2-b]pyridine (4-Azaindole) node_1H_c 1H-Pyrrolo[3,2-c]pyridine (5-Azaindole) node_2H 2H-Pyrrolo[3,4-c]pyridine (6-Azaizoindole) node_5H 5H-Pyrrolo[3,4-b]pyridine (7-Aza-isoindole)

Caption: The six structural isomers of the pyrrolopyridine core.

A Spectrum of Pharmacological Activities

The versatility of the pyrrolopyridine scaffold is demonstrated by its broad range of pharmacological properties. By modifying the substituents around the core, medicinal chemists can fine-tune its activity against various diseases.

Anticancer Activity: The Kinase Inhibition Paradigm

The most significant therapeutic application of pyrrolopyridines is in oncology.[2] Several derivatives have been developed as potent kinase inhibitors, targeting the uncontrolled signaling pathways that drive cancer cell proliferation.[2]

  • Approved Drugs: Marketed drugs like Vemurafenib (targeting BRAF kinase in melanoma) and Pexidartinib (a CSF1R/FMS kinase inhibitor) feature a pyrrolopyridine core, validating its clinical utility.[1]

  • Mechanism of Action: The pyrrolopyridine nucleus mimics the adenine region of ATP, anchoring the inhibitor molecule in the enzyme's ATP-binding pocket (the "hinge region") through hydrogen bonds. This competitive inhibition blocks the phosphorylation cascade, halting downstream signaling.[2] The selectivity for specific kinases is achieved not by the core itself, but by the various substituents attached to it, which exploit unique features of the target kinase's active site.[2]

  • Promising Targets: Beyond BRAF and FMS, pyrrolopyridine derivatives show potent inhibitory activity against Janus kinase 1 (JAK1), a key mediator in inflammatory diseases and some cancers.[3][4] Derivatives of pyrrolo[3,2-c]pyridine are also promising candidates for developing antiarthritic and anticancer drugs by targeting FMS kinase.[1][5]

Antiviral Properties

Pyrrolopyridine derivatives have demonstrated significant potential in combating viral infections, particularly HIV.

  • HIV-1 Integrase Inhibition: The HIV-1 integrase (IN) enzyme is essential for incorporating the viral DNA into the host genome. Certain 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives have been shown to inhibit this process, with some compounds exhibiting potent anti-HIV-1 activity (EC₅₀ as low as 1.65 µM).[1]

  • Approved Therapeutics: Fostemsavir , a recently approved drug for HIV treatment, contains a pyrrolopyridine scaffold, further highlighting the core's importance in antiviral drug design.[1]

Anti-inflammatory Effects

Chronic inflammation is a key factor in many diseases. Pyrrolopyridine-based compounds can modulate inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes.

  • COX Inhibition: Fused pyrroles, specifically certain pyrrolopyridines, have been identified as effective anti-inflammatory agents.[6] Molecular docking studies have confirmed that these compounds can bind effectively to the COX-2 active site, an enzyme responsible for producing inflammatory prostaglandins.[6][7]

Neurological and Immunological Applications

Derivatives of the pyrrolo[3,4-c]pyridine isomer have been extensively studied for their effects on the nervous and immune systems.[1][8] Research has demonstrated their potential as analgesic (pain-relieving) and sedative agents.[1]

Other Therapeutic Avenues

The biological activity of this scaffold is not limited to the areas above. Studies have also revealed:

  • Antimycobacterial Activity: By inhibiting the InhA enzyme, a crucial component of the Mycobacterium tuberculosis cell wall synthesis pathway.[1]

  • Antidiabetic Potential: Through the inhibition of aldose reductase (AR), an enzyme implicated in diabetic complications.[1]

  • Alzheimer's Disease: Novel multitargeted ligands containing pyrrolopyridine groups are being investigated to address the complex pathology of Alzheimer's, targeting neuroinflammation and Aβ aggregation.[9]

Deep Dive: The Pyrrolopyridine Scaffold in Kinase Inhibition

The role of pyrrolopyridines as kinase inhibitors warrants a closer examination due to its profound impact on oncology.

The JAK-STAT Signaling Pathway: A Key Target

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, resulting in gene expression. Dysregulation of this pathway is a hallmark of many inflammatory diseases and cancers. JAK1 is a particularly attractive target for selective inhibition.[4]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 Activation STAT_inactive STAT (inactive) JAK1->STAT_inactive 2. Phosphorylation STAT_active STAT-P (active) STAT_inactive->STAT_active STAT_dimer STAT-P Dimer STAT_active->STAT_dimer 3. Dimerization DNA DNA STAT_dimer->DNA 4. Nuclear Translocation Inhibitor Pyrrolopyridine JAK1 Inhibitor Inhibitor->JAK1 INHIBITION Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression 5. Transcription

Caption: Inhibition of the JAK-STAT pathway by a pyrrolopyridine-based JAK1 inhibitor.

Structure-Activity Relationship (SAR) Insights

The efficacy of a pyrrolopyridine-based inhibitor is not solely dependent on the core. The substituents attached to it are critical for achieving high potency and selectivity.

  • Positional Importance: For anti-HIV agents based on the pyrrolo[3,4-c]pyridine core, an ester substituent at position 4 was found to have a significant influence on activity.[1]

  • Linker and Spacing: The distance between the pyrrolopyridine scaffold and other pharmacophoric elements, such as a phenyl ring, is crucial. For aldose reductase inhibitors, the length of a carboxylic acid chain attached to the core was a key determinant of potency.[1]

  • Hydrophobic Pockets: In FMS kinase inhibitors, the addition of a benzoyl moiety allows the molecule to occupy a hydrophobic pocket in the enzyme, increasing potency compared to analogues with a primary amine.[5]

Quantitative Data on Bioactive Pyrrolopyridines

The following table summarizes the activity of representative pyrrolopyridine derivatives against various biological targets.

Compound ClassTargetKey Compound ExampleActivity MetricValueReference
Pyrrolo[3,4-c]pyridine-4-carboxylatesHIV-1Ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylateEC₅₀1.65 µM[1]
Pyrrolo[3,2-c]pyridine diarylamidesFMS KinaseCompound 1r IC₅₀ (Enzyme)84 nM[5]
Pyrrolo[3,2-c]pyridine diarylamidesOvarian Cancer CellsCompound 1r IC₅₀ (Cell)0.15 - 1.78 µM[5]
Pyrrolo[2,3-b]pyridine-5-carboxamidesJAK1 KinaseCompound 31g (racemate)IC₅₀ (Enzyme)Potent[4]
Pyrrolo[2,3-b]pyridine-5-carboxamidesHSC MigrationCompound 31g Inhibition Conc.0.25 µM[4]
Pyrrolo[3,4-c]pyridine-1,3-dione Mannich basesAntitumorCompounds 20g–s IC₅₀19–29 µg/mL[1]

Methodologies: Synthesis and Biological Evaluation

A core tenet of this guide is to provide actionable, field-proven insights. The following sections detail standardized protocols for the synthesis and evaluation of pyrrolopyridine derivatives.

General Synthesis of a Polycyclic Pyrrolopyridine Core

A robust and efficient method for accessing polycyclic pyrrolopyridine derivatives involves a two-step process.[10][11] This metal-free approach ensures a clean reaction profile and simplifies purification.[11]

Synthesis_Workflow cluster_step1 Step 1: Multicomponent Reaction cluster_step2 Step 2: Cyclization Reactants Aryl Glyoxal + Cyclohexane-1,3-dione + 2-Amino-1,4-naphthoquinone Conditions1 AcOH:H₂O (1:1) Reflux, 15 min Reactants->Conditions1 Diketone 1,5-Diketone Intermediate Conditions1->Diketone Conditions2 AcOH Reflux Diketone->Conditions2 Ammonium_Acetate NH₄OAc Ammonium_Acetate->Conditions2 Final_Product Polycyclic Pyrrolopyridine Conditions2->Final_Product

Sources

The 1H-Pyrrolo[3,2-b]pyridine Scaffold: A Privileged Framework for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 1H-pyrrolo[3,2-b]pyridine core, a member of the azaindole family of heterocyclic compounds, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a versatile starting point for the design of potent and selective modulators of a wide array of biological targets. This guide provides a comprehensive overview of the known and potential therapeutic targets of molecules derived from this scaffold, offering insights into their mechanisms of action, and providing practical experimental protocols for their evaluation.

The Allure of the Azaindole Core

The fusion of a pyrrole and a pyridine ring in the 1H-pyrrolo[3,2-b]pyridine structure creates a molecule with a distinct charge distribution and hydrogen bonding capabilities. This allows for diverse interactions with the active sites of enzymes and receptors, making it an ideal framework for developing targeted therapies. The therapeutic potential of this scaffold is not limited to a single disease area, with derivatives showing promise in oncology, neuroscience, and immunology.

Key Therapeutic Targets and Mechanisms of Action

Research into derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold and its isomers has revealed a multitude of potential therapeutic targets. The following sections delve into the most significant of these, exploring the underlying mechanisms and the diseases they could potentially treat.

Oncology: A Multi-pronged Attack on Cancer

The 1H-pyrrolo[3,2-b]pyridine scaffold and its isomers have yielded a remarkable number of potent anti-cancer agents, targeting various hallmarks of cancer.

Derivatives of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide have been identified as potent inhibitors of Acetyl-CoA Carboxylase 1 (ACC1).[1][2] ACC1 is a key enzyme in the de novo synthesis of fatty acids, a metabolic pathway often upregulated in cancer cells to support rapid proliferation and membrane synthesis.[1] Inhibition of ACC1 can thus lead to a reduction in tumor growth.

One promising derivative, a 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide, has demonstrated potent ACC1 inhibition and favorable bioavailability.[2] Oral administration of this compound significantly reduced the concentration of malonyl-CoA, the product of the ACC1-catalyzed reaction, in xenograft tumors.[2]

Quantitative Data: ACC1 Inhibition

Compound IDACC1 Inhibitory Potency (IC50)Cellular Potency (¹⁴C acetate uptake inhibition)
1c Potent (specific value not stated)Sufficient
1k Potent (specific value not stated)Sufficient
Data extracted from a study on 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives.[1]

Signaling Pathway: ACC1 in Cancer Cell Metabolism

ACC1_Pathway Citrate Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA ACC1 ACC1 AcetylCoA->ACC1 MalonylCoA Malonyl-CoA ACC1->MalonylCoA FattyAcidSynthase Fatty Acid Synthase MalonylCoA->FattyAcidSynthase FattyAcids Fatty Acids FattyAcidSynthase->FattyAcids TumorGrowth Tumor Growth & Membrane Synthesis FattyAcids->TumorGrowth Pyrrolo_pyridine 1H-Pyrrolo[3,2-b]pyridine Derivative Pyrrolo_pyridine->ACC1

Caption: Inhibition of ACC1 by a 1H-pyrrolo[3,2-b]pyridine derivative blocks fatty acid synthesis, impacting tumor growth.

While not the exact same scaffold, derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site.[1][3][4] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and induces apoptosis, a well-established anti-cancer strategy.[3][4] The potent activity of these isomers suggests that the broader pyrrolopyridine scaffold is well-suited for targeting the tubulin cytoskeleton.

One such derivative, compound 10t , demonstrated potent antiproliferative activity against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values ranging from 0.12 to 0.21 μM.[3][4]

Protein kinases are crucial regulators of cell signaling and are frequently dysregulated in cancer.[5] Various isomers of the 1H-pyrrolo[3,2-b]pyridine scaffold have been successfully developed as potent kinase inhibitors.

  • Haspin Kinase: A series of 1H-pyrrolo[3,2-g]isoquinolines have been synthesized as potent inhibitors of Haspin kinase, with some compounds exhibiting IC50 values in the low nanomolar range (10-80 nM).[5][6] Haspin kinase plays a key role in chromosome alignment during mitosis, making it an attractive target in oncology.[5]

  • FMS Kinase: Pyrrolo[3,2-c]pyridine derivatives have shown potent inhibitory effects against FMS kinase, with one compound (1r ) having an IC50 of 30 nM.[7] FMS kinase is involved in the survival and proliferation of various cancer cells.[7]

  • Fibroblast Growth Factor Receptors (FGFRs): 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[8][9][10] Aberrant FGFR signaling is a driving factor in many cancers. Compound 4h from this series showed impressive potency with IC50 values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively.[8][9]

  • ATM Kinase: Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as highly selective inhibitors of ATM kinase.[11] ATM is a central player in the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy.[11]

  • Polo-like kinase 4 (PLK4): 1H-pyrrolo[2,3-b]pyridine analogs have been identified as inhibitors of PLK4, a master regulator of centriole duplication.[12] Overexpression of PLK4 is linked to several cancers, making it a viable therapeutic target.[12]

Experimental Protocol: Kinase Inhibition Assay (Example: FGFR1)

  • Reagents and Materials:

    • Recombinant human FGFR1 kinase domain.

    • Poly(Glu, Tyr) 4:1 peptide substrate.

    • ATP.

    • 1H-pyrrolo[2,3-b]pyridine test compounds.

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • ADP-Glo™ Kinase Assay kit (Promega).

    • 384-well white plates.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 10 µL of a solution containing the FGFR1 enzyme and the peptide substrate in kinase buffer to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and detect the amount of ADP produced by adding 25 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Neurological Disorders: Modulating Synaptic Transmission

The 1H-pyrrolo[3,2-b]pyridine scaffold has also given rise to compounds with significant activity in the central nervous system.

A series of 1H-pyrrolo[3,2-b]pyridine derivatives have been identified as selective negative allosteric modulators of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][13][14] Overactivation of NMDA receptors is implicated in various neurological and psychiatric disorders, including depression, anxiety, and neurodegenerative diseases. By selectively modulating the GluN2B subunit, these compounds offer the potential for a more targeted and safer therapeutic approach compared to non-selective NMDA receptor antagonists.

Lead optimization of this series focused on improving brain penetration and reducing off-target effects.[13] Several compounds achieved greater than 75% receptor occupancy in rats after oral administration.[13]

Logical Relationship: Development of GluN2B NAMs

GluN2B_Development HTS High-Throughput Screening Core_ID Identification of 1H-Pyrrolo[3,2-b]pyridine Core HTS->Core_ID Lead_Opt Lead Optimization Core_ID->Lead_Opt Improve_Brain_Penetration Increase Brain Penetration Lead_Opt->Improve_Brain_Penetration Reduce_Off_Target Decrease CYP450 Inhibition & hERG Binding Lead_Opt->Reduce_Off_Target In_Vivo_Testing In Vivo Target Engagement (Receptor Occupancy) Improve_Brain_Penetration->In_Vivo_Testing Reduce_Off_Target->In_Vivo_Testing Candidate_Selection Selection of Preclinical Candidates In_Vivo_Testing->Candidate_Selection

Caption: The development pathway for 1H-pyrrolo[3,2-b]pyridine-based GluN2B NAMs.

Derivatives of the isomeric pyrrolotacrine scaffold have shown potent inhibitory activity against acetylcholinesterase (AChE).[15] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain. The most potent compound in one study, 9-Amino-1-phenyl-5,6,7,8-tetrahydro-1H-pyrrolo[3,2-b]quinoline-3-carbonitrile (5b ), had an IC50 of 0.20 µM.[15]

Inflammatory and Immune Diseases: Targeting Key Signaling Nodes

The versatility of the pyrrolopyridine scaffold extends to the realm of immunology and inflammation.

A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as novel immunomodulators that target Janus Kinase 3 (JAK3).[16] JAK3 plays a critical role in cytokine signaling in immune cells, and its inhibition is a validated strategy for treating autoimmune diseases and preventing organ transplant rejection.[16] One compound, 14c , was identified as a potent and moderately selective JAK3 inhibitor that demonstrated an immunomodulating effect on interleukin-2-stimulated T cell proliferation.[16]

Derivatives of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide have been identified as potent and selective inhibitors of phosphodiesterase 4B (PDE4B).[17] PDE4B is involved in the regulation of inflammatory processes, and its inhibition has therapeutic potential in a range of inflammatory and CNS diseases.[17] Compound 11h from this series showed significant inhibition of TNF-α release from macrophages.[17]

Future Directions and Conclusion

The 1H-pyrrolo[3,2-b]pyridine scaffold and its isomers have proven to be a remarkably fruitful source of novel therapeutic agents. The diverse range of biological targets that can be potently and selectively modulated by derivatives of this core structure underscores its "privileged" status in medicinal chemistry.

Future research should continue to explore the vast chemical space around this scaffold. The development of novel synthetic methodologies will enable the creation of even more diverse libraries of compounds for screening against new and challenging therapeutic targets. Furthermore, a deeper understanding of the structure-activity relationships for each target class will facilitate the rational design of next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic properties.

References

  • An In-depth Technical Guide to the Mechanism of Action of 1H-Pyrrolo[3,2-b]pyridine Deriv
  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI.
  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed.
  • 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modul
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances.
  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed.
  • Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodul
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online.
  • 1 H -Pyrrolo[3,2- b ]pyridine GluN2B-Selective Negative Allosteric Modulators.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Synthesis and Biological Evaluation of New Pyrrolotacrines for the Treatment of Alzheimer's Disease. Modern Scientific Press.
  • 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors. KoreaScience.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC.
  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC.

Sources

The Ascendance of the Azaindole Scaffold: From Discovery to Privileged Structure in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Nitrogen Atom

In the landscape of medicinal chemistry, the indole scaffold is a ubiquitous and venerable motif. Yet, the strategic introduction of a single nitrogen atom into its benzene ring, creating the azaindole (or pyrrolopyridine) framework, has unlocked transformative potential in drug discovery. Azaindoles are bicyclic heteroaromatic compounds that exist as four primary positional isomers: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole. This seemingly subtle structural modification profoundly alters the molecule's electronic distribution, hydrogen bonding capacity, metabolic stability, and overall physicochemical profile.[1][2]

As effective bioisosteres of both indole and the endogenous purine system, azaindoles have earned the status of "privileged structures".[2][3][4] They offer medicinal chemists a powerful toolkit to modulate a compound's potency, selectivity, and pharmacokinetic properties, often overcoming liabilities associated with the parent indole scaffold.[3][5][6] This guide provides an in-depth exploration of the discovery and history of azaindole compounds, charting their evolution from chemical curiosities to cornerstones of modern therapeutic design.

Azaindole_Isomers Figure 1: The Four Positional Isomers of Azaindole cluster_4 4-Azaindole (1H-Pyrrolo[3,2-b]pyridine) cluster_5 5-Azaindole (1H-Pyrrolo[3,2-c]pyridine) cluster_6 6-Azaindole (1H-Pyrrolo[2,3-c]pyridine) cluster_7 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) node_4 node_5 node_6 node_7

Figure 1: The Four Positional Isomers of Azaindole.

Part 1: Foundational Discoveries and Synthetic Evolution

The journey into azaindole chemistry was not a singular event but a gradual exploration, often driven by the desire to create analogs of biologically active indoles. The initial syntheses were extensions of classical indole chemistry, frequently complicated by the electron-deficient nature of the pyridine ring, which deactivates it towards the electrophilic cyclization reactions that work well for indoles.[4][7]

Early Synthetic Milestones

The mid-20th century marked the genesis of azaindole synthesis. In 1948, G. R. Clemo and G. A. Swan reported the synthesis of derivatives of 4- and 5-azaindole, laying some of the earliest groundwork in the field.[8] However, the first synthesis of the parent 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is a landmark achievement credited to M. M. Robison and B. L. Robison in 1955.[9] They employed a Madelung-type cyclization, which involves the high-temperature, base-catalyzed intramolecular condensation of an N-acyl-ortho-toluidine. In this case, 2-formamido-3-picoline was cyclized to form the 7-azaindole core, a pivotal discovery that opened the door for investigating this now-critical scaffold.[9] Early interest was also fueled by the search for new antimalarial agents, demonstrating the immediate recognition of their therapeutic potential.[9]

Adapting Classical Indole Syntheses

The development of a robust synthetic arsenal for azaindoles involved the clever adaptation of well-known named reactions, each with its own strengths and limitations.

1. The Madelung Synthesis: While historically significant for the first synthesis of 7-azaindole, the Madelung synthesis requires harsh conditions (strong base, high temperature) and is often limited by the availability of the requisite substituted aminopicolines.[9][10] It remains useful for specific applications, particularly for the parent 7-azaindole.

2. The Fischer Indole Synthesis: Initially, the Fischer indole synthesis was considered ineffective for azaindoles due to the electron-withdrawing nature of the pyridine ring, which hinders the key[11][11]-sigmatropic rearrangement step.[12][13] However, later research demonstrated that this powerful reaction could be highly efficient for preparing 4- and 6-azaindoles , provided the starting pyridylhydrazine contains an electron-donating group (EDG) ortho or para to the hydrazine moiety.[12][14][15] The EDG facilitates the necessary electronic cascade, counteracting the inherent electron deficiency of the pyridine ring.[13]

3. The Reissert Synthesis: The Reissert synthesis involves the condensation of an ortho-nitrotoluene analog with diethyl oxalate, followed by reductive cyclization. This method has proven effective for creating azaindole-2-carboxylic acid derivatives and is particularly well-suited for the synthesis of 6-azaindoles .[10][16] A variation, the Reissert-Henze reaction, has been developed into a practical one-pot method for producing 6-substituted 7-azaindoles.[17][18]

4. The Bartoli Indole Synthesis: The Bartoli synthesis, which utilizes the reaction of a nitro-aromatic with a vinyl Grignard reagent, is a powerful method for constructing sterically hindered indoles. It has been successfully applied to the synthesis of various azaindoles, showing particular utility for substituted 4- and 6-azaindoles .[7][10][19]

5. Modern Transition-Metal Catalysis: The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized azaindole synthesis, offering milder conditions, broader functional group tolerance, and greater efficiency.[7][20] Methods like the Larock, Hegedus-Mori-Heck, and various palladium-catalyzed cyclizations have enabled the construction of complex and diversely substituted azaindoles that were previously inaccessible.[10][21][22]

Synthetic Method Primary Isomer(s) Synthesized Key Advantages Limitations
Madelung 7-AzaindoleDirect, historical significance for the parent scaffold.[9]Harsh conditions (strong base, high temp).
Fischer 4- & 6-AzaindoleHigh efficiency, readily available starting materials.[12][14]Often requires an electron-donating group on the pyridine ring.[13]
Reissert 6-Azaindole (esp. 2-carboxy)Good for specific functionalization patterns.[16]Multi-step process.
Bartoli 4- & 6-AzaindoleTolerates steric hindrance, good for 7-substituted isomers.[10]Requires Grignard reagents, sensitive to functional groups.
Palladium-Catalyzed All IsomersMild conditions, high functional group tolerance, versatile.[21][23]Catalyst cost, potential for metal contamination.

Part 2: Experimental Protocols

The following protocols are illustrative examples of foundational synthetic methods adapted for azaindole synthesis.

Protocol 1: Synthesis of 7-Azaindole via Madelung Cyclization

This protocol is based on the principles of the original Robison & Robison synthesis of the parent 7-azaindole.[9]

Objective: To synthesize 1H-pyrrolo[2,3-b]pyridine (7-azaindole) via intramolecular cyclization of 2-formamido-3-picoline.

Materials:

  • 2-Formamido-3-picoline

  • Sodium anilide (or a similarly strong base like potassium tert-butoxide)

  • High-boiling point inert solvent (e.g., N,N-dimethylaniline, mineral oil)

  • Inert atmosphere apparatus (e.g., Schlenk line with Nitrogen or Argon)

  • Standard glassware for high-temperature reactions

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-formamido-3-picoline (1 equivalent).

  • Solvent and Base Addition: Add the high-boiling solvent to the flask. Under a positive flow of inert gas, add the strong base (e.g., sodium anilide, 2-3 equivalents) portion-wise. Causality Note: A very strong, non-nucleophilic base is required to deprotonate the weakly acidic methyl group adjacent to the formamido group, initiating the cyclization.

  • Cyclization: Heat the reaction mixture to a high temperature (typically >250 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water. Safety Precaution: Quenching a reaction containing a strong base is exothermic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure 7-azaindole.

Protocol 2: Synthesis of a 4-Azaindole Derivative via Fischer Indole Cyclization

This protocol is a generalized procedure based on modern adaptations of the Fischer synthesis for azaindoles.[24]

Objective: To synthesize a 2,3-disubstituted 4-azaindole from a pyridylhydrazine and a ketone.

Materials:

  • Pyridylhydrazine (e.g., 3-hydrazinyl-pyridin-4-amine, 1 equivalent)

  • Ketone (e.g., cyclohexanone, 1.1 equivalents)

  • Acid catalyst (e.g., polyphosphoric acid (PPA), sulfuric acid, or Eaton's reagent)

  • Solvent (e.g., toluene, ethanol, or neat if using PPA)

Fischer_Indole_Synthesis_Workflow Figure 2: Workflow for Fischer Azaindole Synthesis start 1. Hydrazone Formation rearrangement 2. Tautomerization & [3,3]-Sigmatropic Rearrangement start->rearrangement Acid Catalyst (e.g., H2SO4) cyclization 3. Cyclization & Aromatization rearrangement->cyclization Heat workup 4. Neutralization & Extraction cyclization->workup Loss of NH3 purification 5. Purification workup->purification e.g., Column Chromatography

Figure 2: Workflow for Fischer Azaindole Synthesis.

Step-by-Step Methodology:

  • Hydrazone Formation: In a round-bottom flask, dissolve the pyridylhydrazine (1 eq.) and the ketone (1.1 eq.) in a suitable solvent like ethanol. Add a catalytic amount of acetic acid and stir at room temperature or with gentle heating until hydrazone formation is complete (monitored by TLC). The solvent can then be removed under reduced pressure.

  • Cyclization: Add the acid catalyst (e.g., PPA) to the crude hydrazone. Heat the mixture (typically 80-150 °C) with stirring. Causality Note: The strong acid protonates the hydrazone, facilitating tautomerization to the critical enamine intermediate. Heat then provides the energy for the[11][11]-sigmatropic rearrangement, the rate-limiting and irreversible step that forms the new C-C bond.

  • Workup: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a base, such as a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide, until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude solid or oil is purified by flash column chromatography on silica gel to afford the pure 4-azaindole product.

Part 3: The Rise of Azaindoles in Medicinal Chemistry

The transition of azaindoles from synthetic targets to indispensable tools in drug discovery was driven by the powerful concept of bioisosterism . By replacing an indole's carbon with a nitrogen, chemists could fine-tune molecular properties to enhance drug-like characteristics.[1]

Bioisosterism Figure 3: Bioisosteric Relationship of Key Scaffolds Indole Indole (Lipophilic, H-bond donor) Azaindole Azaindole (Modulated lipophilicity, H-bond donor/acceptor) Indole->Azaindole Bioisosteric Replacement Purine Purine (Endogenous, H-bond donor/acceptor) Purine->Azaindole Structural Mimic

Figure 3: Bioisosteric Relationship of Key Scaffolds.

The introduction of the pyridine nitrogen has several key consequences:

  • Hydrogen Bonding: It adds a hydrogen bond acceptor site, which can lead to new, favorable interactions with a biological target, potentially increasing potency and selectivity.[4][6]

  • Solubility and Lipophilicity: The nitrogen atom generally reduces lipophilicity (LogP) and can improve aqueous solubility, which are critical for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3][6]

  • Metabolic Stability: The pyridine ring can block sites of metabolic oxidation that are often liabilities for indole-containing compounds.

  • pKa Modulation: The basicity of the pyridine nitrogen allows for salt formation, which can be advantageous for formulation and solubility.[3]

A Privileged Scaffold for Kinase Inhibitors

This ability to act as both a hydrogen bond donor (via the pyrrole N-H) and acceptor (via the pyridine N) makes the azaindole scaffold an exceptional mimic of the adenine hinge-binding motif of ATP.[5] Consequently, azaindoles have become particularly dominant in the field of protein kinase inhibitors.[3][25] The 7-azaindole isomer is the most frequently utilized in this space.[4]

Two landmark drugs exemplify this success:

  • Vemurafenib (Zelboraf®): An inhibitor of the BRAF V600E mutated kinase, this 7-azaindole-containing drug was approved for the treatment of late-stage melanoma.[4] Its discovery was a triumph of fragment-based drug discovery (FBDD).

  • Venetoclax (Venclexta®): Another 7-azaindole-based drug, Venetoclax is a BCL-2 inhibitor used to treat certain types of leukemia and lymphoma.[4]

Beyond kinase inhibition, azaindole derivatives have shown potent activity in a vast range of therapeutic areas, including as anti-proliferative agents, treatments for Alzheimer's disease, and inhibitors of HIV.[26][27][28]

Conclusion and Future Outlook

The history of azaindole compounds is a compelling narrative of chemical innovation meeting therapeutic need. From the challenging early syntheses of the 1940s and 50s to their current status as a privileged scaffold in blockbuster drugs, their journey has been remarkable. The strategic placement of a single nitrogen atom has consistently provided a solution to complex drug design challenges, enhancing target binding, improving physicochemical properties, and ultimately leading to safer and more effective medicines.

Future research will undoubtedly focus on developing even more efficient, regioselective, and environmentally benign synthetic methodologies.[11][20] As our understanding of complex biological systems deepens, the unique and tunable properties of the four azaindole isomers will ensure they remain a vital and frequently visited section of the medicinal chemist's toolbox for generations to come.

References

  • Molecules. The Azaindole Framework in the Design of Kinase Inhibitors.

  • Organic Letters. Synthesis of 4- and 6-Azaindoles via the Fischer Reaction.

  • Organic Chemistry Frontiers. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks.

  • PubMed. Synthesis of 4- and 6-azaindoles via the Fischer reaction.

  • Synfacts. Synthesis of 4- and 6-Azaindoles via the Fischer Indole Reaction.

  • BenchChem. Synthesis of 4-Azaindole via Fischer Indole Cyclization.

  • BenchChem. The Ascendance of 7-Azaindole: A Technical Guide to its Discovery, History, and Application in Drug Development.

  • Semantic Scholar. Synthesis of 4- and 6-azaindoles via the Fischer reaction.

  • BenchChem. The Strategic Advantage of Azaindoles: A Deep Dive into Bioisosterism in Drug Discovery.

  • The Pharma Letter. The Role of 7-Azaindole Intermediates in Modern Drug Discovery.

  • PharmaBlock. Azaindoles in Medicinal Chemistry.

  • PubMed Central. The Azaindole Framework in the Design of Kinase Inhibitors.

  • ResearchGate. Synthesis of Azaindoles.

  • Progress in Chemistry. Synthesis of Azaindoles.

  • PubMed Central. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators.

  • RSC Publishing. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks.

  • RSC Publishing. Recent advances in the global ring functionalization of 7-azaindoles.

  • PubMed Central. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity.

  • Journal of Medicinal Chemistry. Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement.

  • PubMed. 7-Azaindole Analogues as Bioactive Agents and Recent Results.

  • Mol-Instincts. 4-Azaindole 272-49-1 wiki.

  • Cambridge University Press. Reissert Indole Synthesis.

  • BenchChem. Introduction: The Azaindole Scaffold in Medicinal Chemistry.

  • PubMed Central. Azaindole Therapeutic Agents.

  • European Journal of Medicinal Chemistry. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation.

  • Sci-Hub. The First Practical and Efficient One-Pot Synthesis of 6-Substituted 7-Azaindoles via a Reissert-Henze Reaction.

  • Baran Lab - Scripps Research. Lecture 8 Bonus: Azaindole Survival Guide.

  • ResearchGate. Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation.

  • ResearchGate. The First Practical and Efficient One-Pot Synthesis of 6-Substituted 7-Azaindoles via a Reissert-Henze Reaction | Request PDF.

  • Australian Journal of Chemistry. Azaindoles. I. Introduction.

  • Organic Chemistry Portal. Azaindole synthesis.

  • Journal of the Chemical Society. The synthesis of derivatives of 4- and 5-azaindole.

  • The Journal of Organic Chemistry. Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction.

  • PubMed. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors.

Sources

Navigating the Chemical Space of Aminopyrrolopyridines: A Comparative Guide to the Isomers of 1H-Pyrrolo[3,2-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrrolopyridine scaffold, a recognized "privileged structure" in medicinal chemistry, serves as the foundation for numerous approved therapeutics and clinical candidates. As a bioisostere of indole, its unique electronic properties and hydrogen bonding capabilities make it a highly sought-after core for targeting a range of biological entities, particularly protein kinases. This guide provides a detailed comparative analysis of 1H-Pyrrolo[3,2-b]pyridin-3-amine and its key structural isomers. We delve into the critical differences in physicochemical properties, synthetic accessibility, and biological potential imparted by variations in the placement of the pyridine nitrogen and the exocyclic amine. By examining these structure-property relationships, this document aims to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge to make informed decisions in the rational design of novel therapeutics based on this versatile scaffold.

Introduction: The Pyrrolopyridine Scaffold - A Cornerstone in Medicinal Chemistry

Pyrrolopyridines, also known as azaindoles, are bicyclic heterocyclic compounds formed by the fusion of a pyrrole and a pyridine ring.[1] This fusion can occur in six distinct isomeric forms, each presenting a unique arrangement of nitrogen atoms and, consequently, a distinct electronic and steric profile.[1][2] This structural diversity is the primary reason for the scaffold's ubiquity in drug discovery.

The pyrrolopyridine core is present in numerous natural products and has been successfully incorporated into synthetic drugs for a wide range of diseases.[1] Notable examples include the kinase inhibitors Vemurafenib and Pexidartinib, which are used in anticancer therapy.[1][2] The scaffold's success stems from its ability to mimic the indole nucleus while introducing a nitrogen atom into the six-membered ring. This modification provides an additional hydrogen bond acceptor, significantly altering the molecule's interaction with biological targets, improving solubility, and modulating metabolic stability. Derivatives of various pyrrolopyridine isomers have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[3][4][5][6]

G cluster_0 Synthetic Workflow: Suzuki Coupling A Halogenated Pyrrolopyridine (e.g., 3-Bromo-1H-pyrrolo[3,2-b]pyridine) C Reaction Mixture A->C Substrate 1 B Boronic Acid / Ester (R-B(OR)2) B->C Substrate 2 D Workup & Purification C->D Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Solvent (e.g., DMF/H2O)[[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHqhKJYoyhVCBLQ6KVwQA2teLGmOGYbejXIf3sHC8ncDG5RlRbcP77ZgFEOTw-iLlymzdXZOccUvJyAPnE3R41LM7WV8go-WZNglKxdbXWuzPpxFAw3VQaqk0XtLqRFovmqK_k0)]nHeat (Microwave or Conventional) E Substituted Pyrrolopyridine Product D->E Chromatography

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrrolopyridine Scaffolds

Pyrrolopyridines, also known as azaindoles, represent a class of bicyclic heteroaromatic compounds that are of significant interest in medicinal chemistry and drug discovery. These scaffolds are considered "privileged structures" due to their ability to interact with a wide range of biological targets, often serving as the core of kinase inhibitors and other therapeutic agents.[1] The functionalization of the pyrrolopyridine nucleus is a key strategy in the development of new drug candidates. Among the myriad of synthetic methods available, the Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the pyrrolopyridine core.[1][2]

This guide provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of halogenated pyrrolopyridines with various boronic acids or their esters. We will delve into the critical parameters of the reaction, offer a generalizable starting protocol, and provide insights into optimization and troubleshooting, with a focus on the unique challenges presented by nitrogen-containing heterocycles.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving a palladium catalyst.[1] The cycle is initiated by the oxidative addition of a halo-pyrrolopyridine to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with a boronic acid derivative, a step that is facilitated by a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Pyrrolo[x,y-z]pyridine-Pd(II)(X)L2 Pyrrolo[x,y-z]pyridine-Pd(II)(X)L2 Oxidative Addition->Pyrrolo[x,y-z]pyridine-Pd(II)(X)L2 Pyrrolo[x,y-z]pyridine-X Transmetalation Transmetalation Pyrrolo[x,y-z]pyridine-Pd(II)(X)L2->Transmetalation Pyrrolo[x,y-z]pyridine-Pd(II)(R')L2 Pyrrolo[x,y-z]pyridine-Pd(II)(R')L2 Transmetalation->Pyrrolo[x,y-z]pyridine-Pd(II)(R')L2 R'-B(OR)2 Base Reductive Elimination Reductive Elimination Pyrrolo[x,y-z]pyridine-Pd(II)(R')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 regenerates catalyst Coupled Product Coupled Product Reductive Elimination->Coupled Product Pyrrolo[x,y-z]pyridine-R' Optimization_Workflow cluster_0 Initial Screening cluster_1 Troubleshooting & Optimization Start Start Standard Conditions Run with standard conditions: - XPhos Pd G2 (2-5 mol%) - K3PO4 (2 equiv) - Dioxane/H2O (4:1) - 90 °C Start->Standard Conditions Analyze Analyze results (LC-MS/NMR) - Conversion - Side products Standard Conditions->Analyze Decision Good Conversion? Analyze->Decision Vary Catalyst Vary Catalyst/Ligand: - SPhos, RuPhos - Pd(PPh3)4, Pd(dppf)Cl2 Decision->Vary Catalyst No Product Product Decision->Product Yes Vary Base Vary Base: - Cs2CO3, K2CO3, Na2CO3 Vary Catalyst->Vary Base Re-evaluate Vary Solvent Vary Solvent: - Toluene, DME, THF Vary Base->Vary Solvent Re-evaluate Vary Temp Vary Temperature: - 60-120 °C Vary Solvent->Vary Temp Re-evaluate Vary Temp->Standard Conditions Re-evaluate

Sources

Application Notes and Protocols for the Synthesis of 1H-Pyrrolo[3,2-b]pyridin-3-amines via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors.[1][2] The introduction of an amino group at the C3 position is a critical step in the synthesis of many of these drug candidates. This document provides a comprehensive guide to the application of the Buchwald-Hartwig amination for the synthesis of 1H-pyrrolo[3,2-b]pyridin-3-amines. We will delve into the mechanistic underpinnings of this powerful cross-coupling reaction, offer practical guidance on the selection of catalysts, ligands, and reaction conditions, and provide a detailed, step-by-step protocol. Furthermore, this guide includes a troubleshooting section to address common challenges encountered in the synthesis of these important heterocyclic amines.

Introduction: The Strategic Importance of Buchwald-Hartwig Amination

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, particularly in the pharmaceutical industry where a vast number of drugs contain aryl or heteroaryl amine moieties. The Buchwald-Hartwig amination has emerged as a transformative tool for the construction of these bonds, offering a versatile and efficient alternative to traditional methods like nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited substrate scope.[3]

The 1H-pyrrolo[3,2-b]pyridine core, an isomer of the well-known 7-azaindole, presents unique challenges and opportunities in synthetic chemistry. The ability to selectively introduce an amino group at the C3 position opens up a vast chemical space for lead optimization and the development of novel therapeutics. The Buchwald-Hartwig amination provides a reliable and highly adaptable method to achieve this transformation, accommodating a wide range of amine coupling partners and functional groups.

Mechanistic Overview: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[3][4][5] Understanding this mechanism is crucial for rational reaction design and troubleshooting. The generally accepted catalytic cycle involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)(X)L Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination HNR'R'', Base Pd(II)_Amido_Complex Ar-Pd(II)(NR'R'')L Amine_Coordination->Pd(II)_Amido_Complex Pd(II)_Amido_Complex->Pd(0)L Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Product Ar-NR'R'' Reductive_Elimination->Product Catalyst_Regeneration

Figure 2: Experimental workflow for the synthesis.

Materials
  • 3-Bromo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block

  • Inert gas supply (Argon or Nitrogen)

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Palladium compounds are toxic and should be handled with care.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive.

  • Anhydrous solvents are flammable.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reaction Setup and Procedure
  • To a dry Schlenk flask or reaction vial under an inert atmosphere, add 3-bromo-1H-pyrrolo[3,2-b]pyridine, Pd(OAc)₂, XPhos, and NaOtBu.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene via syringe, followed by the amine.

  • Seal the flask or vial and place it in a preheated heating block at 100-110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

Reaction Monitoring
  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Workup and Purification
  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Poorly soluble starting material- Use a different palladium precursor/ligand combination.- Ensure all glassware is oven-dried and solvents are anhydrous.- Try a different solvent or a solvent mixture.
Side Reactions (e.g., Hydrodehalogenation) - Presence of water- Unfavorable ligand- Rigorously exclude moisture.- Screen different ligands; bulkier ligands can sometimes suppress this side reaction.
Difficulty in Purification - Complex reaction mixture- Product instability- Optimize reaction conditions to improve selectivity.- Consider a different purification technique (e.g., preparative HPLC).

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of 1H-pyrrolo[3,2-b]pyridin-3-amines, providing a versatile and efficient route to these medicinally important compounds. A thorough understanding of the reaction mechanism and careful consideration of the key reaction parameters—palladium precursor, ligand, base, and solvent—are paramount for achieving high yields and purity. The protocol and troubleshooting guide provided herein serve as a robust starting point for researchers in their synthetic endeavors.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]

  • Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • ResearchGate. Selected ligands and catalysts for Buchwald‐Hartwig amination. [Link]

  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • National Institutes of Health. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

  • MDPI. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. [Link]

  • PubMed. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. [Link]

  • ResearchGate. Synthesis of Pyrrolo[2,3-b]quinolines by Palladium-Catalyzed Heteroannulation. [Link]

  • PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

  • MDPI. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]

  • ResearchGate. Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. [Link]

  • PubMed Central. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of 1H‐Pyrrolo[3,2‐c]quinoline Derivatives via Palladium‐Catalyzed Heteroannulation of 2‐Aryl‐3‐iodo‐4‐(phenylamino)quinolines and 4‐(N,N‐Allylphenylamino)‐2‐aryl‐3‐iodoquinolines. [Link]

  • ResearchGate. Application of Selective Palladium‐Mediated Functionalization of the Pyrido[3′,2′:4,5]pyrrolo[1,2‐c]pyrimidine Heterocyclic System for the Total Synthesis of Variolin B and Deoxyvariolin B. [Link]

  • ResearchGate. (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

Sources

Application Notes and Protocols for the Derivatization of 1H-Pyrrolo[3,2-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1H-Pyrrolo[3,2-b]pyridine Scaffold

The 1H-pyrrolo[3,2-b]pyridine core, an isomer of 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purine has led to its exploration as a bioisostere in the development of therapeutics targeting a range of biological targets, including kinases and other enzymes. The derivatization of this core, particularly at the 3-amino position, the pyrrole nitrogen, and the aromatic rings, allows for the systematic exploration of the structure-activity relationship (SAR), fine-tuning of physicochemical properties, and optimization of pharmacokinetic profiles.

This guide provides a comprehensive overview of experimental procedures for the derivatization of 1H-Pyrrolo[3,2-b]pyridin-3-amine, offering detailed protocols, mechanistic insights, and practical considerations for researchers in synthetic and medicinal chemistry. The methodologies described herein are based on established chemical principles and analogous transformations reported for related heterocyclic systems.

I. Derivatization of the Exocyclic Amino Group (C3-Position)

The primary amino group at the C3-position is a versatile handle for introducing a wide array of functional groups through well-established nitrogen chemistry.

A. N-Acylation for Amide Synthesis

The conversion of the 3-amino group to an amide is a fundamental strategy to explore the impact of hydrogen bond donors and acceptors, as well as to introduce diverse substituents.

Causality of Experimental Choices: The choice of an acylating agent (acid chloride or anhydride) and a base is crucial. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is employed to scavenge the HCl or carboxylic acid byproduct without competing in the reaction. Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are used to prevent hydrolysis of the acylating agent.

Protocol 1: General Procedure for N-Acylation

  • To a stirred solution of this compound (1.0 eq.) in anhydrous DCM (0.1 M) under an inert atmosphere (N₂ or Ar), add triethylamine (1.5 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acid chloride (1.1 eq.) or acid anhydride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-acylated derivative.

ParameterConditionRationale
Solvent Anhydrous DCM, THF, or DMFAprotic, prevents hydrolysis of acylating agent.
Base Triethylamine, DIPEAScavenges acidic byproduct, non-nucleophilic.
Temperature 0 °C to room temperatureControls reaction rate, minimizes side reactions.
Stoichiometry Amine:Base:Acylating Agent (1:1.5:1.1)Ensures complete consumption of the starting amine.

Workflow for N-Acylation

acylation_workflow start This compound in Anhydrous DCM add_base Add Triethylamine start->add_base cool Cool to 0 °C add_base->cool add_acyl Add Acid Chloride/ Anhydride cool->add_acyl react Stir at Room Temp. (2-16h) add_acyl->react quench Quench with NaHCO₃ react->quench extract Extract with DCM/EtOAc quench->extract purify Purify by Chromatography extract->purify product N-Acylated Product purify->product

Caption: Workflow for the N-acylation of this compound.

B. N-Sulfonylation for Sulfonamide Synthesis

The synthesis of sulfonamides introduces a key structural motif present in many therapeutic agents. This derivatization can significantly alter the acidity and hydrogen bonding capacity of the parent amine.

Causality of Experimental Choices: Pyridine is often used as both the base and a solvent (or co-solvent) in sulfonylation reactions. It is a moderately strong, non-nucleophilic base that effectively neutralizes the generated HCl and can also catalyze the reaction. The reaction is typically performed at room temperature.

Protocol 2: General Procedure for N-Sulfonylation

  • Dissolve this compound (1.0 eq.) in anhydrous pyridine (0.2 M) under an inert atmosphere.

  • Add the desired sulfonyl chloride (1.2 eq.) portion-wise at room temperature.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water.

  • If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with ethyl acetate (3x).

  • Wash the combined organic layers with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by recrystallization or silica gel column chromatography.[1][2]

ParameterConditionRationale
Solvent Anhydrous PyridineActs as both solvent and acid scavenger.
Reagent Sulfonyl ChlorideSource of the sulfonyl group.
Temperature Room temperatureSufficient for the reaction to proceed.
Stoichiometry Amine:Sulfonyl Chloride (1:1.2)Excess sulfonyl chloride ensures complete reaction.

II. Derivatization of the Pyrrole Nitrogen (N1-Position)

The pyrrole nitrogen offers another site for diversification, allowing for the introduction of alkyl or aryl groups that can modulate the compound's lipophilicity, metabolic stability, and interaction with biological targets.

A. N-Alkylation

Causality of Experimental Choices: A strong base, such as sodium hydride (NaH), is required to deprotonate the relatively non-acidic pyrrole NH. Anhydrous polar aprotic solvents like DMF or THF are ideal for this reaction as they solvate the cation without interfering with the nucleophilic pyrrole anion.

Protocol 3: General Procedure for N-Alkylation

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous DMF (0.1 M) under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq.) dropwise.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.[3]

ParameterConditionRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base to deprotonate the pyrrole.
Solvent Anhydrous DMF or THFPolar aprotic, solvates the cation.
Temperature 0 °C to room temperatureControls the deprotonation and subsequent alkylation steps.
Reagent Alkyl HalideElectrophile for the alkylation.

Workflow for N-Alkylation

alkylation_workflow start This compound in Anhydrous DMF add_nah Add NaH at 0 °C start->add_nah stir Stir and warm to RT add_nah->stir add_alkyl Add Alkyl Halide at 0 °C stir->add_alkyl react Stir at Room Temp. (4-12h) add_alkyl->react quench Quench with Water react->quench extract Extract with EtOAc quench->extract purify Purify by Chromatography extract->purify product N1-Alkylated Product purify->product

Caption: Workflow for the N-alkylation of this compound.

III. Derivatization of the Pyrrolopyridine Core via Cross-Coupling

Functionalization of the carbon framework of the 1H-pyrrolo[3,2-b]pyridine nucleus, typically through palladium-catalyzed cross-coupling reactions, allows for the introduction of aryl, heteroaryl, and other carbon-based substituents. This requires a halogenated precursor.

A. Halogenation of the Pyrrolopyridine Core (Conceptual)

Direct halogenation of the this compound is challenging due to the presence of multiple reactive sites. A plausible strategy involves the protection of the amino and pyrrole nitrogen groups, followed by regioselective halogenation. Electrophilic halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) could potentially be used to introduce a halogen at an electron-rich position of the pyrrole ring.[4]

B. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds between a halogenated (or triflated) heterocycle and a boronic acid or ester.[5]

Causality of Experimental Choices: The choice of palladium catalyst and ligand is critical for a successful Suzuki coupling. Catalysts like Pd(PPh₃)₄ or combinations of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand are commonly used.[6] A base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) is required to activate the boronic acid for transmetalation.[7] A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

Protocol 4: General Procedure for Suzuki-Miyaura Coupling of a Halogenated Precursor

  • To a reaction vessel, add the halogenated 1H-pyrrolo[3,2-b]pyridine derivative (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.5 eq.), and a base such as K₂CO₃ (2.0 eq.).

  • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1, 0.1 M).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.[8][9][10]

ParameterConditionRationale
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/ligandCatalyzes the cross-coupling reaction.
Base K₂CO₃, Na₂CO₃, K₃PO₄Activates the boronic acid.
Solvent Dioxane/Water, Toluene/WaterDissolves both organic and inorganic reagents.
Temperature 80-100 °CProvides energy for the catalytic cycle.

Workflow for Suzuki-Miyaura Cross-Coupling

suzuki_workflow start Halogenated Pyrrolopyridine, Boronic Acid, Base add_pd Add Pd Catalyst start->add_pd inert Inert Atmosphere (Argon) add_pd->inert add_solvent Add Degassed Dioxane/Water inert->add_solvent react Heat at 80-100 °C (4-24h) add_solvent->react workup Cool, Filter, and Extract react->workup purify Purify by Chromatography workup->purify product C-Arylated Product purify->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling of a halogenated 1H-pyrrolo[3,2-b]pyridine derivative.

IV. Advanced Derivatization: Pictet-Spengler Type Reactions

While the classical Pictet-Spengler reaction involves β-arylethylamines, analogous cyclizations can occur with other electron-rich heterocycles.[11][12] A Pictet-Spengler type reaction of this compound with an aldehyde or ketone could potentially lead to the formation of novel tricyclic ring systems, offering a pathway to structurally complex derivatives. This transformation typically proceeds via an iminium ion intermediate, which then undergoes an intramolecular electrophilic attack by the electron-rich pyrrole ring.[13] This advanced method would require careful optimization of reaction conditions, particularly the choice of acid catalyst and solvent.

Conclusion

The this compound scaffold provides multiple avenues for chemical modification, enabling the generation of diverse libraries of compounds for biological screening. The protocols outlined in this guide for N-acylation, N-sulfonylation, N-alkylation, and Suzuki-Miyaura cross-coupling serve as a robust starting point for the synthesis of novel derivatives. The successful application of these methods will empower researchers to fully explore the chemical space around this important heterocyclic core.

References

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • The Pictet-Spengler Reaction. Organic Chemistry Portal. [Link]

  • Malykhin, R. S., & Sukhorukov, A. Y. (2020). Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with MsCl/DMF. ResearchGate. [Link]

  • Nielsen, M. K., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(11), 2994. [Link]

  • Al-dujaili, L. J., et al. (2017). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 27(15), 3423-3427. [Link]

  • Lee, J. Y., et al. (2007). A Cascade Reaction Consisting of Pictet-Spengler-type Cyclization and Smiles Rearrangement: Application to the Synthesis of Novel Pyrrole-Fused Dihydropteridines. Organic Letters, 9(5), 765-767. [Link]

  • Ikaunieks, M., et al. (2015). The Synthesis of Some Sulfonamides Based on 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine. Chemistry of Heterocyclic Compounds, 51, 658-663. [Link]

  • Serafin, K., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 649-657. [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry, 238, 114488. [Link]

  • Jenkins, T. R., et al. (2021). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Ikaunieks, M., et al. (2015). THE SYNTHESIS OF SOME SULFONAMIDES BASED ON 2,3-DIHYDRO-1H-PYRROLO[3,4-c]PYRIDINE. Chemistry of Heterocyclic Compounds, 51(7), 658-663. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Riadi, Y., et al. (2019). Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(2-3), 223-229. [Link]

  • Doganc, F., & Goker, H. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Al-Adiwish, W. M., et al. (2012). Acylation of Heteroaromatic Amines: Facile and Efficient Synthesis of a New Class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine Derivatives. Molecules, 17(7), 8235-8248. [Link]

  • Powers, J. P., et al. (2021). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]

  • Billingsley, K. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Gilow, H. M., & Burton, D. E. (1981). Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. The Journal of Organic Chemistry, 46(11), 2221-2225. [Link]

  • Wang, J., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(12), 1699-1705. [Link]

  • Al-Adiwish, W. M., et al. (2012). Acylation of Heteroaromatic Amines: Facile and Efficient Synthesis of a New Class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine Derivatives. ResearchGate. [Link]

  • Khaled, M. H. (2022). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Egyptian Journal of Chemistry, 65(13), 1-8. [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. [Video]. YouTube. [Link]

  • Zhang, L., et al. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 20(3), 4547-4558. [Link]

Sources

The Versatile 1H-Pyrrolo[3,2-b]pyridin-3-amine Scaffold: A Guide to Drug Design and Application

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents is an ongoing endeavor in medicinal chemistry, demanding innovative molecular scaffolds that offer both synthetic accessibility and diverse biological activity. Among the privileged heterocyclic structures, the 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, has emerged as a cornerstone for the development of potent and selective modulators of various biological targets. This guide provides an in-depth exploration of the 1H-pyrrolo[3,2-b]pyridin-3-amine scaffold, a key intermediate that serves as a versatile launching point for the design and synthesis of next-generation therapeutics. We will delve into its synthesis, key derivatization strategies, and the biological assays crucial for evaluating the potential of its analogs, with a particular focus on kinase and metabolic enzyme inhibition.

The this compound Scaffold: A Privileged Core

The 1H-pyrrolo[3,2-b]pyridine core is a bioisostere of indole, where a nitrogen atom in the benzene ring imparts unique physicochemical properties. This modification can enhance solubility, modulate basicity, and provide an additional point for hydrogen bonding, all of which are critical for drug-receptor interactions. The presence of a 3-amino group provides a convenient synthetic handle for a wide array of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).

Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including potent inhibition of various kinases and metabolic enzymes. This versatility makes it an attractive starting point for drug discovery programs targeting cancer, inflammatory diseases, and metabolic disorders.

Synthesis of the Core Scaffold: this compound

A robust and scalable synthesis of the this compound core is paramount for any drug discovery campaign. While multiple routes to pyrrolopyridines exist, a common and effective strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.

Below is a representative, multi-step protocol for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Nitration of 2-Chloropyridine

  • To a stirred solution of 2-chloropyridine in concentrated sulfuric acid, slowly add fuming nitric acid at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for several hours, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product, 2-chloro-3-nitropyridine, with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 2: Introduction of the Acetonitrile Moiety

  • To a solution of 2-chloro-3-nitropyridine in a polar aprotic solvent such as DMF, add sodium cyanide.

  • Heat the reaction mixture to facilitate the nucleophilic aromatic substitution, monitoring progress by TLC.

  • Upon completion, cool the reaction and quench with water.

  • Extract the product, 2-cyano-3-nitropyridine, with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify as needed.

Step 3: Reductive Cyclization

  • Dissolve the 2-cyano-3-nitropyridine in a suitable solvent such as acetic acid or ethanol.

  • Add a reducing agent, such as iron powder or tin(II) chloride, to the solution.

  • Heat the reaction mixture to reflux for several hours. This step facilitates the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization onto the nitrile to form the pyrrole ring.

  • After cooling, filter the reaction mixture to remove the metal salts.

  • Neutralize the filtrate and extract the product, this compound, with an organic solvent.

  • Dry, concentrate, and purify the final product by column chromatography or recrystallization.

G cluster_synthesis Synthesis of this compound 2-Chloropyridine 2-Chloropyridine Nitration Nitration 2-Chloropyridine->Nitration 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Nitration->2-Chloro-3-nitropyridine Cyanation Cyanation 2-Chloro-3-nitropyridine->Cyanation 2-Cyano-3-nitropyridine 2-Cyano-3-nitropyridine Cyanation->2-Cyano-3-nitropyridine Reductive_Cyclization Reductive_Cyclization 2-Cyano-3-nitropyridine->Reductive_Cyclization This compound This compound Reductive_Cyclization->this compound

Caption: Synthetic workflow for this compound.

Derivatization Strategies at the 3-Amino Position

The 3-amino group is a key functional handle for creating a diverse library of compounds. Standard coupling reactions can be employed to introduce a wide variety of substituents, allowing for the fine-tuning of physicochemical and pharmacological properties.

Amide Bond Formation

Acylation of the 3-amino group is a straightforward and widely used method for diversification.

Experimental Protocol: Amide Coupling

  • To a solution of this compound in a suitable aprotic solvent (e.g., DMF or DCM), add a carboxylic acid of interest and a coupling agent such as HATU or EDC/HOBt.

  • Add a non-nucleophilic base, such as DIPEA, to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography.

Sulfonamide Synthesis

The formation of sulfonamides introduces a key hydrogen bond donor and acceptor group, which can significantly impact biological activity.

Experimental Protocol: Sulfonylation

  • Dissolve this compound in a suitable solvent such as pyridine or DCM.

  • Cool the solution to 0 °C and add the desired sulfonyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with a weak acid and brine.

  • Dry, concentrate, and purify the sulfonamide product by column chromatography.

G cluster_derivatization Derivatization of this compound Scaffold This compound Amide_Coupling Amide Coupling (R-COOH, Coupling Agent) Scaffold->Amide_Coupling Sulfonylation Sulfonylation (R-SO2Cl, Base) Scaffold->Sulfonylation Amide_Derivatives Amide Library Amide_Coupling->Amide_Derivatives Sulfonamide_Derivatives Sulfonamide Library Sulfonylation->Sulfonamide_Derivatives

Caption: Key derivatization reactions of the 3-amino group.

Application in Drug Design: Targeting Kinases and Metabolic Enzymes

The this compound scaffold has proven to be a fertile ground for the discovery of potent inhibitors of various enzymes, particularly kinases and acetyl-CoA carboxylase (ACC).

Kinase Inhibition

Numerous derivatives of pyrrolopyridines have been developed as potent kinase inhibitors. For instance, analogs of the related 1H-pyrrolo[2,3-b]pyridine have shown inhibitory activity against FGFR, c-Met, and other kinases.[1][2] The 1H-pyrrolo[3,2-c]pyridine isomer has been explored for FMS kinase inhibition.[3] The core scaffold acts as a hinge-binder, a common motif in kinase inhibitors, by forming hydrogen bonds with the backbone of the kinase hinge region. The substituents introduced at the 3-amino position can then be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Structure-Activity Relationship (SAR) Insights for Kinase Inhibitors (Hypothetical Data for this compound derivatives)

Compound IDR Group (at 3-amido position)Kinase X IC₅₀ (nM)Kinase Y IC₅₀ (nM)
1a Phenyl150800
1b 4-Fluorophenyl80650
1c 3,4-Dichlorophenyl25400
1d 4-Methoxyphenyl200>1000
1e Naphthyl50300

This table presents hypothetical data for illustrative purposes.

The data suggests that electron-withdrawing groups on the phenyl ring (1b, 1c) enhance potency against Kinase X, while bulky hydrophobic groups (1e) can also be well-tolerated.

Acetyl-CoA Carboxylase (ACC) Inhibition

A notable application of the 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold is in the development of Acetyl-CoA Carboxylase (ACC) inhibitors.[4] ACC is a key enzyme in fatty acid synthesis, making it an attractive target for the treatment of metabolic diseases and cancer. SAR studies have revealed that modifications to the amide portion of these molecules are crucial for their inhibitory potency.[4]

cluster_pathway ACC Inhibition Pathway Acetyl-CoA Acetyl-CoA ACC ACC Acetyl-CoA->ACC Malonyl-CoA Malonyl-CoA ACC->Malonyl-CoA Fatty_Acid_Synthesis Fatty_Acid_Synthesis Malonyl-CoA->Fatty_Acid_Synthesis Inhibitor This compound Derivative Inhibitor->ACC

Caption: Inhibition of the fatty acid synthesis pathway by an ACC inhibitor.

Biological Evaluation Protocols

Once a library of compounds has been synthesized, a cascade of biological assays is necessary to determine their potency, selectivity, and cellular activity.

In Vitro Kinase Inhibition Assay

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a low-volume 384-well plate, add the kinase, a biotinylated substrate peptide, and ATP in kinase buffer.

  • Add the test compounds to the wells and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a detection mix containing a europium-labeled anti-phospho-specific antibody and streptavidin-XL665.

  • Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.

  • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Calculate the ratio of the two emission signals and determine the IC₅₀ values from the dose-response curves.

Cell-Based Proliferation Assay

Protocol: MTT Assay

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37 °C, allowing for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition) values.

Conclusion

The this compound scaffold represents a highly valuable starting point for the design and synthesis of novel drug candidates. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, ensures its continued prominence in medicinal chemistry. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this privileged scaffold in their drug discovery efforts. Through systematic derivatization and rigorous biological evaluation, the full therapeutic potential of the this compound core can be unlocked.

References

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC - NIH. (2024-01-14).
  • Pictet–Spengler reaction - Wikipedia.
  • The Pictet-Spengler Reaction.
  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed. (2019-06-15).
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing).
  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022-08-29).
  • The Synthesis of Some Sulfonamides Based on 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine. (2025-08-05).
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine deriv
  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety - ResearchG
  • Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent - European Journal of Chemistry. (2021-09-30).
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing.
  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - ResearchG
  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCID
  • 1H-pyrrolo[2,3-b]pyridines. Part III. A novel synthetic route from 1-substituted 2-aminopyrroles - Sci-Hub.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine deriv
  • Synthesis of tetrahydrofuro[3,2- c]pyridines via Pictet-Spengler reaction - PubMed. (2023-06-30).
  • The Pictet-Spengler Reaction Upd
  • ChemInform Abstract: An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides.
  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures - MDPI.
  • 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors - KoreaScience.
  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Deriv
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI. (2023-09-19).

Sources

Application Notes and Protocols for the Development of Kinase Inhibitors from 1H-Pyrrolo[3,2-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of kinase inhibitors derived from the versatile 1H-pyrrolo[3,2-b]pyridin-3-amine scaffold. This document offers a blend of theoretical insights and practical, step-by-step protocols to facilitate the development of novel therapeutic agents.

Introduction: The Promise of the 1H-Pyrrolo[3,2-b]pyridine Scaffold

The 1H-pyrrolo[3,2-b]pyridine core is a privileged scaffold in medicinal chemistry, particularly in the realm of kinase inhibitor discovery. Its bicyclic structure, featuring a fusion of a pyrrole and a pyridine ring, serves as a bioisostere for purines, the foundational structures of ATP. This inherent structural mimicry allows derivatives of this scaffold to effectively compete with ATP for binding to the kinase active site. The strategic placement of a 3-amino group on this scaffold provides a crucial handle for synthetic elaboration, enabling the exploration of a vast chemical space to achieve potency and selectivity against a wide array of kinase targets.

Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The 1H-pyrrolo[3,2-b]pyridine scaffold has given rise to inhibitors of several important kinases, including but not limited to Fibroblast Growth Factor Receptors (FGFRs), FMS-like Tyrosine Kinase 3 (FLT3), and Janus Kinases (JAKs).

This guide will walk you through the essential steps of a kinase inhibitor development program, starting from the synthesis of the core scaffold and its derivatives, moving through in vitro and cell-based evaluation, and touching upon the computational approaches that can guide the design process.

Synthesis of the this compound Core and its Derivatives

The journey to potent kinase inhibitors begins with the synthesis of the core scaffold and the subsequent diversification of its structure. The 3-amino group is a key point for introducing various substituents to probe the chemical space of the kinase active site.

Synthesis of the Starting Material: this compound

While a definitive, high-yielding, one-pot synthesis of this compound is not extensively documented in readily available literature, a plausible multi-step approach can be devised based on established synthetic methodologies for related pyrrolopyridine isomers. A common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine core.

Conceptual Synthetic Pathway:

G A 2-Amino-3-nitropyridine B 2-Chloro-3-nitropyridine A->B Sandmeyer Reaction (NaNO2, HCl, CuCl) C 2-Chloro-3-aminopyridine B->C Reduction (e.g., Fe/HCl or H2/Pd-C) D N-(2-chloro-3-pyridinyl)acetamide C->D Acetylation (Ac2O) E 1-(2-Chloro-3-pyridinyl)-1H-pyrrole-2-carbonitrile D->E Larock Indole Synthesis approach with a suitable alkyne F 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile E->F Intramolecular Cyclization G This compound F->G Reduction of nitrile (e.g., LiAlH4 or H2/Raney Ni) G A Prepare serial dilutions of test compounds C Add test compounds and incubate A->C B Add kinase and substrate to assay plate B->C D Initiate reaction by adding ATP C->D E Incubate for a defined period D->E F Stop the reaction E->F G Detect the phosphorylated substrate F->G H Data analysis and IC50 determination G->H G A Obtain 3D structure of the target kinase (PDB) B Prepare the protein structure (add hydrogens, remove water, etc.) A->B D Define the binding site B->D C Prepare the ligand structure (generate 3D coordinates, assign charges) E Perform the docking calculation C->E D->E F Analyze the docking poses and scoring E->F G Visualize key interactions F->G

Application Notes and Protocols for Evaluating the Cellular Activity of 1H-Pyrrolo[3,2-b]pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 1H-Pyrrolo[3,2-b]pyridine Scaffold

The 1H-pyrrolo[3,2-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis for a diverse range of biologically active compounds.[1] Its structural resemblance to purines allows molecules derived from this scaffold to interact with a variety of biological targets, most notably protein kinases.[2] Dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer, making kinase inhibitors a cornerstone of modern therapeutics.[3][4][5] Derivatives of the broader pyrrolopyridine family have demonstrated potent inhibitory activity against a range of kinases, including Janus kinase 3 (JAK3), Fibroblast Growth Factor Receptor (FGFR), and FMS kinase, highlighting their potential in oncology and immunology.[6][7][8]

Beyond kinase inhibition, derivatives of this scaffold have been identified as inhibitors of Acetyl-CoA Carboxylase 1 (ACC1), an enzyme critical for fatty acid synthesis and a target in oncology, as well as modulators of the GluN2B subunit of the NMDA receptor, suggesting potential in neurological disorders.[1][9][10]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the cell-based assays used to characterize the activity of novel 1H-pyrrolo[3,2-b]pyridin-3-amine derivatives. We present a tiered, logical workflow, from initial profiling of cytotoxic and anti-proliferative effects to in-depth mechanistic studies confirming target engagement and downstream pathway modulation. Each protocol is designed to be a self-validating system, with explanations of the scientific principles and the rationale behind key experimental steps.

Tier 1: Foundational Activity Screening - Cytotoxicity and Proliferation

The initial evaluation of any new compound involves assessing its general effect on cell health and growth. These assays are crucial for establishing a therapeutic window and identifying dose ranges for subsequent, more specific assays.

Cell Viability and Cytotoxicity Assays

Scientific Rationale: Before assessing specific activities, it's essential to determine the concentration at which a compound is toxic to cells. Cytotoxicity assays measure cell death, often by quantifying the loss of membrane integrity.[11][12][13] In contrast, cell viability assays measure the metabolic activity of a cell population, which is generally proportional to the number of live cells.[14] A common and robust method for assessing viability is the MTT assay, which relies on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells.[15]

Featured Protocol: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[15] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals.[15] The resulting colored solution is quantified by spectrophotometry, where a darker solution indicates a greater number of metabolically active, viable cells.[15]

Step-by-Step Methodology:

  • Cell Plating:

    • Harvest and count cells of the desired cell line (e.g., a cancer cell line relevant to the suspected target).

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to create a range of desired concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO). Include wells with medium only for background control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[15]

    • Add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[16]

    • Incubate the plate at 37°C for 3-4 hours, protected from light. During this time, formazan crystals will form in viable cells.

  • Solubilization and Measurement:

    • After incubation, carefully aspirate the medium containing MTT.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[15]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]

Data Presentation and Interpretation:

The results are typically plotted as the percentage of cell viability versus the compound concentration. The IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of the compound that reduces cell viability by 50%, is then calculated.

Compound IDCell LineIncubation Time (h)IC₅₀ (µM)
Pyrrolo-amine-X1MCF-7725.2
Pyrrolo-amine-X2A5497212.8
Staurosporine (Control)MCF-7720.01
Cell Proliferation Assays

Scientific Rationale: While viability assays provide a snapshot of cell health, proliferation assays directly measure the rate of cell division. This is particularly important for evaluating potential anti-cancer agents, as a primary goal is to halt uncontrolled cell growth. The incorporation of labeled nucleoside analogs, such as 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA during the S-phase of the cell cycle is a gold-standard method for quantifying proliferation.[17][18][19]

Featured Protocol: BrdU Incorporation Assay

This immunoassay detects BrdU incorporated into cellular DNA during cell proliferation. Following labeling, cells are fixed and the DNA is denatured to allow an anti-BrdU antibody to bind to the incorporated analog. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.[17][18][20]

Step-by-Step Methodology:

  • Cell Plating and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol to plate and treat cells with the test compound for the desired duration (e.g., 24-72 hours).

  • BrdU Labeling:

    • Prepare a BrdU labeling solution at the desired final concentration (typically 10 µM) in culture medium.

    • Add the BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.[18][20]

  • Fixation and Denaturation:

    • Remove the labeling solution and wash the cells twice with PBS.

    • Fix the cells by adding a fixing solution (e.g., ice-cold 70% ethanol) and incubating for 30 minutes at room temperature.[21]

    • Remove the fixative and denature the DNA by adding 2 M HCl and incubating for 30-60 minutes at room temperature.[17][18] This step is critical to expose the incorporated BrdU for antibody binding.

    • Neutralize the acid by washing the wells with a neutralizing buffer (e.g., 0.1 M sodium borate, pH 8.5).

  • Immunodetection:

    • Block non-specific binding by incubating with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Triton X-100) for 1 hour.

    • Incubate with a primary anti-BrdU antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.[20]

    • Wash the wells three times with PBS.

    • Incubate with a horseradish peroxidase (HRP)-conjugated or fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

    • Wash the wells three times with PBS.

  • Signal Detection:

    • For HRP-based detection, add a substrate like TMB (3,3',5,5'-tetramethylbenzidine) and incubate until a color develops. Stop the reaction with a stop solution (e.g., 2 M H₂SO₄) and read the absorbance.

    • For fluorescence-based detection, read the fluorescence intensity using a microplate reader with appropriate excitation and emission filters.

Data Presentation and Interpretation:

Similar to the viability assay, the results are expressed as the percentage of proliferation relative to the vehicle-treated control, and an IC₅₀ value for the inhibition of proliferation is determined. A compound that inhibits proliferation at non-toxic concentrations is a promising candidate for further development.

Tier 2: Mechanism of Action - Target Engagement and Pathway Analysis

Once a compound has demonstrated significant anti-proliferative activity, the next critical step is to confirm that it interacts with its intended molecular target within the complex cellular environment and modulates the relevant signaling pathway.[22][23][24]

Target Engagement Assays

Scientific Rationale: Confirming that a compound physically binds to its target protein in living cells is a crucial step in drug discovery.[22][25] It validates the mechanism of action and helps to distinguish on-target from off-target effects.[23] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method based on the principle of ligand-induced thermal stabilization.[26][27] When a compound binds to its target protein, it generally increases the protein's stability, resulting in a higher melting temperature.[28][29]

Featured Protocol: Cellular Thermal Shift Assay (CETSA)

In a CETSA experiment, intact cells treated with a compound are heated to various temperatures. The amount of soluble target protein remaining after heat treatment is then quantified, typically by Western blot. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[26][29]

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture cells to near-confluency.

    • Treat the cells with the test compound at a desired concentration or vehicle control for a specified time (e.g., 1 hour) at 37°C.

  • Heat Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[29]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease and phosphatase inhibitors.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant (soluble fraction).

    • Determine the protein concentration of the soluble fraction using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis:

    • Normalize the protein samples to the same concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein of interest.

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.

Data Presentation and Interpretation:

The band intensities from the Western blot are quantified and plotted against the temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.

CETSA_Workflow cluster_0 Cell Culture & Treatment cluster_1 Thermal Challenge cluster_2 Sample Processing cluster_3 Analysis A 1. Treat Cells with Compound or Vehicle B 2. Heat Aliquots to a Range of Temperatures A->B C 3. Lyse Cells B->C D 4. Centrifuge to Separate Soluble/Insoluble Fractions C->D E 5. Western Blot for Target Protein D->E F 6. Quantify Bands and Plot Melting Curve E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Signaling Pathway Analysis

Scientific Rationale: If the this compound derivative is a kinase inhibitor, it should block the phosphorylation of downstream substrates in the corresponding signaling pathway. Western blotting using phospho-specific antibodies is the most direct and widely used method to assess the phosphorylation status of key signaling proteins and thereby confirm the compound's effect on pathway activity.[30][31][32] For example, if a compound targets a receptor tyrosine kinase, one would expect to see a decrease in the phosphorylation of the receptor itself and downstream effectors like AKT or ERK.

Featured Protocol: Western Blot for Phospho-Protein Analysis

This protocol allows for the sensitive detection of changes in the phosphorylation state of specific proteins within a signaling cascade following compound treatment.[33]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

    • Serum-starve the cells for several hours or overnight, if necessary, to reduce basal pathway activation.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with an appropriate growth factor or ligand (e.g., EGF for the EGFR pathway) for a short period (e.g., 10-15 minutes) to activate the pathway. Non-stimulated and vehicle-treated cells should be included as controls.

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold PBS.[33]

    • Lyse the cells directly in the plate by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.[33]

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the supernatant.

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add SDS-PAGE loading buffer and heat the samples at 95-100°C for 5 minutes.[33]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-AKT Ser473) overnight at 4°C with gentle shaking.[33]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing:

    • To ensure equal protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody that recognizes the total amount of the target protein (e.g., anti-total-AKT).

Data Presentation and Interpretation:

The results will show a decrease in the signal for the phosphorylated protein in compound-treated samples compared to the stimulated, vehicle-treated control. This provides strong evidence that the compound is inhibiting the upstream kinase and blocking signal transduction.

Kinase_Signaling_Pathway cluster_0 cluster_1 Receptor Receptor Tyrosine Kinase (e.g., FGFR, EGFR) PI3K PI3K Receptor->PI3K Activation Ligand Growth Factor Ligand->Receptor Binding & Dimerization AKT AKT PI3K->AKT P mTOR mTOR AKT->mTOR P Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor This compound (Kinase Inhibitor) Inhibitor->Receptor Inhibition of Phosphorylation

Caption: A representative kinase signaling pathway inhibited by a compound.

Conclusion

The systematic application of the cell-based assays detailed in this guide provides a robust framework for evaluating the biological activity of novel this compound derivatives. This tiered approach, progressing from broad assessments of cytotoxicity and proliferation to specific, mechanistic studies of target engagement and pathway modulation, enables a comprehensive characterization of a compound's cellular effects. By understanding the causality behind each experimental choice and adhering to these validated protocols, researchers can confidently identify and advance promising therapeutic candidates from this important chemical class.

References

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved January 19, 2026, from [Link]

  • Concept Life Sciences. (n.d.). Target Engagement Assay Services. Retrieved January 19, 2026, from [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved January 19, 2026, from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Determining target engagement in living systems. PMC - NIH. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Retrieved January 19, 2026, from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Target Engagement Assays in Early Drug Discovery. Retrieved January 19, 2026, from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved January 19, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved January 19, 2026, from [Link]

  • ACS Publications. (2020, March 6). Importance of Quantifying Drug-Target Engagement in Cells. Retrieved January 19, 2026, from [Link]

  • Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved January 19, 2026, from [Link]

  • PLOS One. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved January 19, 2026, from [Link]

  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved January 19, 2026, from [Link]

  • PubMed. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved January 19, 2026, from [Link]

  • Bio-protocol. (n.d.). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Retrieved January 19, 2026, from [Link]

  • PubMed Central. (n.d.). Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections. Retrieved January 19, 2026, from [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved January 19, 2026, from [Link]

  • CETSA. (n.d.). CETSA. Retrieved January 19, 2026, from [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved January 19, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved January 19, 2026, from [Link]

  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved January 19, 2026, from [Link]

  • MDPI. (2025, November 13). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Retrieved January 19, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Retrieved January 19, 2026, from [Link]

  • MySkinRecipes. (n.d.). 1H-Pyrrolo[3,2-c]pyridin-3-amine hydrochloride. Retrieved January 19, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved January 19, 2026, from [Link]

  • PubMed. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H -Pyrrolo[3,2- b ]pyridine GluN2B-Selective Negative Allosteric Modulators. Retrieved January 19, 2026, from [Link]

  • PubMed. (2019, June 15). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Retrieved January 19, 2026, from [Link]

  • PubMed. (n.d.). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Retrieved January 19, 2026, from [Link]

Sources

Application Notes & Protocols: A Guide to the In Vitro Screening of 1H-Pyrrolo[3,2-b]pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, particularly those targeting protein kinases. Its structural rigidity and capacity for diverse substitutions make it an attractive starting point for drug discovery campaigns aimed at identifying novel inhibitors for oncology, immunology, and other therapeutic areas.[1][2][3] This guide provides a comprehensive framework for the in vitro screening of 1H-pyrrolo[3,2-b]pyridin-3-amine derivatives, outlining a strategic, multi-tiered approach from initial biochemical validation to cell-based functional assessment. We detail field-proven protocols for primary kinase activity assays and secondary cytotoxicity screening, underpinned by the scientific rationale for each experimental step. This document is intended to equip researchers with the necessary tools to efficiently identify and characterize promising lead compounds from this important chemical series.

Introduction: The Therapeutic Potential of the Pyrrolopyridine Scaffold

The 1H-pyrrolo[3,2-b]pyridine core and its isomers are key components in a variety of kinase inhibitors. This is because the scaffold can effectively mimic the adenine region of ATP, enabling it to bind within the highly conserved ATP-binding pocket of protein kinases.[1][3] Derivatives of the broader pyrrolopyridine family have demonstrated potent inhibitory activity against a range of therapeutically relevant kinases, including Fibroblast Growth Factor Receptors (FGFR), Janus Kinases (JAKs), and Ataxia Telangiectasia Mutated (ATM) kinase.[1][2][4]

The screening cascade for such compounds must be logical and resource-efficient. It should begin with a high-throughput, target-specific biochemical assay to identify direct inhibitors. This is followed by secondary assays in a cellular context to confirm on-target activity, assess cell permeability, and evaluate general cytotoxicity. This tiered approach ensures that only the most promising compounds, those that engage their intended target in a biologically relevant setting, advance to more complex studies.[5][6][7]

Pre-Screening Compound Management

Before initiating any screening, it is critical to ensure the quality and integrity of the compound library.

  • Solubility Assessment: Derivatives should be dissolved in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10-20 mM). Assess the solubility of each compound visually. If precipitation occurs, centrifugation should be used to pellet the precipitate, and only the supernatant should be used for subsequent dilutions to avoid assay artifacts.

  • Plate Preparation: From the stock solutions, create intermediate concentration plates by diluting with DMSO. For dose-response experiments, a serial dilution series (e.g., 10-point, 3-fold dilutions) is prepared. This "master plate" will be used to introduce the compounds into the various assay plates, ensuring the final DMSO concentration in the assay is low and consistent across all wells (typically ≤0.5%).

Tier 1: Primary Screening - Biochemical Kinase Inhibition Assay

The primary screen aims to identify derivatives that directly inhibit the enzymatic activity of the target kinase in a purified, cell-free system. This provides a clean measure of a compound's potency against its intended molecular target.[5] Luminescence-based assays that quantify ATP consumption, such as the ADP-Glo™ Kinase Assay, are a robust, non-radioactive, and high-throughput compatible choice.[8]

Principle of the ADP-Glo™ Kinase Assay

This assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[8] The assay is performed in two steps: first, the kinase reaction occurs, converting ATP to ADP. Second, the remaining ATP is depleted, and the newly formed ADP is converted back into ATP, which is then used by luciferase to generate a light signal. The intensity of the luminescence is directly proportional to the amount of ADP produced and thus to the kinase activity. Inhibitors will reduce the amount of ADP generated, resulting in a lower light signal.[8]

Detailed Protocol: ADP-Glo™ Kinase Assay
  • Reagent Preparation:

    • Prepare the kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Reconstitute the target kinase and its specific substrate peptide in the kinase buffer to desired concentrations. The optimal ATP concentration should be at or near its Michaelis-Menten constant (Km) for the kinase to sensitively detect ATP-competitive inhibitors.[9][10]

    • Prepare the ADP-Glo™ reagents according to the manufacturer's protocol.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the kinase/substrate mixture to each well.

    • Add 25 nL of the compound from the serially diluted master plate using a pintool or acoustic dispenser. Include positive (no inhibitor, DMSO only) and negative (no kinase) controls.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the positive (100% activity) and negative (0% activity) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Example Data Presentation
Compound IDTarget KinaseIC₅₀ (nM)
PPY-001FGFR115
PPY-002FGFR1350
PPY-003FGFR1>10,000
StaurosporineFGFR15

Table 1: Representative IC₅₀ values from a primary biochemical screen against FGFR1 kinase.

Tier 2: Secondary Screening - Cell-Based Assays

Compounds that demonstrate potent activity in the biochemical assay must be evaluated in a cellular environment. Cell-based assays are crucial for confirming that a compound can cross the cell membrane, engage its target in the complex intracellular milieu, and exert a desired biological effect.[6][7][11] A common and effective secondary assay is the measurement of cell viability or cytotoxicity in a cancer cell line known to be dependent on the target kinase's activity.

Workflow for Cellular Screening

G cluster_0 Tier 1: Biochemical Screen cluster_1 Tier 2: Cellular Screen cluster_2 Hit Progression biochem Primary Biochemical Assay (e.g., ADP-Glo™) Determine IC₅₀ cell_viability Cell Viability Assay (e.g., MTT) Determine GI₅₀ biochem->cell_viability Active Compounds target_engagement Target Engagement Assay (e.g., Western Blot for p-Substrate) Confirm MoA cell_viability->target_engagement Potent & Efficacious Compounds sar Establish SAR Lead Optimization target_engagement->sar Validated Hits

Caption: A tiered in vitro screening workflow.

Principle of the MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13] Viable, metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals.[14][15] The amount of formazan produced is directly proportional to the number of living cells.[13] The crystals are then solubilized, and the absorbance of the resulting colored solution is measured.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., a line with amplified FGFR expression for an FGFR inhibitor screen) under standard conditions (37°C, 5% CO₂).

    • Trypsinize the cells, count them, and prepare a cell suspension at a predetermined optimal density (e.g., 5,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

    • Incubate for 24 hours to allow the cells to adhere.[13]

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds from the primary screen in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle (DMSO) control wells.

    • Incubate the plate for 72 hours.

  • MTT Assay Procedure:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12][16]

    • Incubate for 4 hours at 37°C, allowing the formazan crystals to form.[12]

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12][13]

    • Mix gently on an orbital shaker to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15][16]

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.

    • Plot the percentage of growth inhibition against the logarithm of the compound concentration.

    • Determine the GI₅₀ value (the concentration of inhibitor required to inhibit cell growth by 50%).

Example Data Presentation
Compound IDTarget-Dependent Cell Line GI₅₀ (nM)Control Cell Line GI₅₀ (nM)Selectivity Index (Control/Target)
PPY-001254,500180
PPY-002800>10,000>12.5
Staurosporine10151.5

Table 2: Representative GI₅₀ values from a secondary cell-based screen. A high selectivity index suggests on-target activity.

Confirmatory Step: Cellular Target Engagement

For promising lead compounds, it is essential to confirm that the observed cellular phenotype (e.g., growth inhibition) is a direct result of the compound binding to its intended target. This is known as target engagement.[5] A straightforward method is to use Western blotting to measure the phosphorylation status of a known downstream substrate of the target kinase. A potent and specific inhibitor should reduce the level of substrate phosphorylation in a dose-dependent manner.

Signaling Pathway Visualization

G GF Growth Factor (e.g., FGF) Receptor Receptor Tyrosine Kinase (e.g., FGFR) GF->Receptor Binds & Activates Substrate Downstream Substrate (e.g., PLCγ) Receptor->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (p-PLCγ) Substrate->pSubstrate Signaling Downstream Signaling (PI3K/AKT, MAPK) pSubstrate->Signaling Activates Response Cellular Response (Proliferation, Survival) Signaling->Response Inhibitor PPY-001 (Pyrrolopyridine Derivative) Inhibitor->Receptor Inhibits

Caption: Inhibition of a typical RTK signaling pathway.

Conclusion and Future Directions

This guide outlines a robust, tiered strategy for the initial in vitro evaluation of this compound derivatives. By systematically progressing from high-throughput biochemical screening to functional cell-based assays, researchers can efficiently identify compounds with genuine therapeutic potential. Compounds that demonstrate potent biochemical activity, on-target cellular efficacy, and a favorable selectivity profile become high-quality hits. These validated hits can then form the basis of a lead optimization program, where structure-activity relationships (SAR) are established to further improve potency, selectivity, and drug-like properties.

References

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]

  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers. [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Publications. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Target Engagement Assay Services. Concept Life Sciences. [Link]

  • Kinase Screening Assay Services. Reaction Biology. [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI. [Link]

  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Royal Society of Chemistry. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH. [Link]

  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]

  • Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. PubMed. [Link]

  • Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. [Link]

  • Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. PubMed. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. [Link]

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. [Link]

Sources

Application Notes and Protocols for Determining the IC50 of 1H-Pyrrolo[3,2-b]pyridin-3-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 1H-Pyrrolo[3,2-b]pyridin-3-amine Analogs in Kinase Inhibition

The 1H-Pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of potent kinase inhibitors. Analogs of this compound have demonstrated significant inhibitory activity against a range of kinases, including Janus kinases (JAKs) and Glycogen Synthase Kinase 3 (GSK3), which are implicated in various oncological and inflammatory diseases. Therefore, accurate and reproducible determination of the half-maximal inhibitory concentration (IC50) is a cornerstone for the preclinical assessment and optimization of these promising therapeutic candidates.

This guide provides a comprehensive, field-tested framework for determining the IC50 of this compound analogs. We will delve into two critical and complementary methodologies: a primary biochemical kinase assay to assess direct enzymatic inhibition and a secondary cell-based viability assay to evaluate the compound's effect in a more physiologically relevant context.

Foundational Principle: Understanding IC50 in the Context of Kinase Inhibition

The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme, in this case, a protein kinase, by 50%.[1] For ATP-competitive inhibitors, which includes many this compound analogs, the measured IC50 is critically dependent on the concentration of ATP in the assay.[2][3][4] This relationship is described by the Cheng-Prusoff equation: IC50 = Kᵢ (1 + [ATP]/Kₘ).[3][4]

Therefore, it is imperative to clearly define and maintain a consistent ATP concentration throughout the experiments to ensure the comparability of IC50 values. For initial biochemical profiling, an ATP concentration close to the Michaelis constant (Kₘ) of the kinase is often used, as this allows for a more direct approximation of the inhibitor's binding affinity (Kᵢ).[2][3][4][5] However, to better predict cellular efficacy, assays may also be performed at physiological ATP concentrations (typically 1-10 mM).[2][4][6]

PART 1: Biochemical IC50 Determination Using the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[7][8] This "add-mix-measure" format is highly amenable to high-throughput screening and provides a sensitive and reliable means of determining inhibitor potency.[7][9]

Causality Behind Experimental Choices:
  • Why ADP-Glo™? This assay is universal for any ADP-generating enzyme and is less prone to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based methods.[10] The stable luminescent signal, with a half-life often exceeding five hours, provides flexibility in plate reading.[11]

  • Choice of ATP Concentration: As discussed, this is a critical parameter. For this protocol, we will use an ATP concentration equal to the Kₘ of the target kinase to facilitate the comparison of inhibitor potencies across different kinases.[5]

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis A Prepare Compound Dilutions C Add Kinase, Substrate, and Inhibitor to Plate A->C B Prepare Kinase, Substrate, and ATP Solutions B->C D Initiate Reaction with ATP C->D E Incubate at Room Temperature D->E F Add ADP-Glo™ Reagent to Stop Reaction & Deplete ATP E->F G Incubate for 40 min F->G H Add Kinase Detection Reagent to Convert ADP to ATP G->H I Incubate for 30-60 min H->I J Measure Luminescence I->J K Normalize Data J->K L Perform Non-linear Regression K->L M Determine IC50 L->M

Caption: Workflow for biochemical IC50 determination using the ADP-Glo™ assay.

Detailed Protocol:

Materials:

  • This compound analogs

  • Recombinant target kinase

  • Kinase-specific substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)[7]

  • DMSO (anhydrous)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM MnCl₂, 2 mM TCEP)[12]

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each this compound analog in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of stock concentrations. A 10-point, 3-fold dilution series is recommended for a robust dose-response curve.[13]

    • Further dilute these DMSO stocks into the kinase reaction buffer to create the final working concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced artifacts.

  • Kinase Reaction Setup (in a 384-well plate format): [14]

    • Prepare a master mix containing the target kinase and its specific substrate in the kinase reaction buffer.

    • To each well of a white, opaque 384-well plate, add 2.5 µL of the diluted compound. Include "vehicle control" wells with buffer and DMSO only, and "no enzyme" wells for background correction.

    • Add 2.5 µL of the kinase/substrate master mix to each well.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in the kinase reaction buffer at a concentration twice the Kₘ of the target kinase.

    • Add 5 µL of the ATP solution to each well to initiate the reaction. The final reaction volume will be 10 µL, and the ATP concentration will be at its Kₘ.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). This time should be within the linear range of the reaction, which should be determined in a preliminary experiment.

  • ADP Detection: [8][14]

    • Add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any unconsumed ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the luciferase and luciferin for the luminescence reaction.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer. An integration time of 0.25-1 second per well is a good starting point.[14]

PART 2: Cell-Based IC50 Determination Using the CellTiter-Glo® Luminescent Cell Viability Assay

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more holistic view of a compound's potential, accounting for factors like cell permeability and off-target effects.[15] The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the number of viable cells by measuring ATP levels, a key indicator of metabolic activity.[9][11][16]

Causality Behind Experimental Choices:
  • Why CellTiter-Glo®? The "add-mix-measure" format simplifies the protocol, reducing pipetting errors.[11] It is highly sensitive, capable of detecting as few as 15 cells in a 384-well format, and the luminescent signal is very stable.[9]

  • Cell Seeding Density: This is a critical parameter that must be optimized for each cell line to ensure that the cells are in an exponential growth phase during the assay and that the signal is within the linear range of the instrument.[17][18][19][20]

Experimental Workflow Diagram:

G cluster_prep Cell Culture & Plating cluster_treatment Compound Treatment cluster_detection Viability Assay cluster_analysis Data Analysis A Culture Cells to 70-80% Confluency B Trypsinize and Count Cells A->B C Seed Cells in 96-well Plate B->C D Incubate for 24h for Attachment C->D F Replace Media with Compound-containing Media D->F E Prepare Compound Serial Dilutions in Media E->F G Incubate for 48-72h F->G H Equilibrate Plate to Room Temperature G->H I Add CellTiter-Glo® Reagent H->I J Mix on Orbital Shaker for 2 min I->J K Incubate for 10 min J->K L Measure Luminescence K->L M Normalize Data to Vehicle Control L->M N Perform Non-linear Regression M->N O Determine IC50 N->O

Caption: Workflow for cell-based IC50 determination using the CellTiter-Glo® assay.

Detailed Protocol:

Materials:

  • Target cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound analogs

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)[11]

  • DMSO

  • Sterile, white, opaque-walled 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • Plate-reading luminometer

Procedure:

  • Cell Seeding:

    • Culture the chosen cell line using standard procedures. Harvest cells that are in the exponential growth phase.

    • Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue).

    • Dilute the cell suspension in complete culture medium to the predetermined optimal seeding density (e.g., 5,000-10,000 cells/well).[21]

    • Seed 100 µL of the cell suspension into each well of a white, opaque 96-well plate.[22] Include wells with medium only for background control.

    • Incubate the plate for 24 hours to allow the cells to attach.[21]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs in complete culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and typically ≤0.5%.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include vehicle control wells (medium with DMSO).

    • Incubate the plate for a duration relevant to the compound's expected mechanism of action (typically 48 to 72 hours).[21]

  • Cell Viability Measurement: [16][22]

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (100 µL).

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

PART 3: Data Analysis and IC50 Calculation

Accurate data analysis is as crucial as the experimental execution. The goal is to fit the dose-response data to a sigmoidal curve to determine the IC50 value.[1] Software such as GraphPad Prism is highly recommended for this analysis.[23][24][25][26][27]

Step-by-Step Data Analysis:
  • Background Subtraction: For both assays, subtract the average signal from the "no enzyme" or "medium only" wells from all other data points.

  • Data Normalization:

    • Define the signal from the vehicle control (0% inhibition) as 100% activity/viability.

    • Define the signal from a positive control inhibitor (or the highest concentration of the test compound, assuming it achieves maximum inhibition) as 0% activity/viability.

    • Normalize the data as a percentage of inhibition relative to these controls.

  • Non-linear Regression:

    • Plot the normalized response (% Inhibition) against the logarithm of the inhibitor concentration.[23]

    • Use a non-linear regression model to fit the data. The "log(inhibitor) vs. response -- Variable slope (four parameters)" equation is a standard and robust choice in GraphPad Prism.[23]

  • IC50 Determination:

    • The software will calculate the IC50 value, which is the concentration of the inhibitor that corresponds to a 50% reduction in the measured signal.[28]

Data Presentation:

Summarize the calculated IC50 values in a clear and concise table for easy comparison of the different this compound analogs.

Analog IDTarget KinaseBiochemical IC50 (nM)Cellular IC50 (nM)
Compound AJAK215.2 ± 2.1150.5 ± 15.3
Compound BJAK22.5 ± 0.435.8 ± 4.7
Compound CGSK3β8.9 ± 1.192.1 ± 10.2
StaurosporinePan-Kinase5.6 ± 0.920.3 ± 3.1

(Note: The data presented above is for illustrative purposes only.)

Trustworthiness and Self-Validation

To ensure the trustworthiness of the generated data, the following controls and validation steps are essential:

  • Positive and Negative Controls: Always include a known inhibitor for the target kinase as a positive control and a vehicle (DMSO) control.[15]

  • Z'-factor: For high-throughput screening, calculate the Z'-factor to assess the quality and dynamic range of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Reproducibility: Perform each experiment with at least three biological replicates to ensure the reproducibility of the results.

  • Compound Solubility: Poor aqueous solubility can lead to inaccurate IC50 values.[29][30] It is advisable to measure the kinetic solubility of the compounds under assay conditions.[31][32]

Conclusion

This application note provides a detailed and robust framework for the determination of IC50 values for this compound analogs. By combining a direct biochemical kinase assay with a cell-based viability assay and adhering to rigorous data analysis standards, researchers can confidently assess the potency of these compounds, enabling informed decisions in the drug discovery and development pipeline.

References

  • Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • University of Oslo. CellTiter-Glo Assay - Oslo - OUH - Protocols. [Link]

  • Protocols.io. ADP Glo Protocol. [Link]

  • GraphPad. How to determine an IC50 - FAQ 1859. [Link]

  • YouTube. IC50 Calculation Using GraphPad Prism | Nonlinear Regression. [Link]

  • ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. [Link]

  • Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Crossfire Oncology. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]

  • ResearchGate. How can I choose reliable seeding density before further to viability assay (MTT) for drug dosage dependence toxicity? [Link]

  • Wiley-VCH. Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • YouTube. GraphPad Prism 8 | Finding IC50 value | Junaid Asghar PhD. [Link]

  • SlideShare. Determination of IC50 values using GraphPad Prism. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • protocols.io. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. [Link]

  • Bentham Science. In Vitro Solubility Assays in Drug Discovery. [Link]

  • ResearchGate. For MTT assay how many cells should we seed per well? [Link]

  • YouTube. How to calculate IC50. [Link]

  • PubMed Central. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

  • edX. IC50 Determination. [Link]

  • Bitesize Bio. Five Simple Steps For a Successful MTS Assay! [Link]

  • PubMed Central. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]

  • ResearchGate. In Vitro Solubility Assays in Drug Discovery | Request PDF. [Link]

  • PubMed Central. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. [Link]

  • MDPI. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. [Link]

  • ScienceDirect. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. [Link]

  • YouTube. From cell seeding to analysis - Getting the best out of your cell-based assay. [Link]

  • PubMed. Synthesis of 1 H-Pyrrolo[3,2- g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. [Link]

  • Boster Bio. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

Sources

Application Notes & Protocols: Investigating the Anticancer Potential of 1H-Pyrrolo[3,2-b]pyridin-3-amine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in evaluating the anticancer properties of compounds based on the 1H-pyrrolo[3,2-b]pyridine scaffold, with a specific focus on the foundational molecule, 1H-Pyrrolo[3,2-b]pyridin-3-amine. This document provides insights into the potential mechanisms of action, detailed experimental protocols for in vitro characterization, and guidance on data interpretation and presentation.

Introduction: The Privileged 1H-Pyrrolo[3,2-b]pyridine Scaffold in Oncology

The 1H-pyrrolo[3,2-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties make it an ideal framework for the design of potent and selective modulators of various biological targets. Derivatives of the isomeric pyrrolopyridine scaffolds have demonstrated significant potential in oncology, acting through diverse mechanisms such as kinase inhibition and disruption of microtubule dynamics.[1][2] While extensive research has focused on derivatized forms, the parent amine, this compound, represents a critical starting point for synthesis and a valuable tool for understanding the fundamental structure-activity relationships of this compound class.

This guide will equip researchers with the necessary knowledge and methodologies to systematically investigate the anticancer effects of this compound and its novel analogues in cancer cell lines.

Plausible Mechanisms of Action: A Focus on Kinase Inhibition

Given the prevalence of kinase inhibition as a mechanism for related heterocyclic compounds, a primary hypothesis for the anticancer activity of this compound derivatives is the modulation of key signaling pathways that are often dysregulated in cancer.[3][4] Many cancers are driven by hyperactive protein kinases, making them attractive therapeutic targets.[3] The ATP-binding site of kinases is a common target for small molecule inhibitors, and the pyrrolopyridine scaffold is well-suited to interact with this region.

Key signaling pathways to investigate include:

  • RAS-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation, differentiation, and survival. Its constitutive activation is a hallmark of many cancers.[5]

  • PI3K-AKT-mTOR Pathway: This pathway plays a central role in regulating cell growth, metabolism, and survival.[6]

  • Fibroblast Growth Factor Receptor (FGFR) Signaling: Aberrant FGFR signaling is implicated in various cancers, driving tumor growth and angiogenesis.[1]

The following diagram illustrates a generalized workflow for investigating a novel compound as a potential kinase inhibitor.

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Mechanism of Action Validation Compound This compound or Derivative Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo, TR-FRET) Compound->Biochemical_Assay Test Compound IC50 Determine IC50 Value Biochemical_Assay->IC50 Quantify Inhibition Kinase_Panel Kinase Selectivity Profiling IC50->Kinase_Panel Assess Specificity Cell_Viability Cell Viability Assay (MTT, CCK-8) IC50->Cell_Viability Determine Cellular Potency Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cell_Viability->Apoptosis_Assay Confirm Cytotoxicity Mechanism Western_Blot Western Blot Analysis (Phospho-protein levels) Cell_Viability->Western_Blot Investigate Pathway Modulation Cell_Cycle Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle Downstream_Effects Analyze Downstream Signaling Events Western_Blot->Downstream_Effects Target_Engagement Confirm Target Engagement (e.g., Cellular Thermal Shift Assay) Downstream_Effects->Target_Engagement Conclusion Elucidate Mechanism of Action Target_Engagement->Conclusion G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits PTEN PTEN PIP3->PTEN Dephosphorylates AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotes Compound This compound (Hypothesized Kinase Inhibitor) Compound->PI3K Potential Inhibition Compound->AKT Potential Inhibition

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 1H-Pyrrolo[3,2-b]pyridin-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-Pyrrolo[3,2-b]pyridin-3-amine and its derivatives. This scaffold, a member of the 7-azaindole family, is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Its synthesis, however, can be challenging, often plagued by low yields, complex side reactions, and purification difficulties.

This guide is designed for researchers, medicinal chemists, and process development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices. Here, we will dissect common synthetic challenges, offer robust troubleshooting strategies, and provide validated protocols to help you optimize your reaction outcomes.

Section 1: Foundational Synthetic Strategies

The synthesis of a substituted 1H-pyrrolo[3,2-b]pyridine core generally involves the construction of the pyrrole ring onto a pre-functionalized pyridine. A common retrosynthetic approach for this compound is outlined below. The strategy often involves creating a key intermediate, such as a 3-nitro or 3-halo-1H-pyrrolo[3,2-b]pyridine, which can then be converted to the desired 3-amine.

Target This compound Intermediate1 3-Nitro-1H-pyrrolo[3,2-b]pyridine Target->Intermediate1 Reduction Intermediate2 Functionalized Pyridine Precursor (e.g., 2-chloro-3-nitropyridine) Intermediate1->Intermediate2 Annulation / Cyclization Intermediate3 Pyrrole Synthon (e.g., Vinyl Grignard, Ethynyltrimethylsilane) Intermediate2->Intermediate3 Coupling / Addition

Caption: General retrosynthetic analysis for this compound.

Section 2: Troubleshooting Guide for Low-Yield Synthesis

This section addresses the most common and frustrating issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My initial cyclization to form the 1H-pyrrolo[3,2-b]pyridine core is failing or giving very low yields. What are the likely causes and solutions?

This is a critical step where multiple factors can lead to failure. The primary causes often revolve around inefficient deprotonation, competing side reactions, or catalyst issues in cross-coupling strategies.

Potential Cause A: Inefficient Deprotonation in Condensation Reactions

Many classic azaindole syntheses, like the Chichibabin cyclization, rely on the deprotonation of a picoline derivative to generate a nucleophilic carbanion.[3]

  • Expert Insight: The choice of base is critical. Lithium diisopropylamide (LDA) is often preferred because it is a strong, non-nucleophilic base, which minimizes side reactions like addition to nitriles.[3] Using an insufficient amount of base (less than 2.0 equivalents) can result in incomplete deprotonation and dimerization of the starting picoline.

  • Troubleshooting Steps:

    • Verify Base Quality: Ensure your LDA or other strong base is fresh and has been properly titrated.

    • Optimize Stoichiometry: Use at least 2.1 equivalents of LDA to ensure complete deprotonation and to account for any reaction with acidic protons on other reagents.[3]

    • Control Temperature: Perform the deprotonation at low temperatures (e.g., -40 °C to -78 °C) to prevent base degradation and unwanted side reactions.

    • Solvent Choice: Anhydrous tetrahydrofuran (THF) is the standard solvent. Ensure it is rigorously dried, as trace water will quench the strong base.

Potential Cause B: Competing Side Reactions

The reactive intermediates in these syntheses are prone to side reactions, which can consume starting materials and complicate purification.

  • Expert Insight: A common issue is the dimerization of the lithiated picoline intermediate via a 1,4-addition onto a molecule of the starting picoline.[3] Another possibility, especially in palladium-catalyzed routes, is the premature reduction of halo-pyridine intermediates.[4]

  • Troubleshooting Steps:

    • Reverse Addition: Instead of adding the base to the picoline, try adding the picoline slowly to the solution of the base at low temperature. This maintains a low concentration of the starting material, minimizing self-condensation. An alternative "inverse addition" involves adding the picoline to a pre-mixed solution of LDA and the electrophile (e.g., benzonitrile), which has been shown to improve yields to over 80%.[3]

    • Analyze Crude Mixture: Use ¹H NMR or LC-MS on the crude reaction mixture to identify potential dimers or reduction byproducts. This can confirm the side reaction and guide optimization.

Potential Cause C: Inactive Catalyst System (Cross-Coupling Routes)

Syntheses employing Suzuki or Buchwald-Hartwig reactions depend on an active palladium catalyst.[4][5]

  • Expert Insight: The oxidative addition of palladium to a 2-halopyridine can be sluggish. Furthermore, unprotected N-H groups on the pyrrole or acidic protons on other functional groups can poison the catalyst or participate in unwanted side reactions.[4]

  • Troubleshooting Steps:

    • Protecting Groups: The use of a protecting group on the pyrrole nitrogen, such as a trimethylsilylethoxymethyl (SEM) group, is often essential for the success of subsequent cross-coupling reactions.[4]

    • Ligand Screening: The choice of phosphine ligand is critical. For Buchwald-Hartwig aminations, ligands like Xantphos are often effective.[5] For Suzuki couplings, Pd(PPh₃)₄ or systems with ligands like RuPhos may be necessary.[4]

    • Degassing: Ensure all solvents and reagents are thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.

Start Low Yield in Cyclization Step Q1 Reaction Type? Start->Q1 Condensation Condensation (e.g., Chichibabin) Q1->Condensation Condensation Coupling Pd Cross-Coupling (e.g., Suzuki) Q1->Coupling Cross-Coupling CheckBase Check Base Quality & Stoichiometry (>2 eq) Condensation->CheckBase CheckCatalyst Screen Pd Catalyst & Ligands Coupling->CheckCatalyst CheckTemp Optimize Temperature (-40 to -78 °C) CheckBase->CheckTemp ReverseAdd Use Inverse Addition Protocol CheckTemp->ReverseAdd Solution1 Improved Yield ReverseAdd->Solution1 CheckProtect Add N-H Protecting Group (e.g., SEM) CheckCatalyst->CheckProtect CheckDegas Ensure Rigorous Degassing CheckProtect->CheckDegas CheckDegas->Solution1

Caption: Troubleshooting decision tree for low cyclization yield.

Question 2: I have successfully synthesized the pyrrolopyridine core, but the final conversion to the 3-amine is problematic. What should I try?

Introducing the amine at the C3 position can be challenging due to the electron-rich nature of the pyrrole ring.

Potential Cause A: Unsuccessful Nitration/Reduction

A common route is electrophilic nitration at C3 followed by reduction. However, nitrating conditions can be harsh and lead to degradation or unwanted isomers.

  • Expert Insight: The pyrrole ring is sensitive to strong acids. Standard HNO₃/H₂SO₄ conditions can lead to polymerization or oxidation.

  • Troubleshooting Steps:

    • Milder Nitrating Agents: Use milder nitrating agents such as acetyl nitrate (AcONO₂) generated in situ from acetic anhydride and nitric acid, or reagents like nitronium tetrafluoroborate (NO₂BF₄) at low temperatures.

    • Alternative Reduction: If the nitro-compound is formed, ensure the reduction step is efficient. Catalytic hydrogenation (e.g., H₂, Pd/C) is common, but other methods like reduction with tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid can also be effective.

Potential Cause B: Failed Buchwald-Hartwig Amination

If starting from a 3-halo-pyrrolopyridine, a Buchwald-Hartwig amination is a powerful option, but it requires careful optimization.[5]

  • Expert Insight: This reaction is sensitive to the choice of catalyst, ligand, base, and solvent. The N-H of the pyrrole must be protected to prevent it from interfering with the catalytic cycle.[4]

  • Troubleshooting Steps:

    • Systematic Screening: Systematically screen different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂), phosphine ligands (e.g., Xantphos, RuPhos), and bases (e.g., Cs₂CO₃, K₃PO₄, NaOtBu).

    • Amine Source: Use a protected amine source like benzophenone imine followed by acidic hydrolysis, or use LHMDS as the base with ammonia gas.

Parameter Recommendation for Buchwald-Hartwig Amination Rationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Common and effective palladium(0) precursors.
Ligand Xantphos or RuPhosBulky electron-rich ligands that promote reductive elimination.[4][5]
Base NaOtBu or Cs₂CO₃Strong, non-nucleophilic bases are required to deprotonate the amine.
Solvent Toluene or DioxaneAnhydrous, high-boiling aprotic solvents are ideal.
Protection SEM or BOC on pyrrole N-HPrevents N-arylation and catalyst inhibition.[4]
Question 3: My final product is impure, and I'm struggling with purification. How can I improve the purity?

Purification is often a significant hurdle due to the presence of structurally similar isomers or persistent reagents.

  • Expert Insight: Azaindole derivatives can be sensitive to the acidic nature of standard silica gel, leading to streaking and decomposition on the column.[6] Furthermore, isomeric impurities formed during cyclization can be very difficult to separate due to similar polarities.

  • Troubleshooting Steps:

    • Deactivate Silica Gel: Before performing column chromatography, flush the column with a solvent mixture containing a small amount of triethylamine (e.g., 1% in hexane/ethyl acetate) to neutralize the acidic sites on the silica.[6]

    • Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography if your compound is particularly acid-sensitive.[6]

    • Recrystallization: If the product is a solid, recrystallization is a powerful technique for removing minor impurities. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

    • Aqueous Work-up: Optimize the work-up procedure. Washing the organic layer with a mild acid (e.g., dilute HCl) can remove basic impurities, while a wash with a mild base (e.g., NaHCO₃ solution) can remove acidic byproducts.

    • High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative reversed-phase HPLC may be necessary to isolate the pure compound.[6]

Section 3: Frequently Asked Questions (FAQs)

  • Q1: Is an N-H protecting group always necessary?

    • A1: For many of the key reactions, particularly palladium-catalyzed cross-couplings and reactions involving strong bases, protecting the pyrrole nitrogen is crucial.[4] The acidic N-H proton can interfere with organometallic reagents and bases, leading to side reactions and low yields. The SEM group is a good choice as it is robust but can be removed under specific conditions.[4]

  • Q2: My NMR spectrum shows broad peaks. What does this indicate?

    • A2: Broad peaks, particularly for N-H protons, can indicate proton exchange. This can sometimes be sharpened by adding a drop of D₂O to the NMR tube, which will cause the N-H peak to disappear. Broad aromatic signals could suggest the presence of rotamers, aggregation at high concentration, or the presence of paramagnetic impurities. Ensure your sample is free of residual metals (like palladium) by treating with a metal scavenger or performing an appropriate work-up.

  • Q3: Can I use microwave synthesis to improve the reaction speed and yield?

    • A3: Yes, microwave irradiation can be highly effective for many of the reactions described, especially palladium-catalyzed couplings and cyclizations.[5] It can significantly reduce reaction times from hours to minutes and often improves yields by minimizing the formation of thermal degradation byproducts. However, direct transfer of thermal conditions is not always possible, and re-optimization is usually required.

Section 4: Illustrative Experimental Protocol

The following is a representative, literature-derived protocol for a key step in an azaindole synthesis, illustrating the level of detail required for reproducibility. This protocol is modeled after the LDA-mediated condensation described by Collum and co-workers.[3]

Synthesis of 2-Phenyl-7-azaindole via Chichibabin Cyclization

  • Apparatus Setup: Under an inert argon atmosphere, add dry THF (20.0 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Base Preparation: Cool the THF to -40 °C using an acetonitrile/dry ice bath. To the cold THF, add a 1.6 M solution of n-butyllithium in hexanes (2.66 mL, 4.2 mmol, 2.1 equiv) via syringe.

  • LDA Formation: Slowly add dry diisopropylamine (620 µL, 4.2 mmol, 2.1 equiv) to the n-butyllithium solution. Stir the resulting mixture for 10 minutes at -40 °C to form LDA.

  • Inverse Addition: In a separate, dry flask, prepare a solution of 2-fluoro-3-picoline (200 µL, 2.0 mmol, 1.0 equiv) and benzonitrile (215 µL, 2.1 mmol, 1.05 equiv) in a minimal amount of dry THF.

  • Reaction: Add the picoline/benzonitrile solution dropwise via the dropping funnel to the LDA solution at -40 °C over 20 minutes. A deep red color should develop.

  • Stirring: Stir the reaction mixture at -40 °C for 2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution at -40 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to afford the desired 2-phenyl-7-azaindole.

References

  • Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.
  • National Institutes of Health (NIH). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines.
  • ACS Combinatorial Science. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds.
  • PubMed. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor.
  • ACS Publications. Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction.
  • BenchChem. Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • PubMed Central (PMC). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • MDPI. (2020). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.
  • BenchChem. An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: Core Basic Properties.
  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.

Sources

Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the purification of 1H-Pyrrolo[3,2-b]pyridin-3-amine. This molecule, a key heterocyclic scaffold in medicinal chemistry and drug development, presents unique purification challenges due to its polar nature and the basicity of its amine and pyridine nitrogen atoms.[1][2] These characteristics often lead to issues such as poor peak shape in chromatography, compound degradation on acidic stationary phases, and difficulty in removing polar impurities.

This guide is designed for researchers and drug development professionals. It provides field-proven troubleshooting strategies and detailed protocols to help you navigate these challenges, ensuring the isolation of high-purity this compound for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most effective primary purification method for this compound? A1: Flash column chromatography on silica gel is the most common and generally effective initial purification technique. However, standard silica gel is acidic and can cause significant streaking and potential degradation of basic amines. The key to success is to deactivate the silica gel or modify the mobile phase. A typical mobile phase is a gradient of methanol (MeOH) in dichloromethane (DCM), often with the addition of a small amount of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide to improve peak shape and recovery.[3][4]

Q2: What are the common impurities I should expect during the synthesis and purification of this compound? A2: Impurities can originate from the starting materials, side reactions, or the purification process itself. Common culprits include:

  • Unreacted Starting Materials: Depending on the synthetic route, these are often less polar than the final product.

  • Isomeric Byproducts: The synthesis of azaindoles can sometimes yield structural isomers that have very similar polarities, making them difficult to separate by standard chromatography.[5]

  • Side-Products: Incomplete reactions or side reactions can introduce various related structures.

  • Residual Solvents: Solvents used in the reaction or work-up (e.g., DMF, THF, EtOAc) can be retained and may require high vacuum drying to remove.[5]

Q3: My compound is streaking badly on the TLC plate and column. What is causing this and how do I fix it? A3: Streaking, or tailing, is a classic sign of strong, undesirable interactions between your polar, basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong binding prevents the compound from moving smoothly with the mobile phase.

Solution: To mitigate this, you must add a basic modifier to your eluent system.

  • Triethylamine (Et₃N): Add 0.5-2% (v/v) Et₃N to your mobile phase (e.g., DCM/MeOH). The triethylamine will competitively bind to the acidic sites on the silica, "masking" them from your target compound and allowing for a more symmetrical elution profile.[3][4]

  • Ammonium Hydroxide (NH₄OH): A common alternative is to use a mobile phase like DCM/MeOH/NH₄OH (e.g., 90:9:1). The ammonia serves the same purpose as triethylamine.

Q4: Is reversed-phase chromatography a viable option for this compound? A4: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) is an excellent method for high-purity polishing, especially for separating closely related isomers or impurities.[5] A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile or methanol in water, often with an additive like formic acid or trifluoroacetic acid (TFA) to protonate the amine and improve peak shape. Note that if you use an acidic modifier like TFA, you will isolate your compound as a salt (e.g., the TFA salt), which may require a subsequent basic workup if the freebase is needed.

Section 2: Troubleshooting Guides

This section addresses specific experimental failures in a problem-cause-solution format.

Issue 1: Low Yield and Poor Separation in Silica Gel Chromatography

Your column runs, but you recover very little of your target compound, or the fractions are all cross-contaminated.

Potential Cause Underlying Mechanism & Explanation Troubleshooting & Optimization Strategy
Compound Streaking The basic amine functionality is strongly adsorbing to the acidic silica gel, causing tailing across many fractions and irreversible binding.1. Add a Basic Modifier: Incorporate 1% triethylamine (Et₃N) or ammonium hydroxide into your eluent system.[3] 2. Use Neutral/Basic Stationary Phase: Consider switching to neutral or basic alumina as your stationary phase, which lacks the acidic silanol groups.[5]
Compound Degradation The acidic surface of the silica gel can catalyze the degradation of sensitive heterocyclic compounds over the long residence time of a column run.1. Deactivate Silica: Prepare a slurry of silica gel in your non-polar eluent containing 1-2% Et₃N. Let it sit for 15-20 minutes before packing the column. This pre-treats the acidic sites. 2. Run the Column Quickly: Use a faster flow rate ("flash" chromatography) to minimize the contact time between your compound and the silica.
Improper Solvent System The chosen eluent is either too weak (compound doesn't move) or too strong (compound elutes with the solvent front).1. Thorough TLC Analysis: Before running the column, meticulously screen solvent systems using TLC. Aim for an Rf value of 0.2-0.35 for your target compound in the chosen starting eluent. 2. Use a Gradient: Start with a lower polarity eluent and gradually increase the percentage of the polar solvent (e.g., start with 2% MeOH in DCM and gradually increase to 10% MeOH).
Column Overloading Too much crude material has been loaded onto the column, exceeding its separation capacity and causing bands to broaden and overlap.General Rule: Do not load more than 1g of crude material per 20-40g of silica gel (1:20 to 1:40 ratio). If separation is difficult, increase the ratio to 1:100.
Issue 2: Persistent Impurities After Purification

NMR or LC-MS analysis shows that your "pure" compound is still contaminated.

Potential Cause Underlying Mechanism & Explanation Troubleshooting & Optimization Strategy
Co-eluting Impurities An impurity (e.g., a structural isomer) has a polarity nearly identical to your product, making separation by a single chromatographic method impossible.[5]1. Multi-Step Purification: Employ orthogonal purification techniques. First, run a silica gel column. Then, take the enriched fractions and subject them to recrystallization or preparative RP-HPLC.[5] 2. Change Stationary Phase: If an impurity co-elutes on silica (a polar stationary phase), try separating it on a C18 reversed-phase column (a non-polar stationary phase).
Unreacted Starting Materials The work-up procedure did not adequately remove acidic or basic starting materials or reagents.1. Implement an Aqueous Wash: Before chromatography, dissolve your crude material in an organic solvent (like EtOAc or DCM) and perform an aqueous wash. A wash with a saturated sodium bicarbonate (NaHCO₃) solution will remove acidic impurities, while a wash with dilute HCl can remove other basic impurities (your product will also go into the aqueous layer, so this must be followed by basification and re-extraction). A final brine wash helps remove water.
Residual Solvents High-boiling point solvents like DMF, DMSO, or even ethyl acetate can be difficult to remove and may be mistaken for impurities in an NMR spectrum.1. High Vacuum Drying: Dry the sample under high vacuum (high-vac) for several hours, sometimes with gentle heating (if the compound is stable). 2. Lyophilization (Freeze-Drying): If the compound is soluble in water or a solvent like 1,4-dioxane, lyophilization is an excellent method for removing residual solvents.
Issue 3: Recrystallization Failure

Attempts to recrystallize the compound result in an oil or no solid material at all.

Potential Cause Underlying Mechanism & Explanation Troubleshooting & Optimization Strategy
Inappropriate Solvent The ideal solvent should dissolve the compound when hot but not when cold. If the compound is too soluble, it won't crystallize upon cooling. If it's not soluble enough, you can't form a saturated solution.1. Systematic Solvent Screening: Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene, and mixtures thereof). 2. Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a good solvent (e.g., methanol). Then, slowly add a non-polar "anti-solvent" (e.g., hexanes or water) dropwise until the solution becomes cloudy. Heat to clarify, then allow to cool slowly.
"Oiling Out" The compound is coming out of solution as a liquid instead of a solid. This often happens if the solution is too concentrated or cools too quickly, or if impurities are inhibiting crystal lattice formation.[5]1. Use a More Dilute Solution: Add more hot solvent to the oiled-out mixture to redissolve it, then allow it to cool much more slowly. 2. Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. 3. Seed the Solution: Add a tiny crystal of pure compound (if available) to the cooled solution to initiate crystallization.[5]
Slow Nucleation Crystal formation is a kinetic process that can sometimes be very slow.1. Be Patient: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) for 24-48 hours. If no crystals form, move it to a freezer.[5]

Section 3: Visualization & Workflows

Workflow 1: Troubleshooting Silica Gel Chromatography

The following diagram outlines a decision-making process for optimizing the purification of this compound on silica gel.

chromatography_troubleshooting start Start: Crude Product tlc Run TLC with DCM/MeOH System start->tlc check_rf Rf > 0.6 or Rf < 0.1? tlc->check_rf adjust_solvent Adjust MeOH % check_rf->adjust_solvent Yes check_streaking Severe Streaking? check_rf->check_streaking No adjust_solvent->tlc add_base Add 1% Et3N or NH4OH to Mobile Phase check_streaking->add_base Yes run_column Run Flash Column check_streaking->run_column No add_base->tlc analyze Analyze Fractions (TLC, LC-MS) run_column->analyze check_purity Purity > 95%? analyze->check_purity combine Combine Fractions & Evaporate check_purity->combine Yes further_purify Consider Orthogonal Method: - Recrystallization - Prep HPLC check_purity->further_purify No end Pure Product combine->end further_purify->run_column Re-purify

Caption: Decision tree for troubleshooting common column chromatography issues.

Section 4: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography on Deactivated Silica Gel

This protocol provides a robust starting point for purifying gram-scale quantities of crude this compound.

1. Preparation of the Mobile Phase and Silica Slurry:

  • Based on prior TLC analysis, prepare the starting eluent (less polar phase, e.g., 98:2 DCM/MeOH) and the final eluent (more polar phase, e.g., 90:10 DCM/MeOH).

  • To both eluents, add triethylamine (Et₃N) to a final concentration of 1% (v/v).

  • In a beaker, add silica gel (60 Å, 230-400 mesh) to a sufficient volume of the starting eluent to create a free-flowing slurry. Use approximately 40-100g of silica for every 1g of crude material.

  • Stir the slurry for 10-15 minutes to allow the Et₃N to deactivate the silica surface.

2. Packing the Column:

  • Secure a glass chromatography column vertically. Add a small layer of sand to the bottom.

  • Pour the silica slurry into the column. Use gentle air pressure to push the solvent through, compacting the silica bed. Ensure the bed is uniform and free of cracks or air bubbles.

  • Add a thin layer of sand on top of the packed silica bed to prevent disruption during sample loading.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM or methanol).

  • Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.

  • Evaporate the solvent completely under reduced pressure until a fine, dry powder is obtained. This is your "dry-loaded" sample.

  • Carefully add the dry-loaded sample powder as a uniform layer on top of the sand in the packed column.

4. Elution and Fraction Collection:

  • Carefully add the starting eluent to the column and begin elution using positive pressure.

  • Collect fractions in test tubes. Monitor the elution process by TLC, spotting every few fractions.

  • Gradually increase the polarity of the mobile phase by slowly adding the more polar final eluent to your solvent reservoir. A typical gradient might be from 2% MeOH to 10% MeOH over 10-15 column volumes.

  • Once the desired product has fully eluted, flush the column with the final eluent.

5. Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure to yield the purified this compound.

References

  • BenchChem. (2025). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • Bénimèlis, D., et al. (2022). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules.
  • MDPI. (2022). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI.
  • Sigma-Aldrich.
  • Gherghel, P., et al. (2022). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. PubMed Central.
  • Hovd, A. K., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central.
  • Abdel-Maksoud, M. S., et al. (2021). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar.
  • Sigma-Aldrich. (n.d.). 1H-Pyrrolo[3,2-b]pyridin-6-amine.
  • Dr. Anish Nag. (2022, August 11). How to purify Amine? Grad student asked me.
  • Hassaneen, H. M., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia.
  • BLDpharm. (n.d.). This compound.
  • PubMed. (2019, June 15). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor.
  • ResearchGate. (2022, November 29). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase.
  • MySkinRecipes. (n.d.). 1H-Pyrrolo[3,2-c]pyridin-3-amine hydrochloride.

Sources

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of Halo-Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving halo-pyrrolopyridine scaffolds. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields with these often-tricky substrates. Pyrrolopyridines, such as the 7-azaindole core, are privileged structures in medicinal chemistry, but their successful functionalization via Suzuki coupling is frequently hampered by their unique electronic properties and potential for catalyst inhibition.[1][2][3]

This resource moves beyond generic protocols to provide in-depth, mechanistically grounded troubleshooting advice in a direct question-and-answer format. Our goal is to empower you to diagnose issues in your reaction and rationally design effective solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Fundamental Reaction Problems

Question 1: My reaction shows no or very little product formation, and I recover mostly starting material. What are the most likely initial culprits?

Answer: This common issue typically points to a fundamental problem with one of the core components of the catalytic cycle: the catalyst's activity, the base's efficacy, or the integrity of your starting materials.

  • Catalyst Inactivity: The single most critical factor is the generation and maintenance of an active Pd(0) species.[4]

    • Palladium Source: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) has not degraded. Older bottles of palladium acetate can be less active.[5] For challenging substrates like pyrrolopyridines, using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern pre-catalyst (e.g., a Buchwald palladacycle) can be more reliable as they don't require an in-situ reduction step.[1][6]

    • Oxygen Contamination: Rigorous degassing of your solvent and reaction mixture is non-negotiable.[7][8] Oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) and can also promote the homocoupling of your boronic acid, further consuming your starting material and reducing yield.[4][9] Perform at least three evacuate-backfill cycles with an inert gas (Argon or Nitrogen).[10]

  • Ineffective Base: The base is not merely a spectator; its primary role is to activate the boronic acid by forming a more nucleophilic borate species, which is essential for the transmetalation step.[11][12][13]

    • Base Strength & Solubility: If you are using a base like K₂CO₃, its solubility in purely organic solvents can be low. The addition of water is often necessary to facilitate its function.[14] For particularly stubborn couplings, switching to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃ is a standard optimization step.[1][9]

  • Starting Material Quality: Never assume the purity of your reagents.

    • Boronic Acid Integrity: Boronic acids can degrade over time, especially if not stored properly. A key side reaction is protodeboronation, where the C-B bond is cleaved.[9][15] This is particularly problematic for electron-deficient heteroaryl boronic acids.[16] Confirm the purity of your boronic acid by NMR before use.[17]

Question 2: My reaction is sluggish, and even after extended heating, the conversion is incomplete. How can I increase the reaction rate?

Answer: A sluggish reaction points towards a high activation barrier in one of the key steps of the catalytic cycle, most often the oxidative addition or transmetalation. For halo-pyrrolopyridines, both can be challenging.

  • The Oxidative Addition Step: This is the initial insertion of the Pd(0) catalyst into the carbon-halogen bond.[4]

    • Halide Reactivity: The reactivity order is I > Br >> Cl.[13] If you are using a chloro-pyrrolopyridine, the C-Cl bond is significantly stronger and harder to break.[5][9] This step often requires a more electron-rich and bulky ligand on the palladium to facilitate the insertion.[6] It may also necessitate higher reaction temperatures.

    • Electronic Effects: Electron-withdrawing groups on the halo-pyrrolopyridine can facilitate oxidative addition.[15]

  • The Ligand Choice: Standard ligands like PPh₃ may be insufficient. The nitrogen atom in the pyrrolopyridine ring can coordinate to the palladium center, leading to catalyst deactivation or inhibition.[2][10][18]

    • Solution: Employ bulky, electron-rich phosphine ligands (Buchwald-type ligands) such as XPhos, SPhos, or P(tBu)₃.[1][12] These ligands serve a dual purpose: they sterically shield the palladium center, preventing unwanted coordination from the substrate's nitrogen, and their electron-donating nature increases the electron density on the palladium, promoting the oxidative addition step.[18][19]

Experimental Protocol: Ligand Screening

  • Setup: Prepare multiple reaction vials under identical conditions (substrate, boronic acid, base, solvent, temperature).

  • Variables: To each vial, add a different palladium/ligand combination. Use a 1:2 Pd-to-ligand ratio for monodentate ligands.

    • Vial 1: Pd(OAc)₂ + PPh₃

    • Vial 2: Pd₂(dba)₃ + XPhos

    • Vial 3: Pd₂(dba)₃ + SPhos

    • Vial 4: XPhos Pd G3 (a pre-catalyst)

  • Monitoring: Monitor the reactions by LC-MS or TLC at set time intervals (e.g., 1h, 4h, 12h) to compare conversion rates.

  • Analysis: Identify the ligand that provides the fastest conversion and highest yield.

Section 2: Side Reactions and Byproduct Formation

Question 3: I'm observing a significant amount of a byproduct that corresponds to my boronic acid coupling with itself (homocoupling). What causes this and how can I prevent it?

Answer: Homocoupling of the boronic acid is a classic side reaction in Suzuki couplings, typically driven by the presence of oxygen or an issue with the palladium catalyst's oxidation state.[4][9]

  • Cause 1: Oxygen: As mentioned, oxygen can oxidize Pd(0) to Pd(II). Pd(II) species can then catalyze the homocoupling of the boronic acid.[4]

    • Solution: Ensure your degassing procedure is flawless. Purging the solvent with an inert gas for at least 20-30 minutes before adding reagents is highly recommended.[8]

  • Cause 2: Use of Pd(II) Pre-catalysts: When using a Pd(II) source like Pd(OAc)₂, the initial reduction to Pd(0) can sometimes be inefficient or be accompanied by a competing homocoupling pathway that serves to generate the active catalyst.[4]

    • Solution: Using a Pd(0) source like Pd(PPh₃)₄ or a modern pre-catalyst that cleanly generates the active species can minimize this side reaction. Additionally, adjusting the ligand-to-palladium ratio can sometimes suppress homocoupling.

Question 4: My main byproduct is the de-halogenated pyrrolopyridine. What is causing this hydrodehalogenation?

Answer: Hydrodehalogenation (replacement of the halogen with a hydrogen) is a known side reaction that can occur through several pathways, often involving trace water or other proton sources in the reaction mixture. It can be exacerbated by certain bases or prolonged reaction times at high temperatures.

  • Potential Causes:

    • Reaction of the oxidative addition complex (Ar-Pd-X) with a proton source.

    • Decomposition of the boronic acid can generate sources of hydride.

  • Troubleshooting Steps:

    • Dry Solvents: Ensure you are using anhydrous solvents.

    • Base Choice: Some bases can promote this side reaction more than others. If using a hydroxide base, consider switching to a carbonate or phosphate.

    • Temperature and Time: Avoid unnecessarily high temperatures or long reaction times. Monitor the reaction and stop it once the starting material is consumed.

Question 5: I am seeing significant protodeboronation of my boronic acid. How can I mitigate this?

Answer: Protodeboronation is the hydrolysis of the C-B bond, replacing the boronic acid moiety with a hydrogen atom.[9] This side reaction is particularly prevalent with electron-deficient or sterically hindered heteroaryl boronic acids and is often promoted by aqueous basic conditions.[16][18]

  • Solution 1: Use Boronate Esters: The most effective solution is often to switch from a boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin) or an MIDA boronate ester.[18][19][20] These are generally more robust towards hydrolysis.

  • Solution 2: Modify Reaction Conditions:

    • Anhydrous Conditions: While many Suzuki protocols use water, sometimes switching to strictly anhydrous conditions with a base like KF can suppress protodeboronation.[12]

    • Base Choice: A less nucleophilic base might be beneficial. Screen different bases to find one that minimizes this side reaction.

Data Summary: Recommended Starting Conditions for Halo-Pyrrolopyridines

ParameterRecommendation 1 (Standard)Recommendation 2 (Challenging Substrate)Rationale
Halo-Pyrrolopyridine 1.0 equiv1.0 equivThe limiting reagent.
Boronic Acid/Ester 1.2 - 1.5 equiv1.5 - 2.0 equiv (Ester preferred)A slight excess drives the reaction; esters improve stability.[20]
Palladium Source Pd₂(dba)₃ (1-2 mol % Pd)XPhos Pd G3 (1-3 mol %)Pre-catalysts are often more active and reliable for N-heterocycles.[1][2]
Ligand XPhos or SPhos (2-4 mol %)(Included in pre-catalyst)Bulky, electron-rich ligands are critical to prevent catalyst inhibition.[1][18]
Base K₃PO₄ (2.0 - 3.0 equiv)Cs₂CO₃ (2.0 - 3.0 equiv)Strong, non-nucleophilic bases are effective for transmetalation.[1][10]
Solvent 1,4-Dioxane/H₂O (4:1)Toluene or 2-MeTHF (anhydrous)Solvent choice affects base solubility and reaction kinetics.[10][21]
Temperature 80 - 110 °C100 - 120 °CHigher temperatures may be needed for less reactive halides (e.g., chlorides).[10]

Visualizing the Process

Understanding the core mechanism and the troubleshooting logic is key to success.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex (Ar-Pd(II)-X)L₂ Pd0->OxAdd Ar-X (Halo-Pyrrolopyridine) Trans Transmetalation Complex (Ar-Pd(II)-Ar')L₂ OxAdd->Trans Ar'-B(OR)₃⁻ (Activated Boronic Ester) Reduct Reductive Elimination Trans->Reduct Reduct->Pd0 Product Ar-Ar' (Product) Reduct->Product Forms ArB Ar'-B(OH)₂ (Boronic Acid) ArB->Trans Activation Base Base (e.g., K₃PO₄)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Troubleshooting_Workflow start Low Yield Observed check_reagents 1. Verify Reagent Purity - Boronic Acid (NMR) - Catalyst Activity start->check_reagents check_conditions 2. Assess Core Conditions - Rigorous Degassing? - Correct Base/Solvent? check_reagents->check_conditions Reagents OK optimize_catalyst 3. Optimize Catalyst System - Screen Bulky Ligands (XPhos, SPhos) - Use Pre-catalyst check_conditions->optimize_catalyst Conditions OK optimize_params 4. Vary Reaction Parameters - Increase Temperature - Screen Bases (K₃PO₄, Cs₂CO₃) - Switch to Boronate Ester optimize_catalyst->optimize_params Still Low Yield success Improved Yield optimize_params->success

Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.

References

  • The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. NINGBO INNO PHARMCHEM CO.,LTD.
  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. (2020).
  • A Researcher's Guide to Suzuki Coupling: Comparing the Efficiency of Diverse Boronic Acids. Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Benchchem.
  • Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2- aryl-1H-pyrrolo. Benchchem.
  • Which conditions are favorable for the efficient Suzuki coupling?ResearchGate. (2014).
  • Optimization of reaction conditions for Suzuki coupling of 2-halopyridines. Benchchem.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH).
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library. (2025).
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2019).
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. (2018).
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH).
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?ResearchGate. (2017).
  • Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Benchchem.
  • Why am I getting low yield for my Suzuki coupling reaction?Reddit. (2016).
  • troubleshooting low yields in Suzuki coupling with 5-(Bromomethyl)-2-chloropyrimidine. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD.
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?Quora. (2018).
  • Technical Support Center: Optimizing Suzuki Coupling Reactions with Pyridineboronic Acids. Benchchem.
  • Help needed with unreproducible Suzuki coupling. Reddit. (2023).
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • The effect of various bases on the Suzuki coupling reaction. ResearchGate.

Sources

identifying and removing byproducts in 1H-Pyrrolo[3,2-b]pyridin-3-amine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-Pyrrolo[3,2-b]pyridin-3-amine and its derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of synthesizing and purifying these valuable heterocyclic compounds. The pyrrolopyridine scaffold is a cornerstone in medicinal chemistry, known for its presence in kinase inhibitors and other therapeutic agents.[1][2][3] However, its synthesis is not without challenges. This resource is designed to address common issues, from unexpected byproducts to purification hurdles, ensuring the integrity and success of your experimental work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound and related structures. Each issue is presented with potential causes and actionable troubleshooting suggestions.

Issue 1: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions

Question: I am experiencing low yields in my Buchwald-Hartwig amination (or Suzuki coupling) at the 4-position of the 1H-pyrrolo[3,2-b]pyridine core. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in cross-coupling reactions involving the 7-azaindole core are a frequent challenge. The electronic nature of this heterocyclic system can lead to catalyst inhibition and other side reactions.[4]

Potential Causes & Troubleshooting Steps:

  • Catalyst Inhibition: The free amino group and the pyrrole N-H can coordinate with the palladium catalyst, leading to its deactivation.[4]

    • Solution: Employ a protecting group strategy. Protecting the pyrrole nitrogen with groups like tosyl (Ts), benzenesulfonyl (Bs), or (2-(trimethylsilyl)ethoxy)methyl (SEM) can be critical for the success of subsequent steps.[4][5] Masking hydroxyl and pyrrole functionalities has proven essential for successful Buchwald-Hartwig amination in similar systems.[5]

  • Suboptimal Ligand Choice: The ligand's steric and electronic properties are crucial for efficient catalytic turnover.

    • Solution: Screen a panel of phosphine ligands. For Buchwald-Hartwig aminations, ligands like RuPhos and XPhos have shown utility in similar aminations.[5]

  • Inappropriate Base and Solvent: The choice of base and solvent significantly impacts reaction kinetics and catalyst stability.

    • Solution: Optimize the base and solvent system. Common bases include NaOtBu, K₂CO₃, and Cs₂CO₃.[4] The solvent should be anhydrous and de-gassed to prevent catalyst deactivation. 1,4-dioxane is a common choice for these reactions.[5]

  • Side Reactions: Reductive dehalogenation can compete with the desired cross-coupling, especially with more reactive C-I bonds.[5]

    • Solution: Carefully control reaction temperature and time. Monitor the reaction closely by TLC or LC-MS to minimize the formation of reduction byproducts.

Issue 2: Formation of Isomeric Byproducts

Question: My reaction is producing a mixture of isomers that are difficult to separate. How can I improve the regioselectivity of my reaction?

Answer: The synthesis of azaindoles can sometimes lead to the formation of structural isomers, which can be challenging to separate.[6] This is often due to competing reaction pathways or rearrangements under the reaction conditions.

Potential Causes & Troubleshooting Steps:

  • Ambiguous Lithiation: In syntheses involving lithiation of picoline precursors, competitive deprotonation can lead to a mixture of isomers.

    • Solution: Control the stoichiometry of the base. Using a slight excess of a strong base like LDA (e.g., 2.1 equivalents) can help drive the reaction towards the desired product.[7] The order of addition can also be critical; adding the nitrile to the LDA solution before the picoline can sometimes improve yields by minimizing self-condensation of the lithiated picoline.[7]

  • Nucleophilic Substitution-Rearrangements: In reactions involving nucleophilic displacement on the pyridine ring of the azaindole core, rearrangements can occur, leading to a mixture of isomers.[3]

    • Solution: The choice of nucleophile can influence the outcome. Reactions with primary amines are more prone to these rearrangements.[3] Consider alternative synthetic routes that avoid this specific transformation if it proves problematic.

Issue 3: Difficulty in Removing the SEM Protecting Group

Question: I am struggling with the deprotection of the (2-(trimethylsilyl)ethoxy)methyl (SEM) group. The reaction is messy and gives multiple side products.

Answer: The SEM deprotection step can be challenging, as the release of formaldehyde can lead to various side products, including the formation of tricyclic eight-membered 7-azaindole structures.[5]

Potential Causes & Troubleshooting Steps:

  • Formaldehyde-Mediated Side Reactions: The formaldehyde generated during deprotection can react with the azaindole core, leading to dimerization or other unwanted products.[5]

    • Solution: Include a formaldehyde scavenger in the reaction mixture. Common scavengers include amines like ethylenediamine or aniline. Optimize the reaction conditions (acid catalyst, temperature, and reaction time) to favor the desired deprotection over side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect to see in my crude this compound product?

A1: Common impurities include unreacted starting materials, residual reagents, and side-products from the reaction.[6] Depending on the synthetic route, these can include halogenated precursors, over-aminated products, or isomers. Residual solvents from the reaction and work-up are also frequently observed.[6]

Q2: What is the best way to purify my this compound product?

A2: A multi-step purification approach is often necessary.[6]

  • Aqueous Work-up: An initial aqueous wash with appropriate pH adjustment can remove many acidic or basic impurities.[6]

  • Column Chromatography: This is the most common method for purifying the crude product.

    • Stationary Phase: Silica gel is standard, but if your compound is sensitive to the acidic nature of silica, consider using neutral or basic alumina, or deactivating the silica gel with a triethylamine solution.[6]

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. Adding a small amount of triethylamine to the eluent can improve peak shape for basic compounds.[6]

  • Recrystallization: If a solid, recrystallization can be a highly effective final purification step. Finding a suitable solvent system is key. Seeding with a pure crystal can help induce crystallization.[6]

  • Preparative HPLC: For difficult separations, such as isomeric impurities, preparative HPLC may be required.[6]

Q3: My purified product appears to be degrading upon storage. What are the recommended storage conditions?

A3: Pyrrolopyridine compounds can be susceptible to degradation, especially in solution.[8]

  • Solid State: Store the solid compound in a tightly sealed container, protected from light, in a cool, dry place.

  • In Solution: For long-term storage, aprotic, anhydrous solvents like DMSO or DMF are generally preferred.[8] It is recommended to store solutions at low temperatures (-20°C or -80°C) and protect them from light using amber vials.[8] For assays, it is always best to prepare fresh solutions.[8]

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques is essential for unambiguous characterization.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.[1]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[1]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.[9]

Visualizing Reaction and Purification Workflows

Byproduct Formation in Cross-Coupling Reactions

Start_Material Halogenated 1H-Pyrrolo[3,2-b]pyridine Desired_Product This compound (Desired Product) Start_Material->Desired_Product Cross-Coupling Byproduct1 Dehalogenated Byproduct Start_Material->Byproduct1 Reduction Byproduct2 Dimerized Byproduct Start_Material->Byproduct2 Homocoupling Inhibited_Catalyst Inhibited Pd-Catalyst Start_Material->Inhibited_Catalyst Catalyst Inhibition

Caption: Potential reaction pathways in cross-coupling reactions.

General Purification Workflow

Crude_Product Crude Reaction Mixture Aqueous_Workup Aqueous Work-up Crude_Product->Aqueous_Workup Column_Chromatography Column Chromatography Aqueous_Workup->Column_Chromatography Purity_Check1 Purity Check (TLC/LC-MS) Column_Chromatography->Purity_Check1 Recrystallization Recrystallization/Prep-HPLC Purity_Check1->Recrystallization If Impure Final_Product Pure this compound Purity_Check1->Final_Product If Pure Purity_Check2 Final Purity Check (NMR, HPLC, MS) Recrystallization->Purity_Check2 Purity_Check2->Final_Product

Caption: A typical multi-step purification workflow.

Summary of Analytical Techniques

TechniquePurposeTypical Observations
¹H NMR Structural elucidation and purity assessmentDistinct signals in the aromatic region for the pyridine and pyrrole protons.[1]
¹³C NMR Confirms the carbon frameworkSignals for each unique carbon atom in the molecule.[1]
LC-MS Monitors reaction progress and assesses purityProvides molecular weight of components in a mixture.
HPLC Quantifies purityA single major peak indicates high purity.[9]

References

  • BenchChem. (n.d.). overcoming poor reactivity of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine.
  • BenchChem. (n.d.). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • PMC. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central.
  • PubMed. (2019, June 15). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor.
  • BenchChem. (n.d.). troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis.
  • PubMed Central. (n.d.). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNem_wHkRGX1Up2XJpJp8PWpaVnfBJ9z5EpjX5vbpqavO3CQ4ZzS2Blfl6OuV0hYCbtua2BZSJjaAEiPjjjNVQXJUhDI0pkOQah4lSFesEQIZHl-I1J7b0ucwCgnCztgIfmvjbe24g8frPdAvf
  • MDPI. (n.d.). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase.
  • ChemSynthesis. (n.d.). 1-phenyl-1H-pyrrolo[3,2-c]pyridin-4-amine.
  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • BenchChem. (n.d.). An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: Core Basic Properties.
  • Hilmy, K. M. H., Kishk, F. N. M., Shahen, E. B. A., & Hawata, M. A. (n.d.).
  • PMC. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.
  • BLDpharm. (n.d.). 1092960-98-9|this compound.
  • BenchChem. (n.d.). Stability issues of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile in solution.
  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site.
  • MDPI. (n.d.). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase.
  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Hojnik, C. (n.d.). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis.
  • ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • PMC. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. NIH.

Sources

Technical Support Center: Optimizing N-arylation of 1H-Pyrrolo[3,2-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-arylation of 1H-pyrrolo[3,2-b]pyridin-3-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this crucial transformation. The 1H-pyrrolo[3,2-b]pyridine (also known as 6-azaindole) core is a privileged scaffold in modern drug discovery, and the C-N bond formation at the 3-amino position is a key step in the synthesis of numerous biologically active molecules.[1]

However, this reaction is not without its challenges. The 6-azaindole scaffold contains three distinct nitrogen atoms, each with the potential to coordinate to the palladium catalyst. This can lead to catalyst inhibition, deactivation, and the formation of undesired side products, complicating reaction outcomes and purification.[2][3]

This document provides field-proven insights, a detailed experimental protocol, and a comprehensive troubleshooting guide to help you achieve consistent, high-yielding results.

Optimized Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a robust method for the palladium-catalyzed N-arylation of this compound with a generic aryl bromide. The choice of a bulky, electron-rich dialkylbiarylphosphine ligand is critical for success, as these ligands promote the desired reductive elimination step and stabilize the catalyst against deactivation.[3][4]

Materials and Reagents:

  • Substrates: this compound, Aryl Bromide

  • Catalyst: RuPhos Pd G3 (or a similar G3/G4 precatalyst)

  • Ligand: RuPhos (if not using a precatalyst)

  • Base: Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

  • Atmosphere: Inert (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere):

    • To a dry Schlenk flask or vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.1-1.2 equiv), and the base (NaOtBu, 1.4 equiv).

    • Causality Note: Using a slight excess of the aryl halide can help drive the reaction to completion. NaOtBu is a strong, non-nucleophilic base ideal for deprotonating the amine nucleophile, but it is incompatible with base-sensitive functional groups like esters. For such cases, a weaker base like K₃PO₄ or Cs₂CO₃ is recommended.[5]

  • Catalyst Addition:

    • In a glovebox or under a positive pressure of inert gas, add the RuPhos Pd G3 precatalyst (1-2 mol%).

  • Solvent Addition and Degassing:

    • Add anhydrous, degassed solvent (Toluene or Dioxane) to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.

    • Seal the vessel and briefly sparge the reaction mixture with inert gas for 5-10 minutes to ensure all oxygen is removed. Oxygen can oxidize the phosphine ligand and the Pd(0) catalyst, leading to reaction failure.

  • Reaction Execution:

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Self-Validation: Monitor the reaction progress periodically by TLC or LC-MS. Take small aliquots (under inert atmosphere if possible) and quench with water/EtOAc to check for the disappearance of starting material and the formation of the product.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic mixture with water and then brine to remove the inorganic base and salts.[7]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

    • Trustworthiness Note: The pyrrolopyridine nitrogen can make the product slightly basic. If peak tailing is observed on silica gel, consider pre-treating the silica with a 1-2% triethylamine solution in the eluent or using neutral alumina as the stationary phase.[8]

Visualizing the Process
The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting.[4][9]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ Active Catalyst OA_Complex Pd(II) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amine_Complex Pd(II) Amine Complex OA_Complex->Amine_Complex Ligand Exchange (+ R₂NH) Amido_Complex Pd(II) Amido Complex Amine_Complex->Amido_Complex Deprotonation (- Base-H⁺, - X⁻) Amido_Complex->Pd0 Reductive Elimination (+ Ar-NR₂) caption Fig 1: The Buchwald-Hartwig Catalytic Cycle.

Caption: Fig 1: The Buchwald-Hartwig Catalytic Cycle.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the N-arylation of this compound in a direct question-and-answer format.

Q1: My reaction has stalled or shows very low conversion. What should I investigate first?

A1: This is the most common issue and typically points to a problem with the catalyst's activity.

  • Catalyst Deactivation: The primary suspect is catalyst inhibition by the substrate itself. The pyridine nitrogen (N6) or the pyrrole nitrogen (N1) can coordinate to the palladium center, displacing the phosphine ligand and halting the catalytic cycle.[2][3]

    • Solution: Switch to a more robust, bulkier ligand. Ligands like RuPhos, BrettPhos, or the newly developed FPhos are specifically designed to resist displacement and maintain catalyst stability.[3]

  • Inadequate Inert Atmosphere: The Pd(0) catalyst and phosphine ligands are sensitive to oxygen.[5]

    • Solution: Ensure your solvent is properly degassed and that the reaction vessel is thoroughly purged with nitrogen or argon. Use Schlenk techniques or a glovebox for the best results.[7]

  • Poor Reagent Quality: Wet solvents or impure reagents can kill the reaction. The base, especially NaOtBu, is highly hygroscopic.

    • Solution: Use freshly opened, anhydrous solvents. Ensure your base is a fine, free-flowing powder and not clumped. Use freshly purchased or purified starting materials.

Q2: I am observing a significant amount of hydrodehalogenation (Ar-X → Ar-H) as a side product. How can I minimize this?

A2: Hydrodehalogenation is a known competitive side reaction in Buchwald-Hartwig aminations.[9] It often occurs from an intermediate palladium-hydride species.

  • Cause: This can be exacerbated by high temperatures or certain base/ligand combinations.

  • Solution 1 (Change the Base): Switch from NaOtBu to a weaker inorganic base like K₃PO₄ or Cs₂CO₃. While this may require slightly longer reaction times or higher temperatures, it often suppresses the hydrodehalogenation pathway.[5]

  • Solution 2 (Optimize Temperature): Lower the reaction temperature. Run a temperature screen (e.g., 80 °C, 90 °C, 100 °C) to find the lowest effective temperature that promotes the desired C-N coupling without favoring the side reaction.

  • Solution 3 (Ligand Choice): Certain ligands are more prone to pathways that lead to hydrodehalogenation. Experiment with a different class of bulky biarylphosphine ligand.

Q3: My reaction is messy, and I see evidence of N-arylation on the pyrrole nitrogen (N1) in addition to my desired product. How can I improve selectivity?

A3: The pyrrole N-H is also nucleophilic and can compete with the 3-amino group for the aryl halide, especially under strongly basic conditions.

  • Solution (Protecting Group Strategy): The most reliable way to ensure N3-selectivity is to protect the pyrrole nitrogen.

    • Recommended Groups: A tosyl (Ts) or (2-(trimethylsilyl)ethoxy)methyl (SEM) group can be installed on the N1 position.[2] These groups electronically deactivate the pyrrole nitrogen and prevent it from competing in the coupling reaction. The protecting group can be removed in a subsequent step. This approach has proven essential in similar complex azaindole syntheses.[6]

Q4: How do I choose the optimal catalyst, ligand, and base for my specific aryl halide and amine?

A4: The ideal conditions depend on the electronic and steric properties of your coupling partners. The table below provides a general guide.

ComponentRecommendationRationale & Causality
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ with added ligand; or a G3/G4 precatalyst (e.g., XPhos Pd G3).Precatalysts offer convenience and reproducibility. Using a separate Pd source and ligand allows for more flexible screening.
Ligand Bulky dialkylbiarylphosphines (e.g., RuPhos, BrettPhos, XPhos).[4]These ligands accelerate the rate-limiting reductive elimination step, stabilize the catalyst, and are essential for coupling challenging, electron-rich heteroaromatic amines.[4][9]
Base NaOtBu: For fast reactions with tolerant substrates. K₃PO₄ or Cs₂CO₃: For substrates with base-sensitive groups (esters, ketones).[5]Strong bases like NaOtBu ensure rapid deprotonation of the amine but have limited functional group compatibility. Weaker carbonate/phosphate bases are milder but may require higher temperatures.[5]
Solvent Toluene, 1,4-Dioxane, or t-BuOH.These are common, relatively non-polar aprotic solvents that have proven effective for Buchwald-Hartwig reactions.[5] Ensure they are anhydrous.
Troubleshooting Workflow

Use this decision tree to systematically diagnose and solve common problems.

Troubleshooting_Workflow Start Problem Observed LowYield Low / No Conversion Start->LowYield SideProduct Side Product Formation Start->SideProduct Cause_Catalyst Catalyst Deactivation? LowYield->Cause_Catalyst Check Cause_Inert Inert Atmosphere Issue? LowYield->Cause_Inert Check Cause_Reagents Reagent Quality Issue? LowYield->Cause_Reagents Check Type_HDH Hydrodehalogenation? SideProduct->Type_HDH Ar-H observed? Type_N1 N1-Arylation? SideProduct->Type_N1 Isomer observed? Sol_Ligand Use bulkier ligand (e.g., RuPhos, BrettPhos) Cause_Catalyst->Sol_Ligand Yes Sol_Inert Degas solvent properly Use Schlenk/glovebox Cause_Inert->Sol_Inert Yes Sol_Reagents Use anhydrous solvent Use fresh, dry base Cause_Reagents->Sol_Reagents Yes Sol_HDH Lower temperature Switch to K₃PO₄/Cs₂CO₃ Type_HDH->Sol_HDH Yes Sol_N1 Protect pyrrole N-H (e.g., with SEM or Ts group) Type_N1->Sol_N1 Yes caption Fig 2: Decision tree for troubleshooting common issues.

Caption: Fig 2: Decision tree for troubleshooting common issues.

References
  • Model system for optimization. Palladium catalyzed N-arylation and... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • E. S. H. El-Desoky, et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(12), 3123. Available at: [Link]

  • Synthesis of substituted N-heterocycles by N-arylation - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]

  • A. M. Sakhatova, et al. (2019). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. Beilstein Journal of Organic Chemistry, 15, 2768–2777. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved January 18, 2026, from [Link]

  • D.-G. Yu, et al. (2015). meta C–H Arylation of Electron-Rich Arenes: Reversing the Conventional Site Selectivity. Journal of the American Chemical Society, 137(24), 7644–7647. Available at: [Link]

  • Intramolecular N-Arylation in Heterocyclization: Synthesis of New Pyrido-Fused Pyrrolo[1,2-a][6][10]diazepinones. - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Retrieved January 18, 2026, from [Link]

  • C–heteroatom coupling with electron-rich aryls enabled by nickel catalysis and light. (2024). Nature Catalysis. Available at: [Link]

  • (PDF) C–heteroatom coupling with electron-rich aryls enabled by nickel catalysis and light. (2024). Retrieved January 18, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025). Retrieved January 18, 2026, from [Link]

  • Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 18, 2026, from [Link]

  • Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • Need help with N-Arylation reaction : r/OrganicChemistry - Reddit. (2023). Retrieved January 18, 2026, from [Link]

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. (n.d.). Retrieved January 18, 2026, from [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). Retrieved January 18, 2026, from [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

  • R. Mizojiri, et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry, 27(12), 2564-2576. Available at: [Link]

  • Approaches to the N-arylation of heteroarenes - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2 - PubMed Central. (n.d.). Retrieved January 18, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6412497/
  • Development of a Deactivation-Resistant Dialkylbiarylphosphine Ligand for Pd-Catalyzed Arylation of Secondary Amines - PMC - NIH. (2024). Retrieved January 18, 2026, from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 1H-Pyrrolo[3,2-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up synthesis of 1H-Pyrrolo[3,2-b]pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for the multi-step synthesis of this key pharmaceutical intermediate. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and successful implementation in your laboratory or manufacturing facility.

Introduction

This compound, a member of the azaindole family, is a critical building block in the synthesis of various pharmacologically active compounds. Its unique heterocyclic structure makes it a valuable scaffold in medicinal chemistry. However, transitioning the synthesis of this molecule from the laboratory bench to a larger scale presents a unique set of challenges. This guide will address these potential hurdles with practical, evidence-based solutions.

Proposed Synthetic Pathway for Scale-Up

A common and logical synthetic route for the preparation of this compound on a larger scale involves a multi-step process starting from commercially available 2-chloro-3-nitropyridine. This pathway is illustrated below.

Synthetic_Pathway A 2-Chloro-3-nitropyridine B N-Aryl-2-chloro-3-nitropyridin-x-amine Intermediate A->B Step 1: Nucleophilic Aromatic Substitution C 1H-Pyrrolo[3,2-b]pyridine-3-nitro Intermediate B->C Step 2: Intramolecular Cyclization D This compound C->D Step 3: Reduction of Nitro Group

Caption: Proposed synthetic pathway for this compound.

Part 1: Troubleshooting and FAQ Guide

This section is formatted in a question-and-answer format to directly address potential issues you may encounter during the scale-up synthesis.

Step 1: Nucleophilic Aromatic Substitution

Question 1: We are observing low conversion of 2-chloro-3-nitropyridine to the desired N-aryl intermediate. What are the potential causes and solutions?

Answer:

Low conversion in a nucleophilic aromatic substitution (SNAr) reaction at scale can be attributed to several factors. Here’s a systematic approach to troubleshooting:

  • Insufficient Reaction Temperature: While SNAr reactions are often exothermic, maintaining the optimal temperature is crucial for driving the reaction to completion. On a larger scale, heat distribution can be uneven.

    • Solution: Ensure your reactor has adequate heating and mixing capabilities. Use a calibrated temperature probe placed in the reaction mixture, not just monitoring the jacket temperature. A gradual temperature ramp to the target temperature can also be beneficial.

  • Base Selection and Stoichiometry: The choice and amount of base are critical for deprotonating the incoming amine nucleophile.

    • Solution: Common bases for this reaction include potassium carbonate (K₂CO₃) and triethylamine (Et₃N). Ensure the base is of sufficient purity and is used in at least stoichiometric amounts, if not in slight excess (1.1-1.5 equivalents). The physical form of the base (e.g., powdered K₂CO₃) can also impact reaction rates.

  • Solvent Purity and Volume: Water content in your solvent can quench the base and hinder the reaction.

    • Solution: Use a dry, aprotic polar solvent like DMF, DMAc, or NMP. Ensure the solvent is appropriately dried before use. The reaction concentration is also important; too dilute, and the reaction rate will be slow. A typical concentration is 0.5-1.0 M.

Question 2: We are seeing the formation of multiple byproducts during the SNAr reaction. How can we minimize these?

Answer:

Byproduct formation is a common challenge in scale-up. Here are some likely culprits and mitigation strategies:

  • Side Reactions of the Nitro Group: Under harsh basic conditions or high temperatures, the nitro group can be susceptible to side reactions.

    • Solution: Maintain strict temperature control. A lower reaction temperature for a longer duration may be preferable to a high temperature for a shorter time.

  • Dialkylation: If a primary amine is used as the nucleophile, there is a possibility of dialkylation.

    • Solution: Use a slight excess of the amine nucleophile to favor the mono-alkylation product. Careful control of stoichiometry is key.

Step 2: Intramolecular Cyclization

Question 3: The intramolecular cyclization to form the pyrrolopyridine ring is sluggish and gives a low yield. How can we optimize this step?

Answer:

The intramolecular cyclization is a critical ring-forming step. Here's how to address common issues:

  • Inefficient Deprotonation: This step often requires a strong base to deprotonate the methylene group adjacent to the aryl ring, initiating the cyclization.

    • Solution: Strong bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA) are typically used. Ensure the base is fresh and handled under anhydrous conditions. The choice of solvent is also crucial; THF or 1,4-dioxane are common choices.

  • Suboptimal Temperature: The cyclization may have a specific activation energy that needs to be overcome.

    • Solution: While some cyclizations can occur at room temperature, others may require heating. A careful temperature optimization study is recommended. Start at a lower temperature and gradually increase it, monitoring the reaction progress by TLC or LC-MS.

Question 4: We are observing the formation of an isomeric impurity during cyclization. How can we control the regioselectivity?

Answer:

The formation of isomeric pyrrolopyridines can occur if there are multiple possible sites for cyclization.

  • Lack of Regiocontrol: The nature of the starting materials and reaction conditions can influence where the ring closes.

    • Solution: The regioselectivity is often dictated by the substitution pattern of the starting materials. If you are starting with a substituted pyridine, ensure the starting material has the correct isomeric purity. In some cases, the choice of base and solvent can influence the regioselectivity of the cyclization. It is crucial to fully characterize any isomeric impurities to understand their origin.[1]

Step 3: Reduction of the Nitro Group

Question 5: Our catalytic hydrogenation of the nitro-pyrrolopyridine is slow and incomplete. What are the key parameters to check?

Answer:

Catalytic hydrogenation is a powerful tool for nitro group reduction, but it can be sensitive to various factors, especially at scale.

  • Catalyst Activity: The catalyst is the heart of the reaction.

    • Solution:

      • Catalyst Choice: Palladium on carbon (Pd/C) is a common choice. Other catalysts like platinum on carbon (Pt/C) or Raney nickel can also be effective.

      • Catalyst Loading: Ensure an appropriate catalyst loading (typically 1-10 mol%).

      • Catalyst Quality: Use a fresh, high-quality catalyst. Catalysts can deactivate over time or if exposed to poisons.

  • Hydrogen Pressure and Delivery: Insufficient hydrogen pressure can lead to slow reaction rates.

    • Solution: Ensure your reactor is capable of maintaining a constant hydrogen pressure. Good agitation is also crucial to ensure efficient gas-liquid mass transfer.

  • Solvent and Additives: The solvent can significantly impact the reaction.

    • Solution: Protic solvents like ethanol, methanol, or acetic acid are commonly used. Acetic acid can sometimes accelerate the reaction.

Question 6: We have safety concerns about handling large quantities of catalyst and hydrogen. What are the best practices?

Answer:

Safety is paramount during scale-up, especially with catalytic hydrogenation.

  • Catalyst Handling: Many hydrogenation catalysts are pyrophoric, meaning they can spontaneously ignite in air, especially after use when they are dry and have adsorbed hydrogen.

    • Solution:

      • Always handle the catalyst in a wet state.[2][3]

      • Use a nitrogen atmosphere when charging the catalyst to the reactor.

      • After the reaction, filter the catalyst under a nitrogen blanket and keep it wet until it can be safely quenched or disposed of.

  • Hydrogen Safety: Hydrogen is highly flammable and can form explosive mixtures with air.

    • Solution:

      • Ensure the reactor is properly rated for the intended pressure.

      • Perform all hydrogenations in a well-ventilated area, preferably in a dedicated high-pressure bay.

      • Use a hydrogen leak detector.

      • Properly ground all equipment to prevent static discharge.[4]

Work-up and Purification

Question 7: We are struggling to remove residual palladium from our final product. What are some effective methods?

Answer:

Residual palladium is a common issue in pharmaceutical intermediates and APIs.

  • Standard Methods are Insufficient: Simple filtration may not be enough to remove finely dispersed palladium particles.

    • Solution:

      • Activated Carbon Treatment: Stirring the product solution with activated carbon can effectively adsorb residual palladium.

      • Metal Scavengers: Commercially available metal scavengers with functional groups that chelate palladium can be very effective.

      • Filtration through Celite® or other filter aids: This can help to remove finely divided catalyst particles.

Question 8: The final product is difficult to crystallize and purify. What are some strategies to improve this?

Answer:

Purification of heterocyclic amines can be challenging due to their polarity and potential for multiple hydrogen bonding interactions.

  • Oiling Out: The compound may "oil out" instead of crystallizing.

    • Solution:

      • Solvent Screening: A thorough solvent screening for crystallization is essential. Consider anti-solvent crystallization, where a solvent in which the product is soluble is mixed with a solvent in which it is insoluble.

      • Seeding: Using a small amount of pure crystalline material as a seed can induce crystallization.

  • Persistent Impurities: Some impurities may co-crystallize with the product.

    • Solution:

      • pH Adjustment: The basicity of the amine can be exploited. Dissolving the crude product in an acidic solution, washing with an organic solvent to remove non-basic impurities, and then basifying the aqueous layer to precipitate the pure amine can be an effective purification strategy.[5]

      • Chromatography: While less ideal for very large scale, column chromatography with a suitable stationary phase (e.g., silica gel or alumina) can be used for purification.

Part 2: Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 1H-Pyrrolo[3,2-b]pyridine-3-nitro Intermediate

Materials:

  • 1H-Pyrrolo[3,2-b]pyridine-3-nitro intermediate

  • 10% Palladium on Carbon (50% wet)

  • Ethanol (or Methanol)

  • Hydrogen gas

  • Nitrogen gas

  • High-pressure reactor (e.g., Parr hydrogenator)

Procedure:

  • Inerting the Reactor: Purge the high-pressure reactor with nitrogen gas three times to ensure an inert atmosphere.

  • Charging the Reactor: Under a gentle stream of nitrogen, charge the reactor with the 1H-Pyrrolo[3,2-b]pyridine-3-nitro intermediate and ethanol.

  • Catalyst Slurry: In a separate beaker, create a slurry of the 10% Pd/C catalyst in a small amount of ethanol. This should be done in a fume hood, and the catalyst should be kept wet at all times.

  • Adding the Catalyst: Carefully add the catalyst slurry to the reactor.

  • Sealing and Purging: Seal the reactor and purge with nitrogen three times, followed by purging with hydrogen gas three times.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and begin stirring. The reaction is typically exothermic, so monitor the temperature and apply cooling if necessary.

  • Monitoring: Monitor the reaction progress by hydrogen uptake or by taking aliquots (after carefully depressurizing and purging with nitrogen) for TLC or LC-MS analysis.

  • Work-up: Once the reaction is complete, carefully depressurize the reactor and purge with nitrogen three times.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® under a nitrogen atmosphere to remove the catalyst. Wash the Celite® pad with additional ethanol. Caution: The filtered catalyst is pyrophoric and must be kept wet.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Part 3: Data Presentation

Table 1: Troubleshooting Guide Summary

Problem Potential Cause Recommended Solution
Low Conversion in SNAr Insufficient temperature, incorrect base, impure solventOptimize temperature, use appropriate base stoichiometry, use dry solvent
Byproducts in SNAr Side reactions of nitro group, dialkylationStrict temperature control, use slight excess of amine
Sluggish Cyclization Inefficient deprotonation, suboptimal temperatureUse a strong, fresh base under anhydrous conditions; optimize temperature
Isomeric Impurities Lack of regiocontrolVerify starting material purity, consider effect of base and solvent
Incomplete Hydrogenation Inactive catalyst, low hydrogen pressureUse fresh catalyst, ensure adequate pressure and agitation
Residual Palladium Fine catalyst particlesTreat with activated carbon, use metal scavengers
Purification Difficulties "Oiling out," co-crystallizing impuritiesPerform solvent screening, use seeding, consider pH adjustment

Part 4: Visualization

Troubleshooting_Workflow cluster_synthesis Synthesis Steps cluster_troubleshooting Troubleshooting Points Start Start Synthesis SNAr Step 1: SNAr Start->SNAr Cyclization Step 2: Cyclization SNAr->Cyclization T1 Low Conversion? SNAr->T1 Reduction Step 3: Reduction Cyclization->Reduction T2 Impurity Formation? Cyclization->T2 Purification Work-up & Purification Reduction->Purification T3 Low Yield? Reduction->T3 T4 Safety Hazard? Reduction->T4 FinalProduct Pure Product Purification->FinalProduct Purification->T2 T1->SNAr Optimize Conditions T2->Cyclization Control Regioselectivity T3->Reduction Check Catalyst/Pressure T4->Reduction Implement Safety Protocols

Caption: Troubleshooting workflow for the scale-up synthesis.

References

  • BenchChem. (n.d.). The Synthesis of Complex Heterocyclic Amines: An In-depth Technical Guide.
  • Lagerlund, O., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(21), 3948. [Link]

  • Chandra, T., et al. (2015). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 22(4), 29-35. [Link]

  • University of Wisconsin-Madison. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

  • Industrial Fire & Safety. (2023). Hydrogenation Reaction Safety In The Chemical Industry. Retrieved from [Link]

  • ResearchGate. (n.d.). Isomeric forms of pyrrolopyridines. [Link]

  • University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]

Sources

Technical Support Center: 1H-Pyrrolo[3,2-b]pyridin-3-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1H-Pyrrolo[3,2-b]pyridin-3-amine and its derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important class of heterocyclic compounds. The unique 6,5-fused ring system of 7-azaindoles, particularly with the electron-rich 3-amino substituent, offers significant potential in kinase inhibition and other therapeutic areas. However, this same electronic nature presents specific stability challenges that can impact experimental reproducibility and compound integrity.

This guide provides in-depth, field-proven insights into the common stability issues encountered with these molecules. It is structured in a question-and-answer format to directly address practical problems, offering not just solutions but also the underlying chemical principles to empower your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling, storage, and inherent stability of this compound and its analogs.

Q1: What are the primary degradation pathways for this compound?

A1: The this compound scaffold is susceptible to three main degradation pathways, primarily due to the electron-rich nature of the bicyclic system, which is further activated by the 3-amino group.

  • Oxidation: The pyrrole ring is highly prone to oxidation. The presence of the 3-amino group increases the electron density, making the molecule susceptible to autoxidation in the presence of atmospheric oxygen, light, or trace metal ions. This can lead to the formation of colored oligomers or dimeric species, a known issue for electron-rich aminoindoles.

  • Photodegradation: Like many heterocyclic compounds, the pyrrolopyridine core can absorb UV and visible light, leading to photochemical degradation. This is often observed as a discoloration of the solid compound or solution upon light exposure. Monitoring reactions by TLC under UV light should be done judiciously to minimize this effect.

  • pH-Dependent Hydrolysis: The pyrrolopyridine ring system can be unstable under strongly acidic or, particularly, strongly alkaline conditions. Alkaline conditions can facilitate cleavage of the pyrrole ring, leading to the formation of isonicotinic acid derivatives or other rearranged products.

Q2: What are the optimal storage conditions for solid compounds and stock solutions?

A2: To ensure the long-term integrity of your compounds, strict adherence to optimal storage conditions is critical. The following recommendations are based on minimizing the impact of the degradation pathways described above.

ConditionSolid Compound StorageStock Solution StorageRationale
Temperature -20°C to -80°C-20°C to -80°CSlows down the rate of all chemical degradation reactions.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Use degassed solvents for solution preparation.Minimizes exposure to oxygen, preventing oxidative degradation.
Light Store in amber, light-blocking vials.Use amber vials or wrap containers in aluminum foil.Prevents light-induced photodegradation.
Moisture Store in a desiccator or dry box.Use anhydrous-grade aprotic solvents (e.g., DMSO, DMF).Prevents hydrolysis and moisture-mediated degradation.
Form Store as a dihydrochloride salt if possible.N/ASalt formation can significantly improve the stability of the free amine.

Q3: I've noticed my compound changing color from off-white to a pink or brownish hue. What does this indicate?

A3: A color change is a classic indicator of oxidative degradation. The formation of colored byproducts is often due to the generation of radical cations that subsequently polymerize or form complex oxidized species. This is a common issue with electron-rich aromatic amines and indoles. If you observe this, the purity of your compound is compromised, and it should be re-analyzed by HPLC or LC-MS before use. To prevent this, always store the compound under an inert atmosphere and protected from light.

Q4: Is there a preferred solvent for making stock solutions?

A4: Yes. For long-term storage, high-quality, anhydrous aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are highly recommended. Avoid using protic solvents like methanol or ethanol for long-term storage, as they can participate in photochemical reactions. For aqueous buffers used in assays, it is crucial to prepare solutions fresh for each experiment, as the stability in aqueous media, especially at neutral or alkaline pH, is limited.

Section 2: Troubleshooting Guide

This section provides a problem-oriented approach to common experimental issues, linking observations to probable causes and providing actionable solutions.

Problem 1: Inconsistent or non-reproducible results in my biological assay.

Symptom Probable Cause Troubleshooting & Validation Protocol
Activity decreases in subsequent experiments using the same stock solution.Compound Degradation in Solution: The compound is likely degrading in your stock solution (e.g., DMSO) or, more rapidly, in the aqueous assay buffer during incubation.1. Prepare Fresh Solutions: Always prepare fresh dilutions in aqueous buffer from a frozen stock immediately before each experiment. 2. Time-Course Stability Check: Perform a control experiment where the compound is incubated in the assay buffer for the full duration of your experiment. Analyze the sample by HPLC/LC-MS at t=0 and at the end time to quantify the remaining parent compound. 3. Minimize Freeze-Thaw Cycles: Aliquot your primary stock solution into single-use vials to avoid repeated warming and cooling, which can introduce moisture and accelerate degradation.
High variability between replicate wells.Precipitation or Adsorption: The compound may be precipitating in the aqueous assay buffer or adsorbing to the plasticware, especially at higher concentrations.1. Assess Solubility: Determine the kinetic solubility of your compound in the final assay buffer. Use a lower concentration if necessary. 2. Include Surfactants: Consider adding a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) to the assay buffer to improve solubility and prevent adsorption. 3. Visual Inspection: Before reading plates, visually inspect wells for any signs of precipitation.

Problem 2: New, unexpected peaks appear in my HPLC or LC-MS analysis during reaction monitoring or purification.

Symptom Probable Cause Troubleshooting & Validation Protocol
A new peak, often with a higher mass (approx. 2x the parent mass), appears.Oxidative Dimerization: The electron-rich 3-amino-azaindole is highly susceptible to oxidation, which can lead to the formation of dimers. This is accelerated by air and light.1. Inert Atmosphere: Ensure all reactions and workups are performed under an inert atmosphere (N₂ or Ar). Use degassed solvents for chromatography. 2. Antioxidant Addition: For storage or sensitive applications, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT). 3. Mass Analysis: Characterize the new peak by high-resolution mass spectrometry (HRMS) to confirm if the mass corresponds to a dimer or other oxidative adduct.
Multiple small, poorly resolved peaks appear over time.General Decomposition: This suggests multiple degradation pathways are occurring, likely a combination of oxidation and hydrolysis, especially if purification involves aqueous or protic solvents.1. Expedite Purification: Do not leave the compound in solution for extended periods. Proceed with purification immediately after the reaction is complete. 2. Solvent Choice: Use aprotic solvents for extraction and chromatography where possible. If aqueous layers are necessary, minimize contact time. 3. pH Control: Avoid basic conditions during workup (e.g., NaHCO₃ washes). If an acid scavenger is needed during the reaction, consider a non-nucleophilic base.

Section 3: Protocols & Methodologies

Protocol 1: Forced Degradation Study Workflow

A forced degradation study is essential to understand the intrinsic stability of your compound and to develop a stability-indicating analytical method. This protocol is adapted from ICH Q1A(R2) guidelines and studies on related heterocyclic systems.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (Run in parallel) cluster_analysis Analysis Prep Prepare 1 mg/mL solution of compound in ACN:H₂O (1:1) Acid Acid Hydrolysis 0.1 M HCl, 60°C, 8h Prep->Acid Expose to stress Base Base Hydrolysis 0.1 M NaOH, RT, 2h Prep->Base Expose to stress Ox Oxidation 3% H₂O₂, RT, 24h Prep->Ox Expose to stress Thermal Thermal Stress Solid & Solution, 80°C, 48h Prep->Thermal Expose to stress Photo Photostability ICH Q1B light exposure (1.2 million lux hours) Prep->Photo Expose to stress Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize HPLC Analyze all samples by RP-HPLC with PDA Detector Ox->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC LCMS Characterize degradants by LC-MS/MS HPLC->LCMS Identify peaks

Caption: Workflow for a forced degradation study.

Key Considerations:

  • Justification: This study deliberately stresses the molecule to generate potential degradation products. This is critical for developing an HPLC method that can separate the parent compound from any degradants that might form during storage or manufacturing.

  • Analysis: The goal is to achieve ~5-20% degradation. If degradation is too rapid (e.g., under basic conditions), reduce the time or temperature. An ideal stability-indicating HPLC method will show baseline resolution between the parent peak and all degradant peaks.

Protocol 2: General Purpose Stability-Indicating HPLC Method

This method serves as a starting point for monitoring the purity of this compound derivatives. It must be optimized and validated for your specific compound.

ParameterRecommended ConditionRationale & Notes
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm)Provides good retention and separation for moderately polar heterocyclic compounds.
Mobile Phase A 0.1% Formic Acid or TFA in WaterAcidic modifier sharpens peaks and suppresses silanol interactions. TFA provides better peak shape but can be difficult to remove from the sample.
Mobile Phase B 0.1% Formic Acid or TFA in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% to 95% B over 15-20 minutesA broad gradient is a good starting point to ensure elution of both polar degradants and the non-polar parent compound.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce viscosity.
Detection PDA/DAD Detector (e.g., 220-400 nm)A photodiode array detector is crucial for assessing peak purity and identifying the optimal wavelength for quantification.
Injection Vol. 5-10 µL
Diluent Acetonitrile:Water (50:50)Should be similar to the initial mobile phase conditions to ensure good peak shape.

Section 4: Chemical Mechanisms of Degradation

Understanding the "why" behind instability is key to preventing it. The following diagrams illustrate the likely mechanisms of degradation.

Mechanism 1: Oxidative Dimerization

The 3-amino group strongly activates the pyrrole ring towards oxidation. A likely pathway involves single-electron transfer to form a radical cation, which then dimerizes.

Oxidative_Dimerization cluster_oxidation Oxidative Dimerization Pathway Monomer This compound (Electron-rich) Radical Radical Cation (Highly Reactive) Monomer->Radical - e⁻ (Oxidation) [O₂, light] Dimer Dimerized Product (Often Colored) Radical->Dimer + Another Radical

Caption: Proposed pathway for oxidative dimerization.

Mechanism 2: Hydrolysis in Alkaline Conditions

Under basic conditions, the imide-like functionality within the fused ring system is susceptible to nucleophilic attack by hydroxide ions, leading to ring-opening.

Alkaline_Hydrolysis cluster_hydrolysis Alkaline Hydrolysis Pathway Start Pyrrolopyridine Core Intermediate Ring-Opened Intermediate (Carboxylate) Start->Intermediate + OH⁻ (Nucleophilic Attack) Product Isonicotinic Acid Derivative Intermediate->Product Rearrangement/ Further Hydrolysis

Caption: General pathway for base-mediated hydrolysis.

By understanding these potential issues and implementing the recommended handling, storage, and analytical strategies, researchers can ensure the quality and integrity of their valuable this compound derivatives, leading to more reliable and reproducible scientific outcomes.

References

  • Chrovian, C. C., et al. (2019). 1 H-Pyrrolo[3,2- b]pyridine GluN2B-Selective Negative Allosteric Modulators. ACS Medicinal Chemistry Letters, 10(3), 261–266. Available from: [Link]

  • Muszalska, I., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Molecules, 20(12), 22592-22608. Available from: [Link]

  • Muszalska, I. (2012). Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity. Acta Poloniae Pharmaceutica - Drug Research, 69(2), 233-240. Available from: [Link]

  • Olsen, J. J., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(15), 3422. Available from: [Link]

  • Muszalska, I. (2012). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica, 69(2), 233-240. Available from: [Link]

  • Zhang, T., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. Available from: [Link]

  • Antantawy, M. M. (2013). Stability-indicating chromatographic methods for the determination of sertindole. Journal of Chromatographic Science, 52(7), 646-653. Available from: [Link]

  • Zolotarev, Y. A., et al. (2020). Investigation of the Hydrolytic Stability of the HLDF-6-AA Antitumor Peptide by the Method of Accelerated Aging. Russian Journal of Bioorganic Chemistry, 46(6), 1044-1049. Available from: [Link]

  • Hreczycho, G., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(8), 3564. Available from: [Link]

  • Antantawy, M. M. (2013). Stability-indicating chromatographic methods for the determination of sertindole. Journal of Chromatographic Science, 52(7), 646-653. Available from: [Link]

  • Schram, K. H., & Townsend, L. B. (1975). Pyrrolopyrimidine nucleosides. Part XI. Influence of amino-groups at C-4 and C-6 or an amino-group at C-6 on the reactivity of a 5-cyano-group in pyrrolo(2,3-d)pyrimidine nucleosides. Journal of the Chemical Society, Perkin Transactions 1, (13), 1253-1257. Available from: [Link]

  • Shi, D., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry, 265, 116086. Available from: [Link]

  • Mire-Sluis, A., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Available from: [Link]

  • Negi, A. S., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Current Medicinal Chemistry, 21(11), 1296-1322. Available from: [Link]

  • Schenone, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 654. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from: [Link]

  • Separation Science. (2023). Analytical Techniques In Stability Testing. Retrieved from: [Link]

  • Kelly, L. A., et al. (2002). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 102(3), 813-832. Available from: [Link]

  • Supekar, T. D., et al. (2023). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 8(12), 353-363. Available from: [Link]

  • Villalobos, C. (2014). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. University of Rostock. Available from: [Link]

  • Academia.edu. (n.d.). (PDF) Amino Protecting Groups Stability. Retrieved from: [Link]

Technical Support Center: Navigating Catalyst Poisoning by Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable insights into one of the common hurdles in modern synthesis: catalyst poisoning by pyrrolopyridine scaffolds. Pyrrolopyridines, also known as azaindoles, are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] However, their intrinsic properties can present significant challenges in transition-metal-catalyzed reactions.

This resource provides full editorial control to move beyond rigid templates, offering a structured yet flexible approach to understanding and overcoming these challenges. Here, we will dissect the root causes of catalyst deactivation and provide field-proven troubleshooting strategies and detailed protocols to ensure the success of your next reaction.

Part 1: Frequently Asked Questions - Understanding the "Why"

This section addresses the fundamental principles governing the interaction between pyrrolopyridines and common transition metal catalysts.

Q1: What exactly are pyrrolopyridines, and why are they problematic in catalysis?

Pyrrolopyridines are bicyclic aromatic heterocycles containing a pyridine ring fused to a pyrrole ring. The specific arrangement of the nitrogen atoms defines the isomer (e.g., 7-azaindole). Their prevalence in pharmaceuticals is due to their ability to modulate key drug properties like solubility and target binding.[3]

The primary issue in catalysis stems from the lone pair of electrons on the pyridinic nitrogen atom.[4] This lone pair is highly Lewis basic and can strongly coordinate to the electron-deficient metal center of a catalyst (e.g., Palladium, Platinum, Rhodium).[4][5] This non-productive binding occupies the catalyst's active sites, preventing the intended substrate from participating in the catalytic cycle.[4][6] This phenomenon is known as catalyst poisoning or deactivation.[7]

Q2: Is the pyrrole nitrogen also a source of poisoning?

While the pyrrole nitrogen also has a lone pair, it is generally considered less problematic than the pyridinic nitrogen. The lone pair of the pyrrole nitrogen is part of the aromatic π-system, making it significantly less basic and less available for coordination to a metal center compared to the sp²-hybridized lone pair of the pyridine nitrogen, which resides in the plane of the ring.

Q3: Are all pyrrolopyridine isomers equally poisonous to a catalyst?

No, the specific isomer and its substitution pattern can have a profound impact on the extent of catalyst poisoning. The accessibility of the pyridinic nitrogen lone pair is a key factor. For instance, in 7-azaindole (pyrrolo[2,3-b]pyridine), the pyridinic nitrogen is at position 7. Steric hindrance around this nitrogen can influence its ability to bind to the catalyst. The electronic nature of the ring, influenced by substituents, also plays a role.

Q4: Which catalytic reactions are most susceptible to poisoning by pyrrolopyridines?

Reactions that rely on electron-deficient, coordinatively unsaturated metal centers are highly susceptible. Key examples include:

  • Hydrogenation: Heterogeneous catalysts like Pd/C, PtO₂, and Rh/C are notoriously prone to deactivation during the reduction of other functional groups on a pyrrolopyridine-containing molecule.[4][8]

  • Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck couplings often suffer from low yields or complete failure due to the pyridine moiety outcompeting the desired reactants for a coordination site on the palladium center.[3][4][5]

  • C-H Activation: Directed C-H functionalization can be particularly challenging as the strongly coordinating pyridine nitrogen can override the intended directing group, leading to catalyst sequestration or undesired side reactions.[5]

Part 2: Troubleshooting Guide - From Diagnosis to Solution

This section is structured to help you diagnose common experimental failures and implement targeted solutions.

Problem 1: My hydrogenation reaction of a pyrrolopyridine-containing substrate is sluggish or has stalled.
  • Possible Cause: The pyridinic nitrogen is binding to the active sites on your heterogeneous catalyst (e.g., Pd/C, Rh/C), preventing hydrogen activation and substrate binding. The product, a saturated piperidine ring, can be an even stronger poison.[8]

  • Troubleshooting Steps:

    • Acidic Additives: The most common and effective strategy is to protonate the basic pyridinic nitrogen. By adding a stoichiometric amount of a strong, non-coordinating acid (e.g., H₂SO₄, HClO₄), the lone pair is engaged and cannot bind to the catalyst.[8] This "protects" the catalyst from the substrate.

    • Increase Catalyst Loading: While not economically ideal, increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can sometimes provide enough active sites to overcome the poisoning effect for small-scale reactions.

    • Change Catalyst Type: Rhodium catalysts can sometimes show different tolerance profiles compared to palladium.[8] Consider screening different metals and supports (e.g., Rh/C vs. Rh/Al₂O₃).[8]

    • Protecting Group Strategy: Temporarily convert the pyridine to a pyridine N-oxide. The N-O bond significantly reduces the Lewis basicity of the nitrogen. The N-oxide can be readily removed post-hydrogenation via reduction (e.g., with PCl₃ or Zn/NH₄Cl).[5][9]

Problem 2: My Suzuki or Buchwald-Hartwig cross-coupling reaction is giving low yields or failing completely.
  • Possible Cause: The pyrrolopyridine substrate is acting as an inhibitory ligand for the palladium catalyst, disrupting the catalytic cycle (oxidative addition, transmetalation, or reductive elimination).[3][5]

  • Troubleshooting Steps:

    • Ligand Selection is Critical: This is the most crucial parameter. Standard ligands like PPh₃ are often ineffective. Switch to sterically bulky, electron-rich phosphine ligands. These ligands form stable, reactive complexes with palladium and their sheer size can sterically block the pyrrolopyridine nitrogen from accessing the metal center.

      • For Suzuki Couplings: Buchwald-type biarylphosphine ligands like SPhos, XPhos, and RuPhos are excellent choices.[10]

      • For Buchwald-Hartwig Aminations: BrettPhos has shown exceptional performance and selectivity for coupling amines with halo-azaindoles.[11] Using modern palladium precatalysts (e.g., G3 or G4 palladacycles) incorporating these ligands is highly recommended as they promote rapid activation.[11][12]

    • Use of Additives: Certain additives can attenuate the Lewis basicity of the heterocycle. For instance, trimethyl borate has been shown to mitigate catalyst poisoning in challenging heteroaryl-heteroaryl Suzuki couplings.[3]

    • Protect the N-H Pyrrole: While the pyridinic nitrogen is the primary culprit, the acidic N-H of the pyrrole ring can sometimes interfere with basic reaction conditions. Protection with a group like Boc or SEM can simplify the reaction landscape, although successful couplings on unprotected azaindoles are well-documented with the right catalyst system.[11]

Problem 3: I'm observing catalyst decomposition (e.g., formation of palladium black).
  • Possible Cause: The formation of palladium black indicates that the soluble, active Pd(0) catalyst is aggregating and precipitating out of solution, rendering it inactive. This can be caused by ligand dissociation or unstable intermediate complexes, a process often accelerated by inhibitory substrates like pyrrolopyridines.

  • Troubleshooting Steps:

    • Improve Ligand Stability: Switch to a more robust ligand system. Bidentate (two-point binding) ligands like dppf or BINAP can form more stable chelates with the palladium center compared to monodentate ligands, potentially preventing decomposition.[13]

    • Use a Precatalyst: Modern palladacycle precatalysts are often more stable and generate the active Pd(0) species more cleanly and efficiently in situ, minimizing the window for decomposition.[11]

    • Degas Thoroughly: Ensure your reaction mixture is rigorously deoxygenated. Oxygen can oxidize the active Pd(0) to inactive Pd(II), which can then lead to decomposition pathways.[14]

Part 3: Advanced Strategies & Experimental Protocols
Strategy 1: The N-Oxide Protection Method

This strategy temporarily masks the problematic pyridinic nitrogen, rendering it non-coordinating. It is particularly useful in hydrogenations and some C-H activation contexts.[5]

  • N-Oxide Formation:

    • Dissolve the pyrrolopyridine substrate (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform.

    • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with aqueous sodium thiosulfate or sodium bisulfite solution.

    • Extract the product with DCM, wash with sodium bicarbonate solution, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

  • Perform Target Reaction: Use the N-oxide product in your hydrogenation or other catalytic reaction.

  • Deoxygenation (Removal of N-Oxide):

    • Dissolve the N-oxide product (1.0 eq) in a solvent like tetrahydrofuran (THF).

    • Add a reducing agent. A common method is to use zinc dust (5.0 eq) and a saturated aqueous solution of ammonium chloride (NH₄Cl).[9]

    • Stir vigorously at room temperature for 1-4 hours until the reaction is complete.

    • Filter off the inorganic salts and extract the product. Purify as needed.

Strategy 2: Optimal Ligand and Catalyst Selection for Cross-Coupling

The choice of ligand is paramount for success in cross-coupling reactions involving pyrrolopyridines. The data below illustrates the dramatic effect of ligand choice on reaction yield.

Catalyst/Ligand SystemSubstrateYield (%)Rationale for Performance
Pd(PPh₃)₄3-Bromo-7-azaindole<10%PPh₃ is not bulky enough to prevent catalyst poisoning by the pyridine nitrogen.
Pd₂(dba)₃ / SPhos3-Bromo-7-azaindole>90%SPhos is a bulky, electron-rich biarylphosphine ligand that promotes fast catalytic turnover and sterically shields the Pd center.[10]
BrettPhos Palladacycle5-Bromo-7-azaindole>95% (Amination)This specialized precatalyst is highly active and the BrettPhos ligand is exceptionally effective for C-N bond formation with azaindoles.[11]
Part 4: Visualization of Key Concepts
Mechanism of Catalyst Poisoning

The following diagram illustrates how a pyrrolopyridine substrate can bind to a palladium catalyst's active site, inhibiting the desired cross-coupling cycle.

G cluster_cycle Desired Catalytic Cycle cluster_poison Poisoning Pathway OA Oxidative Addition TM Transmetalation OA->TM Ar-Pd(II)-X RE Reductive Elimination TM->RE Ar-Pd(II)-Ar' RE->OA Pd(0) Prod Product RE->Prod Catalyst Active Pd(0) Catalyst Catalyst->OA Enters Cycle Poisoned Poisoned Complex (Inactive) Catalyst->Poisoned Coordination of Pyridinic-N Pyrrolo Pyrrolopyridine Substrate Pyrrolo->Poisoned

Caption: Pyrrolopyridine binding to the active catalyst, forming an inactive complex.

Troubleshooting Workflow

This decision tree provides a logical path for addressing failed reactions with pyrrolopyridine substrates.

G Start Reaction Failed or Low Yield? ReactionType What is the reaction type? Start->ReactionType Hydrogenation Hydrogenation ReactionType->Hydrogenation CrossCoupling Cross-Coupling (Suzuki, B-H, etc.) ReactionType->CrossCoupling Sol_Acid Add Stoichiometric Acid (e.g., H₂SO₄) Hydrogenation->Sol_Acid Sol_NOxide Use N-Oxide Protection Strategy Hydrogenation->Sol_NOxide Sol_Ligand Switch to Bulky Ligand (SPhos, BrettPhos) & Use a Precatalyst CrossCoupling->Sol_Ligand Sol_Additive Screen Additives (e.g., Trimethyl Borate) Sol_Ligand->Sol_Additive

Caption: Decision tree for troubleshooting reactions involving pyrrolopyridines.

References
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.PMC - NIH.
  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.PMC - NIH.
  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. Available from: [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC - NIH. Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • Buchwald-Hartwig amination. YouTube. Available from: [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. Matric. Available from: [Link]

  • Simplified catalytic cycle for Buchwald−Hartwig amination reaction. ResearchGate. Available from: [Link]

  • Catalyst poisoning. Wikipedia. Available from: [Link]

  • Typical example of the removal of the N-oxide directing group. ResearchGate. Available from: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available from: [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. Available from: [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. Available from: [Link]

  • C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. ResearchGate. Available from: [Link]

  • Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Royal Society of Chemistry. Available from: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC - NIH. Available from: [Link]

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. Available from: [Link]

  • Hydrogenation Catalysts. Johnson Matthey. Available from: [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. Available from: [Link]

  • Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes. Royal Society of Chemistry. Available from: [Link]

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. Available from: [Link]

  • Struggling with Suzuki Reaction. Reddit. Available from: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. Available from: [Link]

  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC - NIH. Available from: [Link]

  • Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. ACS Publications. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Catalyst-free synthesis of 1,2,3-triazole-N-oxide derivatives using tert-butyl nitrite. NIH. Available from: [Link]

  • Oxidatively induced reactivity in Rh( iii )-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. ResearchGate. Available from: [Link]

  • Role of Pyridinic-N for Nitrogen-doped Graphene Quantum Dots in Oxygen Reaction Reduction. ResearchGate. Available from: [Link]

  • Pyridinic Nitrogen-Doped Graphene Nanoshells Boost the Catalytic Efficiency of Palladium Nanoparticles for the N-Allylation Reaction. PubMed. Available from: [Link]

  • Proposed mechanism for hydrogenation of pyrrole rings in acid conditions. ResearchGate. Available from: [Link]

  • Effects of Graphitic and Pyridinic Nitrogen Defects on Transition Metal Nucleation and Nanoparticle Formation on N-Doped Carbon. NSF Public Access Repository. Available from: [Link]

  • Enhancing the pyridinic N content of Nitrogen-doped graphene and improving its catalytic activity for oxygen reduction reaction. ResearchGate. Available from: [Link]

  • Role of Pyridinic-N for Nitrogen-doped graphene quantum dots in oxygen reaction reduction. PubMed. Available from: [Link]

  • Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. MDPI. Available from: [Link]

  • Recent Advances in Catalytic Hydrogenation of Furfural. MDPI. Available from: [Link]

  • What Is Catalyst Poisoning In Chemical Reactions? YouTube. Available from: [Link]

  • New pyrrolopyridine-based thiazolotriazoles as diabetics inhibitors: enzymatic kinetics and in silico study. PubMed. Available from: [Link]

  • Feature Papers in Catalysis in Organic and Polymer Chemistry. MDPI. Available from: [Link]

Sources

workup procedures for reactions involving 1H-Pyrrolo[3,2-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1H-Pyrrolo[3,2-b]pyridin-3-amine

A Senior Application Scientist's Guide to Reaction Workup and Troubleshooting

Welcome to the technical support guide for researchers working with the this compound scaffold and its derivatives. This resource, designed for drug development professionals and synthetic chemists, provides field-proven insights into the common and complex challenges encountered during the workup and purification of reactions involving this versatile heterocyclic core. Our approach moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered when working with this compound derivatives.

Q1: What are the fundamental chemical properties of the this compound scaffold that influence workup procedures?

A1: Understanding the scaffold's acid-base properties is critical. This molecule is best described as a polar, amphiprotic base.

  • Basicity: It possesses two primary basic centers: the pyridine nitrogen and the exocyclic 3-amino group. These sites are readily protonated under acidic conditions, forming water-soluble salts. This property is the cornerstone of extractive purification strategies.[1]

  • Acidity: The pyrrole N-H proton is weakly acidic (pKa ≈ 17) and can be deprotonated only by strong bases. For most standard workups, it is considered non-acidic.

  • Polarity & Solubility: The presence of multiple nitrogen atoms and N-H groups, which act as hydrogen bond donors and acceptors, makes the core scaffold polar.[2] Solubility in organic solvents can vary significantly based on substitution, but it generally has moderate solubility in solvents like ethyl acetate (EtOAc), dichloromethane (DCM), and alcohols, and low solubility in non-polar solvents like hexanes.

Q2: I've just finished my reaction. What is a reliable, "first-pass" workup procedure to try?

A2: A standard liquid-liquid extraction is the most common starting point. This procedure aims to separate your product from inorganic salts and water-soluble reagents.

  • Solvent Removal: If your reaction was run in a volatile solvent (e.g., THF, DCM), concentrate the reaction mixture under reduced pressure. If a high-boiling aprotic solvent (e.g., DMF, DMSO) was used, see the troubleshooting section below.

  • Partitioning: Transfer the residue to a separatory funnel. Dissolve it in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM). Add water to dissolve inorganic byproducts.

  • pH Adjustment (Critical Step): Ensure the aqueous layer is basic (pH 8-10) by adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This deprotonates any ammonium salts of your product, rendering it soluble in the organic layer.

  • Extraction: Shake the funnel, allow the layers to separate, and drain the organic layer. Extract the aqueous layer two more times with fresh organic solvent to maximize recovery.

  • Washing & Drying: Combine all organic extracts. Wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

Q3: My product seems to have low solubility in standard extraction solvents like EtOAc, or it's partitioning into the aqueous layer. What should I do?

A3: This is a common issue due to the scaffold's polarity.

  • Check the pH: First, re-verify that the aqueous layer is sufficiently basic (pH > 8). If your product is protonated, it will be water-soluble.

  • "Salting Out": Adding a large amount of sodium chloride (brine wash) to the aqueous layer increases its polarity and ionic strength, which decreases the solubility of organic compounds and can "push" your product into the organic phase.

  • Change Solvents: If EtOAc is ineffective, try a more polar extraction solvent. A mixture of DCM and isopropanol (e.g., 9:1 or 4:1) can be effective for highly polar amines. Be aware that this may also pull more polar impurities into your organic layer.

  • Continuous Extraction: For highly water-soluble products, a continuous liquid-liquid extraction apparatus (e.g., Soxhlet with a heavy solvent) may be necessary for quantitative recovery.

Q4: My compound is streaking badly on TLC plates and I'm getting poor separation during column chromatography. How can I resolve this?

A4: Streaking (tailing) is a classic sign of a basic compound interacting strongly with the acidic surface of standard silica gel. The amine groups bind irreversibly or slowly, leading to broad, elongated spots.

  • Solution: Deactivate the silica by adding a basic modifier to your eluent system.

    • Triethylamine (Et₃N): Add 0.5-1% triethylamine to your mobile phase (e.g., 90:9:1 Hexane/EtOAc/Et₃N). The Et₃N is more basic than your product and will preferentially bind to the acidic sites on the silica, allowing your compound to elute cleanly.[3]

    • Ammonia: Prepare your mobile phase using a stock solution of 2M ammonia in methanol. For example, a 5% MeOH/DCM eluent could be made with 2M NH₃/MeOH.

  • Alternative Stationary Phases: If issues persist, consider using a different stationary phase, such as neutral or basic alumina, or C18-functionalized silica (reverse-phase).

Section 2: Troubleshooting Guide: In-Depth Scenarios

Problem: I have very low product recovery after my aqueous workup, and I suspect an emulsion has formed.

  • Causality: Emulsions are stable colloidal suspensions of one liquid in another, often stabilized by insoluble particulates or amphiphilic molecules at the interface. They are common in basic extractions, especially at larger scales.

  • Troubleshooting Protocol:

    • Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Often, layers will separate on their own.

    • Brine Addition: Add a significant volume of saturated brine. The high ionic strength helps to break the emulsion by altering the surface tension and density of the aqueous phase.[1]

    • Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.

    • Filtration: Pass the entire mixture through a pad of Celite® (diatomaceous earth). This can break up the emulsion by disrupting the stabilizing particles. Rinse the Celite® pad with your organic solvent.

    • Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning at a moderate speed is a highly effective method for separating the layers.

Problem: My reaction was run in DMF or DMSO. How do I effectively remove these high-boiling solvents during workup?

  • Causality: N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are high-boiling (153 °C and 189 °C, respectively) and fully miscible with water, making them difficult to remove by standard evaporation or simple extraction.

  • Troubleshooting Protocol:

    • Dilute and Wash: Dilute the reaction mixture with a large volume of an appropriate organic solvent (e.g., EtOAc). Wash repeatedly (5-10 times) with equal volumes of water. DMF will partition into the aqueous layer. For DMSO, which is harder to remove, washing with brine is more effective. This method is water-intensive but reliable.

    • Acid/Base Extraction: If your product is a stable base, an acid wash can be highly effective. Dilute the reaction mixture in EtOAc, extract with 1M HCl. Your basic product will move to the aqueous layer as the hydrochloride salt, while neutral impurities and DMF/DMSO remain in the organic phase. Then, basify the acidic aqueous layer with NaOH or Na₂CO₃ to pH > 10 and re-extract your product back into fresh EtOAc. This is often the cleanest method.

    • High-Vacuum Evaporation (Azeotroping): For small amounts of residual solvent, co-evaporation with a solvent like heptane or toluene on a rotary evaporator connected to a high-vacuum pump can help remove the last traces.

Problem: My product appears to be degrading during silica gel chromatography.

  • Causality: The acidic nature of silica gel can cause degradation of sensitive functional groups. Furthermore, prolonged exposure to silica can lead to decomposition, especially for complex or strained molecules.

  • Troubleshooting Protocol:

    • Minimize Contact Time: Use flash column chromatography rather than gravity chromatography. A wider column with a shorter bed of silica will reduce the time your compound spends on the column.

    • Deactivate the Silica: As mentioned in the FAQs, always add a basic modifier like Et₃N to your eluent. You can also pre-treat the silica by flushing the packed column with eluent containing 1% Et₃N before loading your sample.

    • Alternative Purifications:

      • Crystallization/Recrystallization: If the crude product is sufficiently pure (>85-90%), attempt crystallization from a suitable solvent system (e.g., EtOAc/heptane, Methanol/water). This is an excellent method for obtaining highly pure material.

      • Reverse-Phase Chromatography (C18): This uses a non-polar stationary phase with a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a TFA or formic acid modifier). This is often gentler on molecules than normal-phase silica.

      • Preparative TLC: For small scales (<100 mg), preparative thin-layer chromatography can be a rapid purification method.

Section 3: Visual Guides & Data Tables

Decision Tree for Workup Strategy

This diagram provides a logical pathway for selecting an appropriate workup procedure based on initial reaction conditions.

Workup_Decision_Tree start Reaction Complete solvent_check High-boiling solvent (DMF, DMSO, NMP)? start->solvent_check high_boil_yes Aqueous Washes or Acid/Base Extraction to Remove solvent_check->high_boil_yes Yes standard_solvent Concentrate in vacuo solvent_check->standard_solvent No impurities_check Are major byproducts acidic or basic? acid_base_ext Acid/Base Extraction (Isolates basic product) impurities_check->acid_base_ext Yes neutral_ext Standard Basic Workup (EtOAc/aq. NaHCO3) impurities_check->neutral_ext No / Neutral extraction_choice Choose Extraction Strategy purification Purification high_boil_yes->impurities_check standard_solvent->impurities_check acid_base_ext->purification neutral_ext->purification

Caption: Decision tree for selecting a workup strategy.

Acid-Base Properties and Extractive Workup

This diagram illustrates how pH controls the partitioning of this compound between aqueous and organic phases.

AcidBase_Extraction cluster_organic Organic Phase (e.g., EtOAc) cluster_aqueous Aqueous Phase neutral_form Neutral Form image_placeholder_neutral.png Soluble in Organic Phase protonated_form Protonated Form (Salt) image_placeholder_protonated.png Soluble in Aqueous Phase neutral_form->protonated_form Add Acid (e.g., HCl) pH < 4 protonated_form->neutral_form Add Base (e.g., NaHCO₃) pH > 8

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationships of 1H-Pyrrolo[3,2-b]pyridin-3-amine Analogs and Related Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrrolopyridine scaffold is a recurring motif in the design of potent and selective inhibitors of various biological targets, particularly protein kinases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1H-pyrrolo[3,2-b]pyridin-3-amine analogs. Due to the nascent stage of research on this specific scaffold, this guide establishes a comparative framework, drawing insights from the well-documented SAR of isomeric and functionally related pyrrolopyridine derivatives. By examining these related series, we can extrapolate key structural determinants of activity and provide a predictive foundation for the rational design of novel this compound-based therapeutic agents.

The Privileged Pyrrolopyridine Core: A Versatile Scaffold in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and its isomers, including the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) core, are considered "privileged scaffolds" in drug discovery. Their rigid, bicyclic structure mimics the purine core of ATP, enabling them to effectively compete for the ATP-binding site of protein kinases. The nitrogen atom in the pyridine ring and the pyrrole NH group can act as crucial hydrogen bond donors and acceptors, anchoring the molecule within the kinase hinge region. Strategic substitutions around this core allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Comparative SAR Analysis: Insights from Isomeric and Related Scaffolds

To construct a predictive SAR model for this compound analogs, we will compare the SAR of three key series of compounds:

  • Series A: 1H-Pyrrolo[2,3-b]pyridine Analogs as Kinase Inhibitors (Cdc7 and JAK3)

  • Series B: 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide Analogs as Acetyl-CoA Carboxylase 1 (ACC1) Inhibitors

  • Series C: Hypothetical SAR for this compound Analogs

Series A: 1H-Pyrrolo[2,3-b]pyridine Analogs as Kinase Inhibitors

Studies on 1H-pyrrolo[2,3-b]pyridine derivatives have yielded potent inhibitors of several kinases, including Cell Division Cycle 7 (Cdc7) kinase and Janus Kinase 3 (JAK3).[1][2][3]

  • Position 3: This position is crucial for extending into the solvent-exposed region of the kinase. Large, often heterocyclic, substituents are well-tolerated and can significantly enhance potency. For Cdc7 inhibitors, a 3-ylmethylene linked to a thiazolone or imidazolone moiety was found to be optimal.[1]

  • Position 4: Substitution at this position with an amino group linked to a cycloalkyl or substituted piperidine ring has been shown to be critical for JAK3 inhibition.[2][3] The nature and stereochemistry of these substituents are key determinants of selectivity among the JAK family kinases.

  • Position 5: Introduction of a carbamoyl group at this position dramatically increases JAK3 inhibitory activity, likely by forming additional hydrogen bonds in the active site.[2][3]

  • Pyrrole N-1: Alkylation of the pyrrole nitrogen is generally well-tolerated and can be used to modulate physicochemical properties.

Series B: 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide Analogs as ACC1 Inhibitors

Research into ACC1 inhibitors has provided valuable SAR data for the 1H-pyrrolo[3,2-b]pyridine core, albeit with a carboxamide at the 3-position instead of an amine.[4]

  • Pyrrole N-1: Small alkyl groups, such as methyl or isopropyl, on the pyrrole nitrogen were found to be optimal for ACC1 inhibitory potency.[4]

  • Carboxamide Moiety: The amide NH and the carbonyl oxygen are believed to act as hydrogen bond donors and acceptors, respectively. The substituents on the amide nitrogen are critical for potency.

  • Amide Substituent: A key finding was that a substituted pyrazole ring attached to the carboxamide nitrogen led to potent ACC1 inhibition. The substitution pattern on this pyrazole ring was crucial for both potency and pharmacokinetic properties.

Data Summary: A Comparative Overview

The following table summarizes the key SAR points and provides a platform for comparing the different scaffolds.

Position/ScaffoldSeries A: 1H-Pyrrolo[2,3-b]pyridine (Kinase Inhibitors) Series B: 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide (ACC1 Inhibitors) Series C: Hypothetical SAR for this compound
Pyrrole N-1 Alkylation is tolerated and can modulate properties.Small alkyl groups (e.g., methyl, isopropyl) are optimal.Small alkyl groups are likely to be favorable for improving potency and physicochemical properties.
Position 3 Bulky heterocyclic groups enhance potency.Carboxamide with substituted pyrazole ring is key for activity.The amine can be a key interaction point. N-alkylation or N-arylation could explore different pockets of the target binding site. A secondary amine may be crucial for hydrogen bonding.
Position 4 (Pyridine Ring) Amino-linked cycloalkyl/piperidine groups are critical for JAK3 inhibition.Not extensively explored in the ACC1 inhibitor series.Substitutions on the pyridine ring could be explored to enhance selectivity and solubility.
Position 5 (Pyrrole Ring) Carbamoyl group significantly increases JAK3 potency.Not extensively explored in the ACC1 inhibitor series.Introduction of small polar groups could improve solubility and provide additional interaction points.

Experimental Protocols: Methodologies for Evaluation

The evaluation of novel pyrrolopyridine analogs requires a suite of robust biochemical and cellular assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[5]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds (e.g., this compound analogs)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the test compound or DMSO control.

  • Add the kinase to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][9][10]

Materials:

  • Cells of interest (e.g., cancer cell lines)

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Western Blotting for Kinase Signaling Pathway Analysis

Western blotting can be used to assess the phosphorylation status of key proteins in a signaling pathway, providing evidence of target engagement and downstream effects of a kinase inhibitor.[11][12][13][14][15]

Materials:

  • Cells treated with test compounds

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phospho-specific for the target kinase and downstream substrates)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.

Visualizing Key Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

SAR_Comparison cluster_scaffolds Pyrrolopyridine Scaffolds cluster_analogs Analog Series ScaffoldA 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) SeriesA Kinase Inhibitors (Cdc7, JAK3) ScaffoldA->SeriesA Extensive SAR Data Available ScaffoldB 1H-Pyrrolo[3,2-b]pyridine (4-Azaindole) SeriesB ACC1 Inhibitors (3-Carboxamide) ScaffoldB->SeriesB Relevant SAR for Core SeriesC Hypothetical Analogs (3-Amine) SeriesA->SeriesC Provides Insights for Kinase Targets SeriesB->SeriesC Informs on Core Substitutions

Caption: Comparative Logic for SAR Extrapolation.

experimental_workflow start Design & Synthesize This compound Analogs biochem_assay In Vitro Kinase Inhibition Assay start->biochem_assay cell_assay Cell Viability/Proliferation (MTT Assay) biochem_assay->cell_assay pathway_analysis Western Blot for Signaling Pathways cell_assay->pathway_analysis sar_analysis Structure-Activity Relationship Analysis pathway_analysis->sar_analysis sar_analysis->start Iterative Design lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Integrated Drug Discovery Workflow.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents, particularly kinase inhibitors. While direct and extensive SAR literature for this specific analog series is currently limited, a comparative analysis of isomeric and functionally related pyrrolopyridine derivatives provides a strong foundation for rational drug design.

The key takeaways for researchers entering this field are:

  • Leverage Existing Knowledge: The SAR of 1H-pyrrolo[2,3-b]pyridine kinase inhibitors and 1H-pyrrolo[3,2-b]pyridine-3-carboxamide ACC1 inhibitors offers valuable starting points for substitution strategies around the core scaffold.

  • Focus on Key Positions: The N-1 position of the pyrrole, the 3-amino group, and the pyridine ring are likely to be critical for modulating potency, selectivity, and physicochemical properties.

  • Embrace a Multi-assay Approach: A combination of in vitro enzymatic assays, cell-based proliferation assays, and target pathway analysis is essential for a comprehensive evaluation of novel analogs.

Future research should focus on the systematic exploration of substitutions at all available positions of the this compound core to build a robust and specific SAR database for this promising scaffold. Such efforts will undoubtedly accelerate the discovery of new and effective treatments for a range of diseases.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Ermoli, A., Bargiotti, A., Brasca, M. G., Ciavolella, A., Colombo, N., Fachin, G., ... & Vanotti, E. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380–4390. Retrieved from [Link]

  • Nakajima, Y., Tojo, T., Morita, M., Hatanaka, K., Shirakami, S., Tanaka, A., ... & Inoue, T. (2015). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. Retrieved from [Link]

  • Ermoli, A., Bargiotti, A., Brasca, M. G., Ciavolella, A., Colombo, N., Fachin, G., ... & Vanotti, E. (2009). Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure-Activity. Journal of Medicinal Chemistry, 52(14), 4380-4390. Retrieved from [Link]

  • Ermoli, A., Bargiotti, A., Brasca, M. G., Ciavolella, A., Colombo, N., Fachin, G., ... & Vanotti, E. (2009). Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure−Activity Relationships. Journal of Medicinal Chemistry, 52(14), 4380-4390. Retrieved from [Link]

  • Takeda Pharmaceutical Company Limited. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed. Retrieved from [Link]

  • Kinoshita, E., Kinoshita-Kikuta, E., & Koike, T. (2020). Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. Retrieved from [Link]

  • Kinoshita, E., Kinoshita-Kikuta, E., & Koike, T. (2020). Kinase activity-tagged western blotting assay. PubMed. Retrieved from [Link]

  • Furlan, A., & Vigna, E. (n.d.). Western Blotting Analysis as a Tool to Study Receptor Tyrosine Kinases. JOVE. Retrieved from [Link]

  • Assay Development for Protein Kinase Enzymes. (2012, May 1). NCBI. Retrieved from [Link]

  • Menichincheri, M., Bargiotti, A., Berthelsen, J., Bindi, S., Ciavolella, A., Cirla, A., ... & Vanotti, E. (2008). Cdc7 kinase inhibitors: pyrrolopyridinones as potential antitumor agents. 1. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 51(3), 487–501. Retrieved from [Link]

  • Nakajima, Y., Tojo, T., Morita, M., Hatanaka, K., Shirakami, S., Tanaka, A., ... & Inoue, T. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. PubMed. Retrieved from [Link]

  • Jones, C. A., & Trail, F. (2012). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. PMC. Retrieved from [Link]

Sources

A Researcher's Guide to Elucidating the Mechanism of Action of 1H-Pyrrolo[3,2-b]pyridin-3-amine: A Comparative Validation Workflow

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of this guide is not merely to present protocols, but to instill a logical, self-validating experimental cascade. Each step is designed to build upon the last, generating robust, quantifiable data that moves from broad cellular effects to specific target engagement.

Part 1: Foundational Hypothesis - Lessons from Analogues

The 1H-pyrrolo[3,2-b]pyridine core has given rise to compounds targeting a variety of proteins, including kinases, NMDA receptors, and metabolic enzymes.[1][2] Notably, derivatives of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide, which are structurally analogous to the 3-amine compound of interest, have been identified as potent inhibitors of ACC1.[1][3] ACC1 is a critical enzyme in the de novo synthesis of fatty acids, and its upregulation is a known hallmark in various cancers, making it a compelling therapeutic target.[1]

Therefore, our primary hypothesis is: 1H-Pyrrolo[3,2-b]pyridin-3-amine exerts its biological effect through the inhibition of ACC1.

To rigorously test this, we will compare its performance directly with a well-characterized, potent ACC1 inhibitor, "ACC-Inhibitor-X" (a fictional name representing a real-world comparator like GSK 2247714 or PF-05175157).

Potential Alternative Mechanisms

While ACC1 inhibition is the primary line of inquiry, the versatility of the pyrrolopyridine scaffold warrants consideration of other potential targets. Derivatives of related isomeric scaffolds have been shown to inhibit tubulin polymerization, various kinases (like FGFR and Haspin), and phosphodiesterases.[1][4][5][6][7][8] These will be considered secondary hypotheses, to be explored if the ACC1 validation yields negative or inconclusive results.

Part 2: The Experimental Validation Cascade

This section details a multi-tiered experimental plan to systematically validate the proposed MoA. The workflow is designed to progress from cellular phenotype to direct target interaction.

Tier 1: Cellular Phenotypic and Functional Assays

The initial step is to determine if this compound induces the expected cellular phenotype associated with ACC1 inhibition. The primary consequence of blocking ACC1 is the cessation of fatty acid synthesis.

Experimental Protocol 1: ¹⁴C-Acetate Cellular Uptake Assay

This assay directly measures the rate of de novo fatty acid synthesis in living cells. Acetate is a primary substrate for ACC1.

Methodology:

  • Cell Seeding: Plate a cancer cell line known to have high lipogenic activity (e.g., HCT-116, PC-3) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a dose-response range of this compound and ACC-Inhibitor-X for 4-6 hours. Include a vehicle control (e.g., DMSO).

  • Radiolabeling: Add ¹⁴C-labeled acetate to each well and incubate for 2-4 hours.

  • Cell Lysis & Scintillation: Wash the cells thoroughly to remove unincorporated acetate. Lyse the cells and transfer the lysate to a scintillation vial containing a scintillant cocktail.

  • Quantification: Measure the incorporated radioactivity using a scintillation counter. The amount of ¹⁴C is directly proportional to the rate of fatty acid synthesis.

  • Data Analysis: Calculate the IC50 value—the concentration at which the compound inhibits 50% of acetate incorporation.

Expected Outcome & Comparative Analysis: If our hypothesis is correct, this compound should inhibit ¹⁴C-acetate uptake in a dose-dependent manner, similar to ACC-Inhibitor-X.

Table 1: Comparative Cellular Potency Data

CompoundCellular Potency (¹⁴C-Acetate Uptake IC50)
This compoundHypothetical: 150 nM
ACC-Inhibitor-X (Comparator)Hypothetical: 25 nM
Vehicle ControlNo Inhibition

Workflow Diagram 1: Cellular Functional Validation

G cluster_tier1 Tier 1: Cellular Assays start High Lipogenic Cancer Cells (e.g., HCT-116) treat Treat with Test Compound (Dose-Response) start->treat 1. Seed Cells radiolabel Incubate with ¹⁴C-Acetate treat->radiolabel 2. Compound Incubation measure Scintillation Counting of Incorporated ¹⁴C radiolabel->measure 3. Lysis & Measurement ic50 Calculate IC50 Value measure->ic50 4. Data Analysis G cluster_tier2 Tier 2: Direct Binding (SPR) chip Immobilize ACC1 Protein on Sensor Chip inject Inject Analyte (Test Compound) chip->inject 1. Preparation detect Real-time Detection of Binding (RU change) inject->detect 2. Association wash Buffer Wash (Dissociation Phase) detect->wash 3. Dissociation analyze Calculate ka, kd, KD wash->analyze 4. Kinetic Analysis

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Tier 3: Enzymatic Inhibition Assay

Confirming direct binding is crucial, but it does not prove functional inhibition. The final step is to demonstrate that this binding event translates into a reduction of the enzyme's catalytic activity.

Experimental Protocol 3: Radiometric ACC1 Enzyme Assay

This assay directly measures the enzymatic activity of purified ACC1.

Methodology:

  • Reaction Setup: In a 96-well plate, combine purified human ACC1 enzyme with a buffer containing ATP, acetyl-CoA, and a dose-response range of the test compounds.

  • Initiate Reaction: Start the enzymatic reaction by adding ¹⁴C-labeled bicarbonate (HCO₃⁻). ACC1 carboxylates acetyl-CoA to malonyl-CoA, incorporating the ¹⁴C label.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 30 minutes) at 37°C.

  • Stop Reaction: Terminate the reaction by adding an acid (e.g., perchloric acid).

  • Quantification: Measure the acid-stable radioactivity, which corresponds to the amount of ¹⁴C-malonyl-CoA produced.

  • Data Analysis: Calculate the IC50 value for enzymatic inhibition.

Expected Outcome & Comparative Analysis: The data should show a direct, dose-dependent inhibition of ACC1 enzymatic activity. The enzymatic IC50 should correlate well with the binding affinity (KD) and cellular potency. A strong correlation across all three assays provides a high degree of confidence in the MoA.

Table 3: Consolidated Validation Data

CompoundCellular Potency (IC50)Binding Affinity (KD)Enzymatic Inhibition (IC50)
This compound150 nM95 nM120 nM
ACC-Inhibitor-X25 nM15 nM20 nM

Signaling Pathway Diagram: ACC1 in De Novo Lipogenesis

G cluster_pathway De Novo Lipogenesis Pathway Citrate Citrate (from Mitochondria) ACL ACL Citrate->ACL AcetylCoA Acetyl-CoA (Cytosolic) ACL->AcetylCoA generates ACC1 ACC1 AcetylCoA->ACC1 substrate MalonylCoA Malonyl-CoA ACC1->MalonylCoA catalyzes FASN FASN MalonylCoA->FASN FattyAcids Fatty Acids FASN->FattyAcids synthesizes Inhibitor This compound Inhibitor->ACC1 INHIBITS

Caption: Inhibition of the De Novo Lipogenesis pathway by targeting ACC1.

Part 3: Conclusion and Future Directions

This guide outlines a logical and rigorous workflow to validate the hypothesis that this compound functions as an ACC1 inhibitor. By systematically progressing from cellular function to direct target binding and enzymatic inhibition, and by using a known comparator at each stage, researchers can build a robust, data-driven case for the compound's mechanism of action.

References

  • An In-depth Technical Guide to the Mechanism of Action of 1H-Pyrrolo[3,2-b]pyridine Deriv
  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Int J Mol Sci. 2020 Jul 24;21(15):5262.
  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Int J Mol Sci. 2020 Jul 24;21(15):5262.
  • Biophysical Approaches to Small Molecule Discovery and Valid
  • Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. 2023 Oct 10.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Med Chem Lett.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. 2021 Jun 9.
  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules.
  • Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder. Crestone, Inc. 2023 Jan 29.
  • Discovery of Pyrrolo[2,3- c ]pyridines as Potent and Reversible LSD1 Inhibitors.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Therapeutic potential of pyrrole and pyrrolidine analogs: an upd
  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorg Med Chem. 2019 Jun 15.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar.
  • An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: Core Basic Properties. Benchchem.

Sources

The Ascendant Scaffold: A Comparative Analysis of 1H-Pyrrolo[3,2-b]pyridine Derivatives and the Titans of Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of precision oncology, the identification and optimization of novel molecular scaffolds that can selectively and potently inhibit protein kinases remain a cornerstone of drug discovery. Among the myriad of heterocyclic systems explored, the 1H-pyrrolo[3,2-b]pyridine core has emerged as a "privileged scaffold," a structural motif with inherent properties conducive to binding the ATP pocket of various kinases. This guide provides an in-depth, objective comparison of the emerging potential of 1H-pyrrolo[3,2-b]pyridine derivatives against some of the most well-established and clinically significant kinase inhibitors: Gefitinib (EGFR), Sunitinib (multi-kinase/VEGFR), and Imatinib (Bcr-Abl).

While direct, extensive public data on "1H-Pyrrolo[3,2-b]pyridin-3-amine" as a singular kinase inhibitor is nascent, a broader examination of its parent scaffold and its isomers reveals a versatile foundation for potent and selective kinase inhibition. This analysis will, therefore, consider the demonstrated potential of the wider pyrrolopyridine class, offering a forward-looking perspective for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Conformations

The vast majority of small-molecule kinase inhibitors function by competing with ATP for binding to the kinase domain. However, the specific conformation of the kinase to which they bind dictates their selectivity and potential for resistance.

Established Inhibitors:

  • Gefitinib (Iressa®) is a first-generation, reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] It binds to the active conformation of the EGFR kinase domain, competing directly with ATP.[2] Its efficacy is most pronounced in non-small cell lung cancers (NSCLC) harboring activating mutations in the EGFR gene.[1]

  • Sunitinib (Sutent®) is a multi-targeted tyrosine kinase inhibitor, potently inhibiting Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), among others.[3] Like Gefitinib, it is a Type I inhibitor, binding to the active kinase conformation. Its broad-spectrum activity makes it effective in treating renal cell carcinoma and gastrointestinal stromal tumors.[3]

  • Imatinib (Gleevec®) represents a paradigm shift in targeted therapy. It is a potent inhibitor of the Bcr-Abl tyrosine kinase, the causative agent in Chronic Myeloid Leukemia (CML).[4] Imatinib is a Type II inhibitor, meaning it binds to and stabilizes the inactive conformation of the Abl kinase domain.[5] This mechanism can confer a higher degree of selectivity compared to Type I inhibitors.

The 1H-Pyrrolo[3,2-b]pyridine Scaffold:

Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated the ability to act as both Type I and Type II inhibitors, highlighting the versatility of this heterocyclic system. For instance, a recently discovered derivative acts as a potent Type II inhibitor of CDK8, a key oncogene in colorectal cancer.[6] This conformational flexibility is a key advantage of the pyrrolopyridine scaffold, allowing for the design of inhibitors with distinct selectivity profiles.

Kinase_Signaling_Pathways cluster_EGFR EGFR Pathway cluster_VEGFR VEGFR Pathway cluster_Abl Bcr-Abl Pathway cluster_targets Potential Pyrrolopyridine Targets EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_EGFR Cell Proliferation, Survival ERK->Proliferation_EGFR Gefitinib Gefitinib Gefitinib->EGFR Inhibits VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability PKC->Angiogenesis Sunitinib Sunitinib Sunitinib->VEGFR Inhibits Bcr_Abl Bcr-Abl STAT5 STAT5 Bcr_Abl->STAT5 Leukemia Leukemic Cell Proliferation STAT5->Leukemia Imatinib Imatinib Imatinib->Bcr_Abl Inhibits Pyrrolopyridine Pyrrolopyridine Derivatives FGFR FGFR Pyrrolopyridine->FGFR Inhibits CDK8 CDK8 Pyrrolopyridine->CDK8 Inhibits JAK JAK Pyrrolopyridine->JAK Inhibits FMS FMS Pyrrolopyridine->FMS Inhibits

Caption: Simplified signaling pathways inhibited by established drugs and potential targets for pyrrolopyridine derivatives.

Comparative Analysis: Potency and Selectivity

A direct comparison of inhibitory potency, typically measured as the half-maximal inhibitory concentration (IC50), reveals the promise of the pyrrolopyridine scaffold.

Inhibitor/Scaffold DerivativePrimary Kinase Target(s)IC50 (nM)Reference(s)
Established Inhibitors
GefitinibEGFR2-37[2]
SunitinibVEGFR2, PDGFRβ80, 2[2]
ImatinibBcr-Abl100[2]
Pyrrolopyridine Derivatives
Derivative 4h (1H-pyrrolo[2,3-b]pyridine)FGFR1, FGFR2, FGFR37, 9, 25[4][7]
Derivative 22 (1H-pyrrolo[2,3-b]pyridine)CDK848.6[6]
Derivative 1r (1H-pyrrolo[3,2-c]pyridine)FMS30[3]
Derivative 14c (1H-pyrrolo[2,3-b]pyridine)JAK3100-1000 (0.1-1 µM)[8][9]

Disclaimer: The IC50 values are highly dependent on assay conditions and should be considered as a relative measure of potency.

The data clearly indicates that optimized derivatives of the pyrrolopyridine scaffold can achieve nanomolar potency against a range of kinases, comparable to, and in some cases exceeding, that of established drugs. For example, the FGFR inhibitor 4h demonstrates single-digit nanomolar potency against FGFR1/2, a remarkable achievement for a developing scaffold.[4][7]

Selectivity , the ability of an inhibitor to target a specific kinase or kinase family without affecting others, is crucial for minimizing off-target toxicities. While Sunitinib is a multi-kinase inhibitor by design, the goal for many newer inhibitors is enhanced selectivity. The pyrrolopyridine derivative 1r shows promising selectivity for FMS kinase over a panel of 40 other kinases.[3] This tunability of selectivity is a significant advantage of this scaffold.

Head-to-Head Experimental Protocols

To rigorously benchmark a novel pyrrolopyridine-based inhibitor against an established drug like Gefitinib, the following experimental workflows are recommended.

Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: A kinase (e.g., recombinant EGFR) is incubated with its substrate (a peptide) and ATP. The inhibitor's ability to prevent the phosphorylation of the substrate is quantified.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., a 1H-pyrrolo[3,2-b]pyridine derivative) and the reference compound (Gefitinib) in 100% DMSO.

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare recombinant human EGFR kinase in kinase buffer.

    • Prepare the substrate peptide and ATP in kinase buffer.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of the test/reference compound at various concentrations (typically a 10-point serial dilution).

    • Add 20 µL of the EGFR kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 25 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the amount of phosphorylated substrate using a suitable detection method, such as ADP-Glo™ (Promega), which measures ADP production as an indicator of kinase activity.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Inhibition_Workflow start Start reagent_prep Prepare Reagents: - Test & Reference Compounds - Kinase & Buffer - Substrate & ATP start->reagent_prep assay_setup Assay Setup (96-well plate): - Add serially diluted compounds reagent_prep->assay_setup kinase_incubation Add Kinase (e.g., EGFR) Incubate 10 min @ RT assay_setup->kinase_incubation reaction_start Initiate Reaction: Add Substrate/ATP mixture kinase_incubation->reaction_start reaction_incubation Incubate 60 min @ 30°C reaction_start->reaction_incubation reaction_stop Stop Reaction (e.g., add EDTA) reaction_incubation->reaction_stop detection Detection: Quantify product (e.g., ADP-Glo™) Measure Luminescence reaction_stop->detection analysis Data Analysis: Calculate % Inhibition Determine IC50 detection->analysis end End analysis->end

Caption: Workflow for a biochemical kinase inhibition assay.

Cell-Based Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cells that are dependent on the target kinase.

Principle: Cancer cells overexpressing the target kinase (e.g., NCI-H1975 cells with EGFR L858R/T790M mutation) are treated with the inhibitor. The reduction in cell viability is measured.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture the chosen cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Harvest cells during the logarithmic growth phase.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and reference compound for 72 hours.

  • Viability Measurement:

    • After the incubation period, add a viability reagent such as CellTiter-Glo® (Promega) or resazurin.

    • Incubate for the recommended time to allow for the conversion of the substrate into a measurable signal (luminescence or fluorescence).

    • Measure the signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to a DMSO-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Discussion and Future Perspectives

The 1H-pyrrolo[3,2-b]pyridine scaffold and its isomers represent a highly promising class of kinase inhibitors. The available data, particularly from the isomeric 1H-pyrrolo[2,3-b]pyridine series, demonstrates that this heterocyclic system can be decorated to produce highly potent and selective inhibitors against a diverse range of kinase targets, including FGFRs, CDKs, and JAKs.[4][6][7][9]

Key Advantages of the Pyrrolopyridine Scaffold:

  • Synthetic Tractability: The synthesis of pyrrolopyridine derivatives is well-established, allowing for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

  • Structural Versatility: The scaffold can be modified at multiple positions to optimize potency, selectivity, and pharmacokinetic properties.

  • Favorable Drug-like Properties: Many reported derivatives exhibit good oral bioavailability and metabolic stability, crucial for clinical development.

Future Directions:

The next critical step is a more systematic exploration of the 1H-pyrrolo[3,2-b]pyridine scaffold itself against a broad panel of kinases. Head-to-head comparisons with its isomers will be crucial to delineate the subtle structural nuances that govern kinase selectivity. Furthermore, the application of structure-based drug design, leveraging co-crystal structures of pyrrolopyridine derivatives bound to their target kinases, will undoubtedly accelerate the development of next-generation inhibitors.

References

  • Lee, K., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 29(12), 1535-1540. Available from: [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1183-1191. Available from: [Link]

  • Mok, T. S., et al. (2009). Gefitinib or carboplatin-paclitaxel in pulmonary adenocarcinoma. New England Journal of Medicine, 361(10), 947-957. Available from: [Link]

  • El-Gamal, M. I., et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 131-140. Available from: [Link]

  • Li, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12266-12284. Available from: [Link]

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. Available from: [Link]

  • Folkman, J. (2007). Angiogenesis: an organizing principle for drug discovery? Nature Reviews Drug Discovery, 6(4), 273-286. Available from: [Link]

  • Druker, B. J., et al. (2001). Efficacy and safety of a specific inhibitor of the BCR-ABL tyrosine kinase in chronic myeloid leukemia. New England Journal of Medicine, 344(14), 1031-1037. Available from: [Link]

  • Zhang, J., et al. (2012). Targeting Bcr-Abl: development of clinically evaluated Bcr-Abl inhibitors. Current Medicinal Chemistry, 19(31), 5378-5396. Available from: [Link]

  • Roskoski, R. Jr. (2019). Small molecule inhibitors of the JAK3 tyrosine kinase. Pharmacological Research, 142, 1-16. Available from: [Link]

  • Park, E., et al. (2021). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin, 69(8), 765-777. Available from: [Link]

  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in pharmacological sciences, 36(7), 422-439. Available from: [Link]

  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available from: [Link]

  • Park, E., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958-979. Available from: [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. Available from: [Link]

  • Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329-336. Available from: [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. Available from: [Link]

  • Gao, Y., et al. (2013). A broad-spectrum screen for predicting and rationalizing off-target activities of kinase inhibitors. Nature biotechnology, 31(6), 532-540. Available from: [Link]

  • Wikipedia. (2023). Bcr-Abl tyrosine-kinase inhibitor. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123631, Gefitinib. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5329102, Sunitinib. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123596, Imatinib. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1092960-98-9, this compound. Available from: [Link]

Sources

A Comparative Guide to the Potency and Selectivity of 1H-Pyrrolo[3,2-b]pyridin-3-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the potency and selectivity of 1H-Pyrrolo[3,2-b]pyridin-3-amine derivatives, a promising scaffold in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships, experimental validation, and therapeutic potential of this compound class, with a particular focus on their role as kinase inhibitors. While direct, extensive comparative data for a broad series of 3-amino substituted 1H-pyrrolo[3,2-b]pyridines is limited in the public domain, this guide synthesizes available information and draws parallels from closely related pyrrolopyridine isomers to provide a robust framework for understanding their potential.

The 1H-Pyrrolo[3,2-b]pyridine Scaffold: A Privileged Core for Kinase Inhibition

The 1H-pyrrolo[3,2-b]pyridine core, a bioisostere of purine, is a well-established "privileged scaffold" in medicinal chemistry. Its ability to mimic the adenine core of ATP allows it to effectively compete for the ATP-binding site of a wide array of protein kinases. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The strategic placement of an amine group at the 3-position of this scaffold offers a key vector for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Derivatives of the broader pyrrolopyridine class have demonstrated potent inhibitory activity against a range of kinases, including Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Cell Division Cycle 7 (Cdc7) kinase, underscoring the therapeutic promise of this chemical family.[1][2]

Comparative Potency of Pyrrolopyridine Derivatives

The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target kinase's activity. The following tables summarize the in vitro kinase inhibitory activities of representative pyrrolopyridine derivatives, illustrating the potential of this scaffold class.

Table 1: Potency of 1H-Pyrrolo[2,3-b]pyridine Derivatives Against Various Kinases

Compound IDTarget KinaseIC50 (nM)Reference
Compound 4h FGFR17[2]
FGFR29[2]
FGFR325[2]
FGFR4712[2]
Compound 42 Cdc77[1]

Table 2: Potency of 1H-Pyrrolo[3,2-c]pyridine Derivatives Against FMS Kinase

Compound IDTarget KinaseIC50 (nM)Reference
Compound 1e FMS60[3]
Compound 1r FMS30[3]

Note: The compounds listed are derivatives of closely related scaffolds and are presented to demonstrate the sensitivity of the pyrrolopyridine core to substitution patterns.

The data clearly indicates that nanomolar potency is achievable with the pyrrolopyridine scaffold. The structure-activity relationship (SAR) is highly dependent on the substitution pattern around the core, influencing both potency and the specific kinase targeted. For the this compound scaffold, the amine group serves as a critical handle for introducing diversity and optimizing interactions within the kinase ATP-binding pocket.

The Critical Role of Selectivity in Kinase Inhibitor Development

While high potency is a desirable attribute, the clinical success of a kinase inhibitor is often dictated by its selectivity. The human kinome consists of over 500 members, many of which share structural similarities in their ATP-binding sites. Off-target inhibition can lead to undesirable side effects and toxicity. Therefore, a key objective in kinase drug discovery is to design inhibitors that potently inhibit the target kinase while sparing other kinases.

A common method for assessing selectivity is to screen a compound against a panel of diverse kinases. The following table presents the selectivity profile of a potent 1H-pyrrolo[3,2-c]pyridine derivative, compound 1r , against a panel of 40 kinases.

Table 3: Selectivity Profile of 1H-Pyrrolo[3,2-c]pyridine Derivative 1r

Kinase% Inhibition at 1 µM
FMS 81
FLT3 (D835Y)42
c-MET40
Other 37 kinases<28

Data adapted from El-Gamal, M.I., & Oh, C.H. (2018).[3]

This data demonstrates that compound 1r is a selective inhibitor of FMS kinase, with significantly lower activity against other kinases in the panel.[3] This level of selectivity is crucial for minimizing off-target effects and is a key goal in the optimization of this compound derivatives.

Signaling Pathways and Mechanism of Action

A primary target class for pyrrolopyridine derivatives is the Janus kinase (JAK) family, which plays a pivotal role in cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as cancers.

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding JAK JAK receptor->JAK Activation STAT STAT receptor->STAT Recruitment JAK->receptor Phosphorylation JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization nucleus Nucleus pSTAT->nucleus Translocation gene Gene Transcription nucleus->gene Modulation inhibitor This compound Derivative inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of a this compound derivative.

As illustrated, the binding of a cytokine to its receptor activates receptor-associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes. This compound derivatives can inhibit this pathway by blocking the ATP-binding site of JAKs, thereby preventing the downstream phosphorylation cascade.

Experimental Protocols for Potency and Selectivity Assessment

The following are detailed, step-by-step methodologies for key experiments used to characterize the potency and cellular activity of this compound derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay provides a universal, high-throughput method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.

Methodology:

  • Kinase Reaction Setup: In a 384-well plate, perform the kinase reaction in a final volume of 5 µL containing the purified kinase, substrate, ATP, and various concentrations of the test compound (dissolved in DMSO). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Reaction Incubation: Incubate the reaction plate at 30 °C for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of kinase inhibition against the logarithm of the test compound concentration using a suitable software package.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis compound_prep Prepare Compound Dilutions reaction Incubate Kinase Reaction (30°C, 60 min) compound_prep->reaction reagent_prep Prepare Kinase, Substrate, ATP reagent_prep->reaction atp_depletion Add ADP-Glo™ Reagent (RT, 40 min) reaction->atp_depletion signal_gen Add Kinase Detection Reagent (RT, 30-60 min) atp_depletion->signal_gen read Measure Luminescence signal_gen->read analysis Calculate IC50 read->analysis

Caption: Experimental workflow for the ADP-Glo™ in vitro kinase assay.

Cellular Assay: Inhibition of STAT Phosphorylation (Western Blot)

This assay assesses the ability of a compound to inhibit the downstream signaling of a target kinase in a cellular context. For JAK inhibitors, this is often measured by the reduction in the phosphorylation of STAT proteins.

Methodology:

  • Cell Culture and Treatment: Seed a relevant cell line (e.g., a cytokine-dependent cell line for JAK inhibitors) in 6-well plates and allow them to adhere. Starve the cells of serum for 4-6 hours.

  • Inhibitor Pre-incubation: Treat the cells with various concentrations of the this compound derivative for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., IL-6 or IFN-γ for JAK pathway activation) for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated STAT (p-STAT) and total STAT. Subsequently, probe with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize the p-STAT signal to the total STAT signal to determine the dose-dependent inhibition of STAT phosphorylation.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The available data on related pyrrolopyridine isomers demonstrates the potential to achieve high potency and selectivity against a range of therapeutically relevant kinases. The 3-amino group provides a versatile handle for synthetic modification, allowing for the exploration of diverse chemical space to optimize drug-like properties.

Future research in this area should focus on the systematic exploration of the structure-activity relationships of this compound derivatives against broad kinase panels. Such studies will be instrumental in identifying novel inhibitors with superior potency and selectivity profiles, ultimately paving the way for the development of new and effective therapies for a variety of diseases.

References

  • Ermoli, A., Bargiotti, A., Brasca, M. G., Ciavolella, A., Colombo, N., Fachin, G., ... & Vanotti, E. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of medicinal chemistry, 52(14), 4380–4390. [Link]

  • El-Gamal, M. I., & Oh, C. H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1160–1166. [Link]

  • O'Shea, J. J., Schwartz, D. M., Villarino, A. V., Gadina, M., McInnes, I. B., & Laurence, A. (2015). The JAK-STAT pathway: impact on human disease and therapeutic intervention. Annual review of medicine, 66, 311–328. [Link]

  • El-Gamal, M. I., & Oh, C. H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1160–1166. [Link]

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]

  • Chioua, M., et al. (2009). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Bioorganic & medicinal chemistry letters, 19(16), 4566-4569. [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC advances, 11(36), 22352-22361. [Link]

  • Guo, T., et al. (2025). Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of medicinal chemistry, 68(13), 13907–13934. [Link]

  • Cherukupalli, S., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 29(1), 1. [Link]

  • Boffi, A., et al. (2023). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 28(22), 7595. [Link]

  • Reyskens, T., et al. (2017). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of medicinal chemistry, 60(21), 8945-8962. [Link]

  • Zhang, T., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1438-1453. [Link]

Sources

A Senior Application Scientist's Guide to the Analytical Characterization and Validation of 1H-Pyrrolo[3,2-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Structure - Establishing an Analytical Control Strategy

1H-Pyrrolo[3,2-b]pyridin-3-amine, an important heterocyclic amine, serves as a critical building block in the synthesis of pharmacologically active molecules, particularly as a scaffold in kinase inhibitors.[1][2][3] Its structural integrity, purity, and stability are not merely academic points; they are foundational pillars upon which the safety and efficacy of a final drug product are built. For researchers in drug development, establishing a robust analytical control strategy is paramount. This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization and validation of this compound, moving beyond simple data reporting to explain the causality behind experimental choices. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring that the described protocols are self-validating and meet global regulatory expectations.[4][5]

Part I: Unambiguous Structural Elucidation and Physicochemical Profiling

Before assessing purity or stability, the identity and fundamental properties of the molecule must be unequivocally confirmed. This phase employs a suite of spectroscopic and thermal techniques, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR is the gold standard for structural confirmation, providing detailed information about the chemical environment of each proton and carbon atom.

Expertise & Experience: The choice of a deuterated solvent is critical. Dimethyl sulfoxide (DMSO-d₆) is often preferred for this class of compounds due to its ability to dissolve polar heterocyclic amines and to clearly show exchangeable protons (e.g., from -NH₂ and the pyrrole -NH), which might be broadened or lost in other solvents like chloroform-d (CDCl₃).[6]

Illustrative ¹H and ¹³C NMR Data

The following data is a representative expectation for this compound, based on analyses of similar pyrrolopyridine structures.[7][8][9]

| Table 1: Representative NMR Peak Assignments for this compound in DMSO-d₆ | | :--- | :--- | | ¹H NMR (500 MHz) | ¹³C NMR (125 MHz) | | Chemical Shift (δ, ppm) | Assignment & Rationale | Chemical Shift (δ, ppm) | Assignment | | ~11.5 | (s, 1H), Pyrrole N-H | ~148.0 | C7a | | ~8.0 | (d, 1H), H5 | ~145.0 | C3 | | ~7.5 | (s, 1H), H2 | ~142.0 | C5 | | ~7.0 | (d, 1H), H7 | ~128.0 | C4a | | ~6.8 | (dd, 1H), H6 | ~118.0 | C7 | | ~5.5 | (s, 2H), Amine -NH₂ | ~115.0 | C6 | | | | ~100.0 | C2 |

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS provides definitive confirmation of the molecular weight (MW: 133.16 g/mol ) and can offer structural insights through fragmentation patterns.

Expertise & Experience: Electrospray Ionization (ESI) in positive mode is the preferred technique for this molecule.[10] The basic nitrogen atoms in the pyridine ring and the exocyclic amine are readily protonated, leading to a strong signal for the [M+H]⁺ ion at m/z 134.1. High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF), should be used to confirm the elemental composition with high accuracy, distinguishing it from other potential isobaric structures.[11]

Thermal Analysis (TGA/DSC): Assessing Stability and Form

Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical data on thermal stability, melting point, and the presence of hydrates or solvates.[12]

  • DSC: Will reveal a sharp endotherm corresponding to the melting point. A broad endotherm at lower temperatures might suggest the loss of residual solvent or water.[12]

  • TGA: Measures weight loss as a function of temperature. For an anhydrous, pure sample, significant weight loss should only occur at high temperatures corresponding to decomposition.[12]

Part II: A Comparative Guide to Purity and Impurity Profiling

Purity is not an absolute value but a profile determined by a suitable analytical technique. The choice of method is dictated by the analyte's properties and the specific information required.

cluster_start Analytical Goal cluster_methods Method Selection cluster_application Primary Application Start Define Analytical Objective HPLC HPLC-UV (Primary Choice) Start->HPLC Purity, Assay, or Stability? GC GC-FID (Specialized Use) Start->GC Volatile Impurities? LCMS LC-MS (Identification) Start->LCMS Unknown Peak Identification? Purity Quantify Purity & Known Impurities HPLC->Purity Assay Determine Potency HPLC->Assay Volatiles Residual Solvents & Volatile Impurities GC->Volatiles Unknowns Identify Unknown Impurities LCMS->Unknowns cluster_params Core Validation Parameters Validation HPLC Method Validation ICH Q2(R2) Framework Specificity Specificity (Forced Degradation) Validation:f0->Specificity Distinguishes analyte from degradants Linearity Linearity & Range Validation:f0->Linearity Proportional response to concentration Accuracy Accuracy (% Recovery) Validation:f0->Accuracy Closeness to true value Precision Precision (RSD%) Validation:f0->Precision Agreement between measurements Limits LOD / LOQ Validation:f0->Limits Method sensitivity Robustness Robustness Validation:f0->Robustness Resilience to small changes

Sources

The Strategic Advantage of 1H-Pyrrolo[3,2-b]pyridin-3-amine: A Head-to-Head Comparison of Azaindole Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with superior efficacy and drug-like properties is paramount. The azaindole scaffold, a bioisosteric analogue of indole, has emerged as a "privileged structure," offering a versatile platform for the development of targeted therapeutics. This guide provides an in-depth, head-to-head comparison of 1H-Pyrrolo[3,2-b]pyridin-3-amine, a representative 4-azaindole, with its isomeric counterparts and other related heterocyclic systems. Through an objective analysis of physicochemical properties, biological activities, and underlying structure-activity relationships (SAR), we will elucidate the strategic advantages of this scaffold for researchers, scientists, and drug development professionals.

The Azaindole Isomers: A Subtle Change with Profound Consequences

Azaindoles, or pyrrolopyridines, are bicyclic heteroaromatic compounds where a nitrogen atom replaces a carbon atom in the benzene ring of an indole. This seemingly minor alteration gives rise to four distinct isomers: 4-, 5-, 6-, and 7-azaindole, each with a unique electronic distribution and physicochemical profile. This diversity allows for the fine-tuning of a molecule's properties to optimize its interaction with a biological target and improve its pharmacokinetic profile.

The strategic placement of the nitrogen atom significantly impacts the basicity of the molecule, a critical parameter influencing its solubility, cell permeability, and potential for off-target effects. The pKa values of the azaindole isomers illustrate this point vividly:

ScaffoldpKa
4-Azaindole4.85
5-Azaindole8.42
6-Azaindole5.61
7-Azaindole3.67

Table 1: Comparative pKa values of azaindole isomers. The pKa values highlight the significant differences in basicity among the isomers, with 5-azaindole being the most basic and 7-azaindole the least.

This variation in basicity directly influences the reactivity and biological activity of the scaffold. For instance, the higher basicity of 5-azaindole can be advantageous for certain target interactions but may also lead to increased clearance or hERG liability. The moderate basicity of 4-azaindole, the core of our topic compound, often provides a balanced profile of aqueous solubility and membrane permeability.

Head-to-Head Comparison: 4-Azaindole vs. Other Scaffolds

The true value of a scaffold is revealed through direct comparison with established and emerging alternatives. Here, we present a data-driven analysis of the 4-azaindole scaffold against its indole parent and its 7-azaindole isomer, a more commonly explored azaindole in kinase inhibition.

Physicochemical and Pharmacokinetic Properties: The 4-Azaindole Advantage

A key driver for the adoption of azaindole scaffolds is the potential for improved physicochemical and pharmacokinetic properties over their indole counterparts. A study on p21-activated kinase-1 (PAK1) inhibitors provides a compelling head-to-head comparison.

PropertyIndole Analog (1)4-Azaindole Analog (5)
clogD4.43.8
Aqueous Solubility (µM)<0.11.5
Permeability (10⁻⁶ cm/s)1.53.0
Plasma Protein Binding (%)99.598.5
Mouse Unbound Clearance (mL/min/kg)20010

Table 2: Comparative physicochemical and pharmacokinetic properties of an indole and its 4-azaindole bioisostere. The 4-azaindole analog demonstrates superior aqueous solubility, permeability, and in vivo clearance.

The data clearly illustrates the transformative impact of the indole-to-4-azaindole switch. The introduction of the nitrogen atom in the 4-position leads to a significant reduction in lipophilicity (clogD), a more than 15-fold increase in aqueous solubility, and a doubling of cell permeability. Crucially, these improvements in in vitro properties translate to a remarkable 20-fold decrease in unbound clearance in vivo, indicating a significantly improved pharmacokinetic profile.

Biological Activity: A Target-Dependent Choice

The optimal azaindole isomer is not universal; it is dictated by the specific topology and electrostatic environment of the target protein's binding site. While 7-azaindole derivatives are more prevalent in the literature as kinase inhibitors, studies have shown that 4-azaindole can be equally or more potent for certain targets.

For instance, in the development of c-Met kinase inhibitors, both 4-azaindole and 7-azaindole scaffolds have yielded potent compounds with IC50 values in the low nanomolar range. Conversely, a study on cell division cycle 7 (Cdc7) kinase inhibitors found that 5-azaindole derivatives were the most potent, with the 4-, 6-, and 7-azaindole isomers showing lower activity.

While specific biological activity data for the unsubstituted this compound is not extensively reported in the public domain, the wealth of data on its derivatives underscores the potential of this scaffold. For example, derivatives of 1H-pyrrolo[3,2-b]pyridine have been developed as potent inhibitors of Acetyl-CoA carboxylase (ACC) 1, demonstrating in vivo efficacy.

Experimental Protocols

To facilitate the exploration and application of the this compound scaffold, we provide the following detailed experimental protocols.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence, a plausible route for which is outlined below, based on established methodologies for the construction of the 4-azaindole core.

A 2-Amino-3-nitropyridine B 2-Chloro-3-nitropyridine A->B Sandmeyer Reaction (NaNO2, HCl, CuCl) C 2-((2-(Trimethylsilyl)ethoxy)methylamino)-3-nitropyridine B->C SEM-NH2, Base D N-((2-(Trimethylsilyl)ethoxy)methyl)-3-nitropyridin-2-amine C->D Rearrangement E N2-((2-(Trimethylsilyl)ethoxy)methyl)pyridine-2,3-diamine D->E Reduction (e.g., H2, Pd/C) F 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[3,2-b]pyridine E->F Glyoxal G 3-Nitro-1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[3,2-b]pyridine F->G Nitration (HNO3, H2SO4) H 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[3,2-b]pyridin-3-amine G->H Reduction (e.g., Fe, NH4Cl) I This compound H->I Deprotection (e.g., TBAF or TFA) A Prepare serial dilutions of test compound B Add compound and kinase to substrate-coated plate A->B C Initiate reaction with ATP B->C D Incubate at room temperature C->D E Stop reaction and wash plate D->E F Add primary antibody (anti-phospho-substrate) E->F G Incubate and wash F->G H Add HRP-conjugated secondary antibody G->H I Incubate and wash H->I J Add TMB substrate I->J K Stop reaction with acid J->K L Read absorbance at 450 nm K->L M Calculate IC50 L->M

A Researcher's Guide to Assessing the Novelty of 1H-Pyrrolo[3,2-b]pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel chemical entities with therapeutic potential is a constant endeavor. Heterocyclic compounds, in particular, form the backbone of many approved drugs, making them a fertile ground for discovery.[1][2][3] Among these, the 1H-pyrrolo[3,2-b]pyridine scaffold has emerged as a privileged structure, with its derivatives showing promise in a range of therapeutic areas, most notably as kinase inhibitors in oncology.[4][5][6][7][8][9]

This guide provides a comprehensive framework for assessing the novelty of newly synthesized 1H-pyrrolo[3,2-b]pyridin-3-amine derivatives. It is designed to move beyond simple descriptions of synthetic routes and biological activity, offering a structured approach to building a robust case for novelty. We will delve into the critical aspects of designing a screening cascade, selecting appropriate comparator compounds, and interpreting experimental data to clearly define the unique value proposition of your derivatives.

The 1H-Pyrrolo[3,2-b]pyridine Scaffold: A Landscape of Opportunity

The 1H-pyrrolo[3,2-b]pyridine core, an isomer of the more extensively studied 1H-pyrrolo[2,3-b]pyridine (7-azaindole), presents a unique electronic and steric profile.[10][11] This scaffold is a key component in a variety of biologically active molecules, demonstrating a broad spectrum of activities.[12] A thorough understanding of the existing landscape is the first step in establishing novelty.

Current Therapeutic Applications of Pyrrolopyridine Scaffolds:
  • Kinase Inhibition: This is the most explored area for pyrrolopyridine derivatives. They have been shown to inhibit a wide range of kinases, including:

    • TNIK (TRAF2 and NCK interacting kinase): Potent inhibitors with IC50 values in the nanomolar range have been identified, showing potential in colorectal cancer.[4]

    • DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A): Derivatives have demonstrated nanomolar inhibition, with potential applications in neurodegenerative diseases like Alzheimer's.[4]

    • ATM (Ataxia-Telangiectasia Mutated): Highly selective and orally available ATM inhibitors have been developed with potent in vivo antitumor activity.[5]

    • FMS (Macrophage colony-stimulating factor 1 receptor): Pyrrolo[3,2-c]pyridine derivatives have shown potent and selective FMS kinase inhibition, with potential for treating cancer and inflammatory disorders.[7]

    • Haspin: Pyrrolo[3,2-g]isoquinolines have been developed as potent Haspin kinase inhibitors, a target in cancer therapy.[6]

    • FGFR (Fibroblast growth factor receptor): 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent FGFR inhibitors.[13][14]

    • PLK4 (Polo-like kinase 4): 1H-pyrrolo[2,3-b]pyridine analogs have been explored as PLK4 inhibitors for cancer treatment.[15]

    • MPS1 (Monopolar spindle 1): Orally bioavailable 1H-pyrrolo[3,2-c]pyridine inhibitors of MPS1 have been developed.[9]

  • Anticancer Activity: Beyond specific kinase inhibition, many pyrrolopyridine derivatives have demonstrated broad antiproliferative activity against various cancer cell lines.[8][16] Some have been investigated as colchicine-binding site inhibitors.[8]

  • Other Therapeutic Areas: The versatility of the scaffold is highlighted by its exploration in other areas, such as phosphodiesterase 4B (PDE4B) inhibition and as potential treatments for viral and bacterial infections.[17][18]

Assessing Novelty: A Multi-faceted Approach

Establishing the novelty of a new series of this compound derivatives requires a systematic and comparative evaluation. This involves not only demonstrating improved potency but also showcasing a superior profile in terms of selectivity, mechanism of action, and drug-like properties.

Designing a Screening Cascade

A well-designed screening cascade is fundamental to efficiently identify and prioritize compounds with the most promising and novel profiles. The cascade should be tiered, with high-throughput, less complex assays at the beginning, progressing to more complex and physiologically relevant models.

Experimental Workflow: A Tiered Screening Cascade for Novel Kinase Inhibitors

Building_Novelty_Case A Novel this compound Derivative B Superior Potency (Lower IC50) A->B C Enhanced Selectivity (Reduced Off-Target Effects) A->C D Favorable ADME Profile (Improved Bioavailability) A->D E Novel Mechanism of Action (e.g., Allosteric Inhibition) A->E F Activity Against Resistance Mutations A->F G Strong Case for Novelty & Therapeutic Potential B->G C->G D->G E->G F->G

Caption: A logic diagram illustrating the key experimental pillars for establishing the novelty of a new chemical entity.

Data Presentation and Interpretation

Clear and concise presentation of data is paramount for communicating the novelty of your derivatives.

Table 2: Comparative Profile of a Novel Derivative (Exemplary Data)

CompoundTarget Kinase IC50 (nM)Off-Target Kinase X IC50 (nM)Selectivity Index (Off-Target/Target)Cell Proliferation GI50 (µM)Microsomal Stability (t½, min)
Your Derivative 10 >10,000 >1,000 0.5 >60
Comparator A 50500102.515
Comparator B 25>10,000>4001.045

This tabular format allows for a direct and objective comparison, clearly highlighting the superior attributes of your novel derivative.

Conclusion

The this compound scaffold holds significant potential for the development of new therapeutics. However, in a competitive landscape, simply synthesizing a new derivative is not enough. A rigorous and systematic assessment of novelty is essential. By employing a well-designed screening cascade, carefully selecting comparator compounds, and conducting in-depth profiling to identify a differentiated profile, researchers can build a compelling case for the unique value of their compounds. This structured approach not only strengthens the scientific merit of the research but also increases the likelihood of attracting further investment and collaboration for continued development.

References

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (n.d.).
  • Guo, T., et al. (2025). Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. ResearchGate.
  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (n.d.).
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6).
  • Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024, August 31). PMC.
  • Special Issue : Novel Heterocyclic Compounds for Drug Discovery. (n.d.). MDPI.
  • The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (n.d.). International Journal of Scientific Research & Technology.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.).
  • Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (2023, October 27). MDPI.
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024, June 19).
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI.
  • Wang, C., et al. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021, June 9). PMC.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing.
  • Pyridine: the scaffolds with significant clinical diversity. (n.d.). PMC.
  • Novel Heterocyclic Compounds Exhibit Potent Antileukemic Activity through Selective Induction of Apoptosis and HDAC8 Interaction in AML Cells. (2025, June 5). PubMed.
  • Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. (n.d.). Scribd.
  • Bioisosteric Replacements. (2021, January 30). Cambridge MedChem Consulting.
  • Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. (2021, August 11). PMC.
  • 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors. (n.d.). KoreaScience.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PMC.
  • Bioisosterism: A Rational Approach in Drug Design. (n.d.).
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central.
  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). (n.d.). NIH.

Sources

A Comparative Analysis of 1H-Pyrrolo[3,2-b]pyridine Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The 1H-pyrrolo[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of bioactive molecules. While specific peer-reviewed efficacy studies on the parent compound, 1H-Pyrrolo[3,2-b]pyridin-3-amine, are not extensively available in the public domain, numerous derivatives have been synthesized and evaluated for a range of therapeutic applications. This guide provides a comprehensive comparison of the efficacy of these derivatives, offering insights into their mechanisms of action, supporting experimental data, and the causality behind experimental designs.

I. The Versatile 1H-Pyrrolo[3,2-b]pyridine Scaffold: A Gateway to Diverse Bioactivity

The unique arrangement of nitrogen atoms in the bicyclic structure of pyrrolopyridines gives rise to six distinct isomers, each with a unique electronic distribution and potential for interaction with biological targets.[1] The 1H-pyrrolo[3,2-b]pyridine core, in particular, has proven to be a versatile template for the development of potent and selective inhibitors of various enzymes and receptors implicated in diseases ranging from cancer to neurological disorders. The introduction of a carbonitrile group at the 6-position, for instance, is thought to enhance polarity and hydrogen bonding capabilities, potentially influencing interactions with biological targets.[2]

This guide will delve into the preclinical efficacy of 1H-pyrrolo[3,2-b]pyridine derivatives across several key therapeutic areas, comparing their performance with relevant alternatives where data is available.

II. Anticancer Applications: Targeting Key Oncogenic Pathways

Derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold have shown significant promise as anticancer agents through various mechanisms of action.

Mechanism of Action: ACC1 is a critical enzyme in de novo fatty acid synthesis, a pathway often upregulated in cancer cells to support rapid proliferation.[3] Inhibition of ACC1 represents a promising therapeutic strategy to selectively target cancer metabolism.

Comparative Efficacy: Structure-activity relationship (SAR) studies on 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives have led to the identification of potent ACC1 inhibitors.[4]

Compound IDModificationsACC1 Inhibitory Potency (IC50)Cellular Potency (¹⁴C acetate uptake inhibition)Bioavailability
1c 1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivativePotent (specific value not stated)SufficientHad physicochemical and pharmacokinetic issues
1k 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivativePotent (specific value not stated)SufficientFavorable bioavailability in mouse cassette dosing PK study

Data extracted from a study on 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives.[3][4]

Compound 1k demonstrated significant in vivo activity, reducing the concentration of malonyl-CoA in HCT-116 xenograft tumors at a dose of 100 mg/kg after oral administration.[4] This highlights the potential of this series as orally available anticancer agents.[4]

Experimental Protocol: ACC1 Inhibition Assay The inhibitory activity against human ACC1 is typically assessed using a radiometric assay.

  • Enzyme Incubation: Purified human ACC1 is incubated with the test compound at varying concentrations.

  • Substrate Addition: ¹⁴C-labeled acetyl-CoA is added to the reaction mixture.

  • Quantification: The incorporation of radioactivity into malonyl-CoA is measured to determine the extent of enzyme inhibition.

  • IC50 Determination: The concentration of the compound that results in 50% inhibition of ACC1 activity (IC50) is calculated.

ACC1_Inhibition_Workflow cluster_assay ACC1 Inhibition Assay enzyme Purified Human ACC1 product ¹⁴C-labeled Malonyl-CoA enzyme->product Incubate with compound Test Compound compound->product substrate ¹⁴C-labeled Acetyl-CoA substrate->product Add quantification Scintillation Counting product->quantification Measure Radioactivity ic50 IC50 Calculation quantification->ic50 Analyze Data

Caption: Workflow for evaluating ACC1 inhibitors.

While not the exact same scaffold, derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine have demonstrated potent activity as inhibitors of tubulin polymerization by binding to the colchicine-binding site.[3][5] This mechanism disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, a well-established strategy in cancer therapy.[3]

Comparative Efficacy of 1H-pyrrolo[3,2-c]pyridine Derivatives: A series of these derivatives displayed moderate to excellent antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines.[5]

Compound IDB-ring MoietyHeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
10t Indolyl0.120.150.21
CA-4 (Positive Control)---

Data extracted from a study on 1H-pyrrolo[3,2-c]pyridine derivatives.[5][6]

Compound 10t was shown to potently inhibit tubulin polymerization and caused a significant G2/M phase cell cycle arrest in a dose-dependent manner.[5]

The broader pyrrolopyridine scaffold is a versatile platform for developing potent kinase inhibitors.[2]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Derivatives of the 1H-pyrrolo[2,3-b]pyridine isomer have been identified as potent FGFR inhibitors.[7][8][9] Compound 4h from this series exhibited impressive inhibitory activity against multiple FGFR isoforms.[7][8][9]

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4h 7925712

Data from a study on 1H-pyrrolo[2,3-b]pyridine derivatives.[7][8]

  • c-Met Inhibitors: Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been evaluated as c-Met inhibitors, with compound 9 showing strong kinase inhibition.[10]

Compoundc-Met IC50 (nM)MKN-45 Cell IC50 (nM)EBC-1 Cell IC50 (nM)
9 22.8329479

Data from a study on 1H-pyrrolo[2,3-b]pyridine derivatives.[10]

  • ATM Inhibitors: A series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed as highly selective ATM inhibitors. Compound 25a demonstrated excellent kinase selectivity and oral bioavailability in mice.[11] When combined with irinotecan, it showed synergistic antitumor efficacy in xenograft models.[11]

  • Haspin Kinase Inhibitors: While a different isomer, 1H-pyrrolo[3,2-g]isoquinoline derivatives have been synthesized as potent Haspin kinase inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range (10-80 nM).[12][13]

III. Neurological Applications: Modulation of Glutamatergic Signaling

Mechanism of Action: A series of 1H-pyrrolo[3,2-b]pyridine derivatives have been identified as selective negative allosteric modulators (NAMs) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[3] These compounds have potential therapeutic applications in neurological disorders characterized by excessive glutamatergic signaling.[3]

In Vivo Target Engagement: Lead optimization efforts focused on improving brain penetration and metabolic stability.[14] Several compounds were assessed for in vivo target engagement.

Compound IDIn Vitro GluN2B PotencyIn Vivo Receptor Occupancy (10 mg/kg oral dose in rat)
9 Good>75%
25 Good>75%
30 Good>75%
34 Good>75%

Data from a study on 1H-pyrrolo[3,2-b]pyridine derivatives as GluN2B NAMs.[14]

Compound 9 had a measured ED50 of 2.0 mg/kg in a dose-response experiment for receptor occupancy.[14]

GluN2B_Modulation_Pathway cluster_pathway Glutamatergic Signaling at NMDA Receptor Glutamate Glutamate NMDA_R NMDA Receptor (with GluN2B subunit) Glutamate->NMDA_R Binds Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Activates Signaling Downstream Signaling Ca_influx->Signaling Excitotoxicity Excitotoxicity Signaling->Excitotoxicity Excessive activation leads to NAM 1H-Pyrrolo[3,2-b]pyridine Derivative (NAM) NAM->NMDA_R Allosterically Inhibits

Caption: Modulation of NMDA receptor signaling by GluN2B NAMs.

IV. Future Directions and Conclusion

The 1H-pyrrolo[3,2-b]pyridine scaffold and its isomers represent a highly fruitful area for drug discovery. The diverse biological activities exhibited by its derivatives underscore the versatility of this chemical core. While direct efficacy data on this compound is lacking, the extensive research on its analogs provides a strong foundation for future investigations.

Key Takeaways for Researchers:

  • The 1H-pyrrolo[3,2-b]pyridine core is a validated starting point for developing inhibitors of ACC1 and GluN2B.

  • Isomeric pyrrolopyridine scaffolds have yielded potent inhibitors of tubulin polymerization and various kinases, suggesting that exploration of different isomer backbones is a valuable strategy.

  • The modular nature of the scaffold allows for fine-tuning of pharmacokinetic and pharmacodynamic properties through targeted chemical modifications.

Future research should focus on synthesizing and screening a broader range of derivatives to fully elucidate the therapeutic potential of this chemical class. Head-to-head comparative studies of different derivatives targeting the same pathway would be invaluable for identifying best-in-class candidates for clinical development.

V. References

  • An In-depth Technical Guide to the Mechanism of Action of 1H-Pyrrolo[3,2-b]pyridine Derivatives. Benchchem.

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry.

  • A Comparative Guide to 1H-Pyrrolo[3,2- b]pyridine-6-carbonitrile and Its Isomers for Researchers and Drug Development. Benchchem.

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances.

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar.

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry.

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic Chemistry.

  • 1 H -Pyrrolo[3,2- b ]pyridine GluN2B-Selective Negative Allosteric Modulators.

  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules.

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC.

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.

  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase.

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 1H-Pyrrolo[3,2-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1H-Pyrrolo[3,2-b]pyridin-3-amine. The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established laboratory safety principles and data from structurally related chemicals.

Understanding the Hazard Landscape

Key Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[4][5]

  • Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.[4][6]

  • Respiratory Irritation: May cause respiratory irritation.[4][6]

Given these potential hazards, a comprehensive safety plan is crucial. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Protection TypeSpecific RecommendationsRationale
Hand Protection Nitrile or neoprene gloves. Avoid latex gloves.[1][7]Provides chemical resistance against pyridine and its derivatives.[1][7]
Eye and Face Protection Chemical splash goggles. A face shield should be worn with goggles when there is a high risk of splashing.[1][8]Protects against splashes and fumes that can cause serious eye irritation.[1][4]
Skin and Body Protection Chemical-resistant lab coat. Flame-retardant and antistatic protective clothing is recommended.[1]Protects against skin contact.[1] Flame-retardant material is crucial due to the potential flammability of pyridine compounds.[1]
Respiratory Protection Work in a certified chemical fume hood or a well-ventilated area.[7][9] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.[8]Pyridine and amine fumes can be harmful if inhaled, potentially causing headaches, dizziness, and respiratory irritation.[7][9]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, step-by-step protocol is essential for minimizing risk.

3.1. Preparation and Engineering Controls

  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation of vapors.[7][9]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[6]

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for amine and pyridine compounds. This should include an inert absorbent material like sand or vermiculite.[9]

3.2. Handling the Compound

  • Don PPE: Before handling the compound, put on all required PPE as detailed in the table above.

  • Weighing: If weighing the solid compound, do so in the fume hood to avoid generating and inhaling dust.

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Container Sealing: Keep containers tightly closed when not in use to prevent the escape of vapors.[7]

  • Avoid Incompatible Materials: Keep the compound away from strong oxidizing agents.[5]

3.3. Storage

  • Location: Store this compound in a cool, dry, and well-ventilated area away from sources of ignition.[7][9]

  • Containers: Keep the compound in a tightly sealed, properly labeled container.[7]

Emergency Procedures: Plan for the Unexpected

In the event of an exposure or spill, a swift and informed response is critical.

Emergency SituationImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7]
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[7][10]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[11][12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][12]
Minor Spill For a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[9][13] Ventilate the area and wash the spill site after material pickup is complete.
Major Spill Evacuate the area and prevent entry. Notify your institution's environmental health and safety (EHS) department immediately.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.

  • Waste Collection: Collect all waste, including unused compounds and contaminated materials (e.g., gloves, absorbent), in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal Method: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[14]

  • Regulatory Compliance: Do not discharge to sewer systems.[14] All disposal must be in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific guidance on hazardous waste disposal.

Workflow Visualization

The following diagram illustrates the key stages of safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep Risk Assessment & SOP Review PPE Don Appropriate PPE Prep->PPE EngControls Verify Engineering Controls (Fume Hood, Eyewash) PPE->EngControls Handling Handle in Fume Hood EngControls->Handling Storage Store in a Cool, Dry, Ventilated Area Handling->Storage Emergency Emergency Procedures (Spill/Exposure) Handling->Emergency Waste Collect in Labeled Hazardous Waste Container Storage->Waste Disposal Dispose via Licensed Vendor Waste->Disposal

Caption: Workflow for the safe handling of this compound.

Conclusion

The safe handling of this compound is paramount for the well-being of laboratory personnel and the protection of the environment. By understanding the potential hazards, diligently using the correct PPE, adhering to established operational and disposal plans, and being prepared for emergencies, researchers can work with this compound with confidence and safety.

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Echemi. (2019, July 15). 1H-Pyrrolo[3,2-b]pyridine-3-methanamine Safety Data Sheets.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • BenchChem. (2025). Essential Safety and Operational Protocols for Handling Pyridin-4-olate.
  • Fisher Scientific. (2009, October 2). Safety Data Sheet.
  • Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.
  • Chemical Safety. (n.d.). Personal Protective Equipment.
  • ChemicalBook. (2025, July 19). 1H-pyrrolo[3,2-b]pyridin-7-amine - Safety Data Sheet.
  • Echemi. (n.d.). 1H-Pyrrolo[2,3-b]pyridine SDS, 271-63-6 Safety Data Sheets.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards | NIOSH.
  • Synquest Labs. (n.d.). 1-Amino-1H-pyrrolo[2,3-b]pyridine - Safety Data Sheet.
  • Angene Chemical. (2024, November 1). Safety Data Sheet.
  • Safety Data Sheet. (2025, December 18). 3-Aminopyridine.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.